Product packaging for 4-Chloro-1-ethyl-piperidine(Cat. No.:CAS No. 5382-26-3)

4-Chloro-1-ethyl-piperidine

Cat. No.: B15225201
CAS No.: 5382-26-3
M. Wt: 147.64 g/mol
InChI Key: DTDXVJLMRMXSPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Chloro-1-ethyl-piperidine is a useful research compound. Its molecular formula is C7H14ClN and its molecular weight is 147.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14ClN B15225201 4-Chloro-1-ethyl-piperidine CAS No. 5382-26-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5382-26-3

Molecular Formula

C7H14ClN

Molecular Weight

147.64 g/mol

IUPAC Name

4-chloro-1-ethylpiperidine

InChI

InChI=1S/C7H14ClN/c1-2-9-5-3-7(8)4-6-9/h7H,2-6H2,1H3

InChI Key

DTDXVJLMRMXSPU-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(CC1)Cl

Origin of Product

United States

Foundational & Exploratory

synthesis of 4-Chloro-1-ethyl-piperidine

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Synthesis of 4-Chloro-1-ethyl-piperidine

This technical guide provides a comprehensive overview of a common and efficient two-step synthesis route for this compound, a valuable intermediate in pharmaceutical and fine chemical synthesis. The described pathway involves the reduction of 1-ethyl-4-piperidone to 1-ethyl-4-piperidinol, followed by a chlorination reaction to yield the final product. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Synthesis Overview

The is most effectively achieved through a two-step process commencing with the commercially available 1-ethyl-4-piperidone. The overall transformation is outlined below:

  • Step 1: Reduction of 1-ethyl-4-piperidone. The ketone functionality of 1-ethyl-4-piperidone is reduced to a secondary alcohol, yielding 1-ethyl-4-piperidinol. This is typically accomplished using a mild reducing agent such as sodium borohydride in a protic solvent.

  • Step 2: Chlorination of 1-ethyl-4-piperidinol. The hydroxyl group of 1-ethyl-4-piperidinol is subsequently substituted with a chlorine atom to form the target compound, this compound. A common and effective method for this transformation is the use of thionyl chloride.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Reduction of 1-ethyl-4-piperidone to 1-ethyl-4-piperidinol

ParameterValue
Reactant 1-ethyl-4-piperidone
Reducing Agent Sodium Borohydride (NaBH₄)
Solvent Ethanol (95%)
Stoichiometry 1 eq. Ketone : 0.3 eq. NaBH₄
Reaction Time 15 - 20 minutes
Reaction Temperature 0 °C to Room Temperature
Work-up Aqueous work-up and extraction
Typical Yield High (specific yield data for this exact transformation is not readily available in the searched literature, but is expected to be high based on similar reductions)

Table 2: Chlorination of 1-ethyl-4-piperidinol to this compound

ParameterValue
Reactant 1-ethyl-4-piperidinol
Chlorinating Agent Thionyl Chloride (SOCl₂)
Base Triethylamine (Et₃N)
Solvent Dichloromethane (DCM)
Stoichiometry 1 eq. Alcohol : 2 eq. SOCl₂ : 5 eq. Et₃N
Reaction Time 2 hours
Reaction Temperature 20 °C to 40 °C
Work-up Aqueous quench and extraction
Purification Distillation under reduced pressure
Typical Yield ~80% (based on analogous N-methyl synthesis)

Experimental Protocols

Step 1: Synthesis of 1-ethyl-4-piperidinol

This procedure details the reduction of 1-ethyl-4-piperidone using sodium borohydride.[1]

Materials:

  • 1-ethyl-4-piperidone

  • Ethanol (95%)

  • Sodium borohydride (NaBH₄)

  • Water (deionized)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-ethyl-4-piperidone (1 eq.) in 95% ethanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (0.3 eq.) portion-wise to the cooled solution. Caution: Hydrogen gas evolution will occur.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 15-20 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add water to the reaction mixture to quench any remaining sodium borohydride.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield crude 1-ethyl-4-piperidinol, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

This protocol is adapted from the synthesis of 4-Chloro-N-methylpiperidine and describes the chlorination of 1-ethyl-4-piperidinol.

Materials:

  • 1-ethyl-4-piperidinol

  • Dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Thionyl chloride (SOCl₂)

  • Water (deionized)

  • Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-ethyl-4-piperidinol (1 eq.) and triethylamine (5 eq.) in dichloromethane.

  • Stir the solution and control the temperature between 20 °C and 40 °C.

  • Add thionyl chloride (2 eq.) dropwise to the solution via the dropping funnel. Caution: This reaction is exothermic and releases HCl and SO₂ gases. Perform in a well-ventilated fume hood.

  • After the addition is complete, stir the reaction mixture at 40 °C for 2 hours.

  • Monitor the reaction progress by Gas Chromatography (GC) or TLC.

  • Upon completion, cool the reaction mixture and slowly add water to quench the reaction.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and evaporate the solvent under reduced pressure.

  • Purify the crude product by distillation under reduced pressure to obtain this compound as a light-yellow liquid.

Mandatory Visualization

The following diagrams illustrate the synthetic pathway and a general experimental workflow.

Synthesis_Pathway 1-ethyl-4-piperidone 1-ethyl-4-piperidone 1-ethyl-4-piperidinol 1-ethyl-4-piperidinol 1-ethyl-4-piperidone->1-ethyl-4-piperidinol  NaBH₄, EtOH    (Reduction)   This compound This compound 1-ethyl-4-piperidinol->this compound  SOCl₂, Et₃N, DCM    (Chlorination)  

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_reduction Step 1: Reduction cluster_chlorination Step 2: Chlorination Dissolve Ketone Dissolve Ketone Cool Solution (0 °C) Cool Solution (0 °C) Dissolve Ketone->Cool Solution (0 °C) Add NaBH₄ Add NaBH₄ Cool Solution (0 °C)->Add NaBH₄ Stir at RT Stir at RT Add NaBH₄->Stir at RT Aqueous Work-up Aqueous Work-up Stir at RT->Aqueous Work-up Extract with DCM Extract with DCM Aqueous Work-up->Extract with DCM Dry & Concentrate Dry & Concentrate Extract with DCM->Dry & Concentrate Concentrate Concentrate Extract with DCM->Concentrate Dissolve Alcohol & Base Dissolve Alcohol & Base Dry & Concentrate->Dissolve Alcohol & Base  Proceed to next step   Add SOCl₂ (20-40 °C) Add SOCl₂ (20-40 °C) Dissolve Alcohol & Base->Add SOCl₂ (20-40 °C) Stir at 40 °C Stir at 40 °C Add SOCl₂ (20-40 °C)->Stir at 40 °C Aqueous Quench Aqueous Quench Stir at 40 °C->Aqueous Quench Aqueous Quench->Extract with DCM Vacuum Distill Vacuum Distill Concentrate->Vacuum Distill

Caption: General experimental workflow for the synthesis.

References

An In-depth Technical Guide to 4-Chloro-1-ethyl-piperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-Chloro-1-ethyl-piperidine (CAS No. 5382-26-3). This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Chemical Properties

This compound is a substituted piperidine derivative. The piperidine ring is a common scaffold in many biologically active compounds and pharmaceutical drugs. The presence of a chlorine atom at the 4-position and an ethyl group on the nitrogen atom imparts specific chemical characteristics that are of interest in organic synthesis and medicinal chemistry.

Physical and Chemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in experimental settings.

PropertyValueSource(s)
CAS Number 5382-26-3[1][2]
Molecular Formula C₇H₁₄ClN[3]
Molecular Weight 147.65 g/mol [1]
Boiling Point 63-64 °C (at 11 Torr)[3]
Melting Point Not available
Density (Predicted) 1.02 ± 0.1 g/cm³[3]
Flash Point (Predicted) 67.5 ± 25.4 °C[3]
Vapor Pressure (Predicted) 0.6 ± 0.4 mmHg at 25°C[3]
Refractive Index (Predicted) 1.481[3]
LogP (Predicted) 1.64740[3]

Synthesis and Experimental Protocols

General Synthesis Workflow

A plausible and commonly employed synthetic pathway for this compound involves the chlorination of a corresponding hydroxyl precursor. This general workflow is depicted in the diagram below.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagent Chlorination cluster_product Final Product 1-Ethyl-4-piperidone 1-Ethyl-4-piperidone 1-Ethyl-4-piperidinol 1-Ethyl-4-piperidinol 1-Ethyl-4-piperidone->1-Ethyl-4-piperidinol Reduction Reducing_Agent Reducing Agent (e.g., NaBH4) This compound This compound 1-Ethyl-4-piperidinol->this compound Chlorination Chlorinating_Agent Chlorinating Agent (e.g., SOCl2)

Caption: General synthesis workflow for this compound.

Postulated Experimental Protocol: Chlorination of 1-Ethyl-4-piperidinol

This protocol is based on the common laboratory practice for the conversion of secondary alcohols to alkyl chlorides using thionyl chloride.

Materials:

  • 1-Ethyl-4-piperidinol

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (optional, as a base)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for organic synthesis under anhydrous conditions

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve 1-Ethyl-4-piperidinol in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add thionyl chloride dropwise from the dropping funnel to the stirred solution. An equimolar amount or a slight excess of thionyl chloride is typically used. If a base is used, triethylamine (1.1 equivalents) can be added prior to the thionyl chloride.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate to neutralize the excess thionyl chloride and hydrochloric acid formed.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation.

Reactivity and Potential Applications

The chemical reactivity of this compound is primarily dictated by the C-Cl bond at the 4-position and the tertiary amine functionality.

Nucleophilic Substitution at C4

The chlorine atom at the 4-position is a leaving group and can be displaced by various nucleophiles. This allows for the introduction of a wide range of functional groups at this position, making this compound a useful intermediate for the synthesis of more complex piperidine derivatives. The reactivity can be influenced by the nature of the nucleophile and the reaction conditions.

G This compound This compound Substituted_Piperidine 4-Substituted-1-ethyl-piperidine This compound->Substituted_Piperidine Substitution Leaving_Group Chloride (Cl⁻) This compound->Leaving_Group Displacement Nucleophile Nucleophile (Nu⁻) Nucleophile->this compound Attack at C4

Caption: Nucleophilic substitution at the C4 position of this compound.

Biological Significance of Substituted Piperidines

The piperidine moiety is a key structural component in numerous pharmaceuticals and biologically active natural products.[4] Derivatives of piperidine have shown a wide range of biological activities, including but not limited to, analgesic, anti-inflammatory, and neuroleptic properties. The synthesis of novel substituted piperidines is therefore a significant area of research in medicinal chemistry. This compound serves as a valuable building block in this context, enabling the exploration of new chemical space for drug discovery.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, based on the known spectra of similar compounds such as 4-chloro-1-methylpiperidine and other N-ethylpiperidines, the expected spectral characteristics can be predicted. Researchers are advised to acquire and interpret their own analytical data for this compound.

  • ¹H NMR: The spectrum would be expected to show signals for the ethyl group (a quartet and a triplet) and complex multiplets for the piperidine ring protons. The proton at the C4 position would likely appear as a multiplet, with its chemical shift influenced by the electronegativity of the chlorine atom.

  • ¹³C NMR: The spectrum would show distinct signals for the two carbons of the ethyl group and the five carbons of the piperidine ring. The carbon atom bonded to the chlorine (C4) would be shifted downfield compared to the other methylene carbons of the ring.

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M+) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope. Fragmentation patterns would likely involve the loss of the ethyl group, the chlorine atom, and cleavage of the piperidine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations of the alkyl groups and the piperidine ring, C-N stretching, and a C-Cl stretching vibration in the fingerprint region.

Safety and Handling

As with all chlorinated organic compounds and tertiary amines, this compound should be handled with appropriate safety precautions. It is likely to be an irritant to the skin, eyes, and respiratory system. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Disclaimer: This document is intended for informational purposes for a technical audience and is based on publicly available data. All laboratory work should be conducted with appropriate safety measures and in accordance with institutional and regulatory guidelines. The experimental protocol provided is a general guideline and may require optimization.

References

An In-depth Technical Guide to 5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine (Brimonidine)

Author: BenchChem Technical Support Team. Date: November 2025

Authoritative Note on Chemical Identity: The CAS number 5382-26-3 provided in the query is officially assigned to 4-Chloro-1-ethyl-piperidine. However, the request for in-depth technical information, including signaling pathways and experimental protocols for drug development professionals, strongly indicates the intended compound is 5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine , a well-characterized α2-adrenergic agonist. This compound is commonly known as Brimonidine or by its research code UK-14304 . Its correct CAS number is 59803-98-4 . This guide will focus exclusively on Brimonidine (UK-14304) to meet the technical requirements of the intended audience.

Executive Summary

Brimonidine is a potent and highly selective alpha-2 (α₂) adrenergic receptor agonist. It is a third-generation compound in this class, demonstrating a selectivity for the α₂ receptor over the α₁ receptor that is approximately 1000-fold. This high selectivity minimizes the side effects associated with α₁ receptor activation. The primary clinical application of Brimonidine is in the management of open-angle glaucoma and ocular hypertension, where it effectively lowers intraocular pressure (IOP). Its mechanism of action is twofold: it reduces the production of aqueous humor and increases its outflow through the uveoscleral pathway. Beyond its effects on IOP, Brimonidine has demonstrated neuroprotective properties, which are of significant interest in the treatment of neurodegenerative retinal diseases. This guide provides a comprehensive overview of its chemical properties, synthesis, pharmacology, key signaling pathways, and detailed experimental protocols relevant to its study and application in drug development.

Chemical and Physical Properties

Brimonidine is a quinoxaline derivative. The tartrate salt is commonly used in pharmaceutical formulations due to its increased water solubility.

PropertyValueReference
Chemical Name 5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine
Synonyms UK-14304, AGN 190342, Alphagan®
CAS Number 59803-98-4 (Free Base)
Molecular Formula C₁₁H₁₀BrN₅
Molecular Weight 292.13 g/mol
Appearance White to slightly yellowish powder (Tartrate salt)[1]
Solubility (Tartrate Salt) Water: 0.6 mg/mL; Vehicle (pH 7.7): 1.4 mg/mL[1]
Solubility (Free Base) DMSO: Up to 100 mM

Synthesis

A novel and environmentally conscious synthesis method for Brimonidine tartrate has been described. This process avoids the use of carcinogenic solvents like benzene and hazardous reagents such as thiophosgene.

Experimental Protocol: Two-Step Synthesis of Brimonidine Tartrate

Step 1: Synthesis of N-acetyl Brimonidine

  • In a 1-liter round-bottom flask, charge phosphorus oxychloride (400 ml) and 6-amino-5-bromo quinoxaline (50 g) at ambient temperature.

  • Add N-acetyl ethylene urea (53 g) in two portions.

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Heat the reaction mixture to 55-60°C and maintain for 40 hours.

  • Cool the reaction mass to room temperature and then further to 15-20°C.

  • Dilute the reaction mass with an organic solvent such as methylene dichloride.

  • Slowly add 250 ml of ice-cold water, ensuring the temperature remains below 20°C.

  • Stir the mixture for 8 hours to ensure complete decomposition of phosphorus oxychloride.

  • Adjust the pH to 8-9 using a sodium hydroxide solution to precipitate the product.

  • Filter the precipitated solid and suck dry to obtain N-acetyl Brimonidine (yield: 28 g).

Step 2: Hydrolysis and Salt Formation to Yield Brimonidine Tartrate

  • Hydrolyze the N-acetyl Brimonidine (28 g) obtained in Step 1 using methanolic sodium hydroxide.

  • This hydrolysis yields the Brimonidine free base (yield: 22.2 g).

  • Convert the free base to the tartrate salt by reacting it with L-tartaric acid in methanol.

  • Isolate the resulting Brimonidine tartrate salt.

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Hydrolysis & Salt Formation 6-amino-5-bromo\nquinoxaline 6-amino-5-bromo quinoxaline Reaction1 Condensation 55-60°C, 40h 6-amino-5-bromo\nquinoxaline->Reaction1 N-acetyl\nethylene urea N-acetyl ethylene urea N-acetyl\nethylene urea->Reaction1 POCl3 POCl3 POCl3->Reaction1 Reagent N-acetyl Brimonidine N-acetyl Brimonidine N-acetyl Brimonidine_ref N-acetyl Brimonidine N-acetyl Brimonidine->N-acetyl Brimonidine_ref Reaction1->N-acetyl Brimonidine Methanolic NaOH Methanolic NaOH Reaction2 Hydrolysis Methanolic NaOH->Reaction2 Reagent Brimonidine Base Brimonidine Base Reaction3 Salt Formation in Methanol Brimonidine Base->Reaction3 L-tartaric acid L-tartaric acid L-tartaric acid->Reaction3 Reagent Brimonidine Tartrate Brimonidine Tartrate N-acetyl Brimonidine_ref->Reaction2 Reaction2->Brimonidine Base Reaction3->Brimonidine Tartrate

Diagram 1: Synthesis Workflow of Brimonidine Tartrate.

Pharmacology and Mechanism of Action

Brimonidine is a full agonist of the α₂-adrenergic receptor. These receptors are G-protein coupled receptors (GPCRs) associated with the inhibitory G-protein, Gi.

Receptor Binding Affinity

Brimonidine exhibits high selectivity for the α₂-adrenergic receptor subtypes over the α₁ receptor. Preclinical studies have shown it to be 1000-fold more selective for α₂ vs. α₁ adrenoceptors.

Receptor SubtypeKi (nM)
α₂A 3.7 ± 0.8
α₂B 512 ± 3
α₂C 120 ± 13

Table data sourced from Uhlen et al. and Lomasney et al. as cited in[2].

Signaling Pathways

Brimonidine's effects are mediated through at least two distinct signaling pathways: a canonical Gi-coupled pathway responsible for lowering IOP, and a non-canonical pathway linked to its neuroprotective effects.

4.2.1 Canonical Gi-Coupled Signaling (IOP Reduction)

As an α₂-agonist, Brimonidine binding to its receptor activates the associated Gi protein. This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). In the ciliary body of the eye, this reduction in cAMP is the mechanism responsible for decreasing the production of aqueous humor, thus lowering intraocular pressure.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Brimonidine Brimonidine Alpha2_AR α₂-Adrenergic Receptor Brimonidine->Alpha2_AR Binds Gi_protein Gi Protein (α, βγ subunits) Alpha2_AR->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC AH_Production Aqueous Humor Production cAMP->AH_Production Stimulates G cluster_membrane Cell Membrane Brimonidine Brimonidine Alpha2_AR α₂-AR Brimonidine->Alpha2_AR Src Src-Kinase Alpha2_AR->Src Activates EGFR EGFR Src->EGFR Transactivates (Phosphorylates) PI3K PI3K EGFR->PI3K MAPK MAPK (MEK) EGFR->MAPK Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt P Survival Cell Survival & Neuroprotection pAkt->Survival ERK ERK1/2 MAPK->ERK pERK p-ERK1/2 ERK->pERK P pERK->Survival G start Cell Culture & Treatment lysis Cell Lysis start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Western Transfer (to PVDF membrane) sds->transfer block Blocking (5% BSA) transfer->block primary Primary Antibody Incubation (e.g., anti-pERK) O/N at 4°C block->primary secondary Secondary Antibody Incubation (HRP-conjugated) 1h at RT primary->secondary detect Chemiluminescent Detection secondary->detect analysis Data Analysis detect->analysis

References

Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of 4-Chloro-1-ethyl-piperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – While 4-Chloro-1-ethyl-piperidine is a known entity in chemical synthesis, its specific biological mechanism of action has remained largely uncharacterized in publicly accessible scientific literature. This technical guide, intended for researchers, scientists, and drug development professionals, aims to consolidate the available information on structurally related compounds to infer a potential pharmacological profile for this compound, thereby providing a foundational framework for future investigation.

A comprehensive review of existing data suggests that the biological activities of N-alkylated 4-chloropiperidines are most prominently associated with histamine and sigma receptors. Although direct experimental evidence for this compound is currently lacking, its structural similarity to compounds with known effects on these receptor systems allows for a speculative exploration of its potential mechanisms.

Inferred Pharmacological Targets

The primary molecular targets for which N-substituted 4-chloropiperidines serve as synthetic precursors are the histamine and sigma receptor families. These receptors are implicated in a wide array of physiological and pathological processes, making them attractive targets for therapeutic intervention.

Histamine Receptor Antagonism: A Plausible Role

The piperidine scaffold is a common feature in many histamine H1 receptor antagonists. The close structural analog, 4-chloro-1-methylpiperidine, is documented as a key intermediate in the synthesis of such antagonists. Should this compound exhibit activity at the H1 receptor, it would likely function as an antagonist, interfering with the canonical Gq/11 signaling cascade initiated by histamine. This would involve the inhibition of phospholipase C (PLC) activation, thereby preventing the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG) and the subsequent release of intracellular calcium and activation of protein kinase C (PKC).

Histamine_H1_Antagonism cluster_membrane Cell Membrane H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Histamine Histamine Histamine->H1R Activates Test_Compound This compound (Hypothesized Antagonist) Test_Compound->H1R Inhibits Gq->PLC Activates Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Induces PKC_Activation PKC Activation DAG->PKC_Activation Induces Cellular_Response Allergic & Inflammatory Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Postulated antagonistic mechanism at the histamine H1 receptor.

Sigma Receptor Modulation: An Alternative Pathway

The N-substituted piperidine motif is also integral to a multitude of high-affinity sigma (σ) receptor ligands. The σ1 receptor, an intracellular chaperone protein at the endoplasmic reticulum-mitochondrion interface, is involved in regulating calcium signaling, ion channel function, and cellular stress responses. As a potential ligand, this compound could modulate the activity of the σ1 receptor, thereby influencing downstream signaling pathways critical for neuronal survival and plasticity.

Sigma_1_Modulation cluster_ER_MAM ER-Mitochondrion Associated Membrane (MAM) Sigma1_Receptor Sigma-1 Receptor IP3R3 IP3 Receptor 3 Sigma1_Receptor->IP3R3 Stabilizes Ion_Channel_Mod Ion Channel Modulation Sigma1_Receptor->Ion_Channel_Mod Ca_Signaling Ca²⁺ Signaling Modulation IP3R3->Ca_Signaling Test_Compound This compound (Hypothesized Ligand) Test_Compound->Sigma1_Receptor Binds to Cell_Stress Cellular Stress Cell_Stress->Sigma1_Receptor Activates Neuroprotection Neuroprotection & Cell Survival Ca_Signaling->Neuroprotection Ion_Channel_Mod->Neuroprotection

Caption: Hypothetical modulation of the sigma-1 receptor and its cellular effects.

Quantitative Data Summary (Hypothetical Framework)

To date, no quantitative binding or functional data for this compound has been published. The following table serves as a template for presenting such data, which would be essential for confirming its mechanism of action.

Target ReceptorAssay TypeRadioligandKᵢ (nM)Functional Activity (EC₅₀/IC₅₀, nM)
Histamine H₁Radioligand Binding[³H]mepyramineData Not AvailableData Not Available
Sigma-1 (σ₁)Radioligand Binding--INVALID-LINK---pentazocineData Not AvailableData Not Available
Sigma-2 (σ₂)Radioligand Binding[³H]DTGData Not AvailableData Not Available

Experimental Protocols for Target Validation

To elucidate the true mechanism of action of this compound, a systematic pharmacological evaluation is necessary. The following outlines standard experimental workflows for assessing affinity and functional activity at the inferred receptor targets.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for histamine and sigma receptors.

General Procedure:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human receptor of interest (e.g., HEK293 for H1R) or from tissues with high receptor density (e.g., guinea pig brain for σ1).

  • Competitive Binding: Incubate the membrane preparation with a specific radioligand (e.g., [³H]mepyramine for H1R, --INVALID-LINK---pentazocine for σ1) and a range of concentrations of this compound.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value from the concentration-response curve and calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with Radioligand & Test Compound prep->incubate filter Filter to Separate Bound & Free Ligand incubate->filter count Quantify Radioactivity filter->count analyze Calculate IC₅₀ and Kᵢ count->analyze end End analyze->end

Caption: General workflow for a radioligand binding assay.

Functional Assays

Objective: To determine the functional effect (e.g., agonist, antagonist) of this compound at the target receptors.

Example for H1 Receptor (Calcium Mobilization Assay):

  • Cell Culture: Culture cells expressing the H1 receptor and a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Compound Addition: Add this compound at various concentrations.

  • Agonist Stimulation: Stimulate the cells with a known H1 receptor agonist (e.g., histamine).

  • Signal Detection: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of the agonist-induced calcium response.

Conclusion and Future Directions

The mechanism of action of this compound remains an open question. However, based on the established pharmacology of structurally related N-alkylated piperidines, it is reasonable to hypothesize that this compound may interact with histamine and/or sigma receptors. The information and protocols presented in this guide provide a strategic framework for initiating a thorough investigation into its pharmacological profile. Definitive characterization will require rigorous experimental validation, including comprehensive receptor screening, in vitro functional assays, and subsequent in vivo studies to ascertain its physiological effects. Such research is pivotal to unlocking the potential therapeutic applications of this and related chemical entities.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of 4-Chloro-1-ethyl-piperidine Derivatives

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its derivatives are integral to the development of analgesics, antipsychotics, antihistamines, and anticancer agents, among others.[1][3] This guide focuses on the synthesis of this compound, a key intermediate for the elaboration into more complex molecules. The presence of the reactive chloro group at the 4-position allows for facile nucleophilic substitution, providing a versatile handle for introducing diverse functionalities.

Synthetic Pathways and Methodologies

The synthesis of this compound is typically approached via a two-step process, starting from commercially available precursors. The primary strategy involves the initial synthesis of 1-ethyl-4-piperidone, which is subsequently converted to the target 4-chloro derivative.

Step 1: Synthesis of 1-Ethyl-4-piperidone

The ethylation of the piperidine nitrogen is the first key transformation. A common and effective method for this is the reaction of piperidin-4-one with an ethylating agent.

Reaction Scheme:

Figure 1: Synthesis of 1-Ethyl-4-piperidone.

Experimental Protocol: Synthesis of 1-Ethyl-4-piperidone [4]

  • Reaction Setup: In a round-bottom flask, combine piperidin-4-one hydrochloride monohydrate (5 g, 33 mmol), acetonitrile (40 mL), bromoethane (4 g, 33 mmol), and sodium carbonate (10 g).

  • Reaction Conditions: Heat the mixture overnight at 85°C with stirring.

  • Workup: After cooling to room temperature, filter the reaction mixture. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography to yield 1-ethyl-4-piperidone as a yellow liquid.

Reactant Molar Mass ( g/mol ) Amount (g) Moles (mmol) Equivalents
Piperidin-4-one HCl H₂O153.615331.0
Bromoethane108.974331.0
Sodium Carbonate105.9910942.85
Product Yield
1-Ethyl-4-piperidone62%
Step 2: Synthesis of this compound

The conversion of the ketone functionality in 1-ethyl-4-piperidone to a chloro group can be achieved through a two-step sequence involving reduction to the corresponding alcohol followed by chlorination.

Reaction Scheme:

Figure 2: Synthesis of this compound.

Experimental Protocol: Synthesis of 1-Ethyl-4-piperidinol (Reduction)

  • Reaction Setup: Dissolve 1-ethyl-4-piperidone (1.0 g, 7.86 mmol) in methanol (20 mL) in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add sodium borohydride (0.3 g, 7.86 mmol) portion-wise to the stirred solution.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench the reaction by the slow addition of water (10 mL). Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford 1-ethyl-4-piperidinol, which can often be used in the next step without further purification.

Experimental Protocol: Synthesis of this compound (Chlorination) [5]

  • Reaction Setup: Dissolve 1-ethyl-4-piperidinol (1.0 g, 7.68 mmol) and triethylamine (2.14 mL, 15.36 mmol) in dichloromethane (20 mL) in a round-bottom flask and cool to 0°C.

  • Reagent Addition: Add thionyl chloride (0.67 mL, 9.22 mmol) dropwise to the stirred solution.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Workup: Quench the reaction by adding water (20 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield this compound.

Reactant Molar Mass ( g/mol ) Amount Moles (mmol) Equivalents
1-Ethyl-4-piperidinol129.221.0 g7.681.0
Triethylamine101.192.14 mL15.362.0
Thionyl Chloride118.970.67 mL9.221.2

Alternative Synthetic Strategies

While the above method is robust, other synthetic routes to substituted piperidines are available and may be applicable depending on the desired substitution pattern.

  • Aza-Prins Cyclization: This method can be used to construct 4-halopiperidine rings from epoxides and homoallylic amines, mediated by a Lewis acid such as Niobium (V) chloride.[6] This approach is particularly useful for accessing more complex, substituted piperidine rings.

  • Mannich Reaction: The Mannich condensation of an amine, an aldehyde, and a ketone can be employed to synthesize 4-piperidones, which are precursors to 4-substituted piperidines.[7]

  • Dieckmann Condensation: This intramolecular condensation of diesters can be used to form the piperidine ring, followed by further functionalization.[8]

General Experimental Workflow

The synthesis and purification of this compound derivatives generally follow a standard workflow in a synthetic chemistry laboratory.

Experimental_Workflow Reactants Reactants & Reagents Reaction Reaction Setup & Monitoring (TLC) Reactants->Reaction Workup Quenching & Extraction Reaction->Workup Drying Drying of Organic Phase Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Chromatography/Distillation) Concentration->Purification Analysis Characterization (NMR, MS) Purification->Analysis Product Final Product Analysis->Product

Figure 3: General Experimental Workflow.

Conclusion

The synthesis of this compound serves as a gateway to a wide range of more complex and potentially bioactive molecules. The methodologies presented here, particularly the two-step synthesis from 1-ethyl-4-piperidone, provide a reliable and scalable route for researchers in drug discovery and development. The versatility of the piperidine scaffold, combined with the reactivity of the 4-chloro substituent, ensures that this class of compounds will remain a cornerstone of medicinal chemistry research.

References

The Biological Activity of 4-Chloro-1-ethyl-piperidine: An Overview of a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive review of scientific literature and chemical databases reveals a significant lack of direct research into the biological activity of 4-Chloro-1-ethyl-piperidine. This compound is predominantly documented as a chemical intermediate, a building block used in the synthesis of more complex, pharmacologically active molecules. Consequently, this guide provides an overview of the available information, focusing on its role in synthetic chemistry and the biological activities of the compounds derived from it, rather than its own intrinsic biological effects. Quantitative data on the biological activity, specific experimental protocols for its biological assessment, and defined signaling pathways for this compound are not available in the current body of scientific literature.

Introduction to this compound

This compound is a heterocyclic amine belonging to the piperidine class of organic compounds. Structurally, it consists of a six-membered ring containing one nitrogen atom, with an ethyl group attached to the nitrogen and a chlorine atom at the 4-position. The piperidine scaffold is a common feature in many pharmaceuticals and biologically active compounds due to its ability to interact with various biological targets.

Role as a Synthetic Intermediate

The primary documented application of this compound and its close analogs, such as 4-chloro-1-methylpiperidine, is in the synthesis of antagonists for histamine receptors, particularly the H1 and H4 receptors. The chlorine atom at the 4-position serves as a leaving group, allowing for nucleophilic substitution to introduce larger, more complex functional groups that are crucial for binding to these receptors.

Synthesis of Histamine H1 Receptor Antagonists

First-generation antihistamines, known for their sedative effects, and second-generation antihistamines, which are non-sedating, often feature a piperidine ring. The synthesis of some of these compounds involves the use of N-alkyl-4-chloropiperidines as key intermediates. For instance, 4-chloro-1-methylpiperidine is a reactant in the synthesis of certain tricyclic antihistamines.[1][2] While a direct synthesis using the ethyl analog was not found, the general synthetic principle would be analogous.

Inferred Biological Profile and Potential Targets

Given its use in synthesizing histamine receptor antagonists, it is plausible that this compound itself might possess some weak affinity for these receptors. However, without experimental data, this remains speculative. The biological activity of the final products suggests that the core piperidine structure contributes to the overall pharmacophore.

  • Histamine H1 Receptor: Antagonists of this receptor are used to treat allergic reactions.[3] The piperidine moiety in many antihistamines is a key structural feature for receptor interaction.[3]

  • Histamine H3 Receptor: This receptor is primarily found in the central nervous system and its antagonists have been investigated for a variety of neurological disorders.[4]

  • Sigma Receptors: Some piperidine-containing compounds have shown affinity for sigma receptors, which are implicated in a range of central nervous system functions.[5][6]

Experimental Protocols

As no studies on the biological activity of this compound were identified, no specific experimental protocols for its biological evaluation can be provided. However, a general synthetic protocol illustrating its potential use as an intermediate, based on procedures for the analogous 4-chloro-1-methylpiperidine, is described below.

General Synthesis of a Piperidine-Containing Compound via Nucleophilic Substitution

Objective: To synthesize a derivative where the chlorine atom of this compound is displaced by a nucleophile (e.g., an alcohol or amine).

Materials:

  • This compound

  • A suitable nucleophile (e.g., a substituted phenol or aniline)

  • A non-polar aprotic solvent (e.g., Toluene, Dichloromethane)

  • A base (e.g., Sodium hydride, Potassium carbonate)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a solution of the nucleophile in the chosen solvent, add the base and stir at room temperature.

  • Add this compound to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Synthetic Pathway

The following diagram illustrates a generalized synthetic pathway where a 4-chloro-N-alkyl-piperidine is used as a reactant to form a more complex molecule.

G cluster_reactants Reactants reactant1 This compound product Substituted Piperidine Derivative reactant1->product reactant2 Nucleophile (R-XH) X = O, N reactant2->product reagents Base, Solvent Heat reagents->product

Generalized synthetic scheme using this compound.

Quantitative Data

No quantitative data regarding the biological activity of this compound (e.g., IC50, Ki, EC50) was found in the scientific literature.

Signaling Pathways

As there is no documented biological target for this compound, no signaling pathway diagrams can be provided.

Conclusion

References

Spectroscopic and Analytical Profile of 4-Chloro-1-ethyl-piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Chloro-1-ethyl-piperidine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental spectra in the public domain, this document presents predicted spectroscopic data based on the analysis of structurally analogous compounds. It includes projected Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, organized into clear, comparative tables. Detailed, generalized experimental protocols for acquiring such spectra are provided to guide researchers in their analytical workflows. Furthermore, a logical workflow for spectroscopic analysis is visualized using the DOT language to facilitate a systematic approach to the characterization of this and similar molecules.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its piperidine core is a common scaffold in a multitude of pharmaceutical agents, and the presence of a reactive chlorine atom at the 4-position, along with an N-ethyl group, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of this intermediate in any synthetic pathway.

This guide aims to provide a detailed reference for the spectroscopic and analytical data of this compound. While direct experimental data is not widely published, this document aggregates predictive data based on the known spectral characteristics of closely related analogs, such as 4-chloro-N-methylpiperidine and other N-substituted piperidines.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and general principles of spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Integration
H-4 (methine)4.0 - 4.5Multiplet1H
H-2, H-6 (equatorial)2.8 - 3.2Multiplet2H
H-2, H-6 (axial)2.2 - 2.6Multiplet2H
N-CH₂ (methylene)2.4 - 2.8Quartet2H
H-3, H-5 (equatorial)2.0 - 2.4Multiplet2H
H-3, H-5 (axial)1.8 - 2.2Multiplet2H
N-CH₂-CH₃ (methyl)1.0 - 1.4Triplet3H

Note: Spectra are typically recorded in CDCl₃ with Tetramethylsilane (TMS) as an internal standard.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-458 - 63
C-2, C-652 - 57
N-CH₂50 - 55
C-3, C-535 - 40
N-CH₂-CH₃12 - 17

Note: Spectra are typically recorded in CDCl₃ with Tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C-H (stretch, sp³)2850 - 3000Medium to Strong
C-N (stretch)1050 - 1250Medium
C-Cl (stretch)600 - 800Medium to Strong

Note: As a tertiary amine, this compound will not exhibit N-H stretching or bending vibrations[1][2][3].

Mass Spectrometry (MS)

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/zPredicted Fragment IonNotes
147/149[M]⁺Molecular ion peak, showing isotopic pattern for one chlorine atom.
112[M - Cl]⁺Loss of a chlorine radical.
98[M - CH₂CH₂Cl]⁺Alpha-cleavage with loss of a chloroethyl radical.
84[Piperidine ring fragment]⁺Further fragmentation of the piperidine ring.
57[C₄H₉]⁺Common alkyl fragment.

Note: The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the M peak.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and laboratory safety protocols.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-100 ppm).

    • A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the TMS signal.

IR Spectroscopy
  • Sample Preparation: As this compound is expected to be a liquid at room temperature, it can be analyzed as a neat thin film[4]. Place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates[4].

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Place the sample plates in the spectrometer's sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum. Identify and label the significant absorption peaks.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct injection or through a gas chromatograph (GC-MS). For a volatile compound like this, GC-MS is often preferred.

  • Ionization: Use Electron Impact (EI) ionization at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Pay close attention to the isotopic pattern of chlorine to confirm the presence of the halogen in the fragments.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthetic intermediate like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Verification Synthesis Synthesis of This compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Submission IR IR Spectroscopy Purification->IR Sample Submission MS Mass Spectrometry (e.g., GC-MS) Purification->MS Sample Submission Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation MS->Purity_Assessment Final_Report Final Analytical Report Structure_Confirmation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and standardized analytical protocols for the characterization of this compound. While awaiting the public availability of direct experimental data, the information presented herein serves as a valuable resource for researchers in the fields of synthetic chemistry, pharmacology, and drug development. The structured data tables and the visualized analytical workflow are designed to facilitate a more efficient and systematic approach to the quality control and structural verification of this important chemical intermediate. Researchers are encouraged to use the provided protocols as a starting point and adapt them to their specific laboratory environments and instrumentation.

References

4-Chloro-1-ethyl-piperidine: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety and handling information for 4-Chloro-1-ethyl-piperidine (CAS No: 5382-26-3). The following sections detail the toxicological properties, safe handling procedures, emergency protocols, and disposal of this compound, with a focus on providing practical guidance for laboratory and drug development settings. All quantitative data has been summarized in structured tables for ease of reference, and detailed experimental protocols and logical workflows are provided.

Physicochemical and Toxicological Profile

This compound is a halogenated heterocyclic compound. While specific toxicological data for this compound is limited, its structure, belonging to the class of N-alkyl-4-chloropiperidines, suggests potential for significant toxicity. The presence of the piperidine ring, a common scaffold in neuroactive compounds, and the reactive chloro group indicate that this substance should be handled with extreme caution.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound4-Chloropiperidine4-Chloro-1-methylpiperidine
CAS Number 5382-26-3[1][2][3]5382-18-3[4][5]5570-77-4[6]
Molecular Formula C₇H₁₄ClN[1]C₅H₁₀ClN[4][5]C₆H₁₂ClN[6]
Molecular Weight 147.65 g/mol [1]119.59 g/mol [4][5]133.62 g/mol [6]
Appearance Not specified; likely a liquid or low-melting solidNot specifiedLiquid[7]
Flash Point Not availableNot available47.3 °C (closed cup)[7]

Table 2: GHS Hazard Classification for Structurally Related Chlorinated Piperidines

Hazard ClassGHS CategoryHazard StatementSource Compound(s)
Flammable liquidsCategory 3H226: Flammable liquid and vapor4-Chloropiperidine, 4-Chloro-1-methylpiperidine[4][5][7]
Skin corrosion/irritationCategory 1BH314: Causes severe skin burns and eye damage4-Chloropiperidine, 4-Chloro-1-methylpiperidine[4][5][7]
Serious eye damage/eye irritationCategory 1H318: Causes serious eye damage4-Chloropiperidine[4][5]
Acute toxicity, oralCategory 2H300: Fatal if swallowed1-(2-Chloroethyl)piperidinium chloride[8]
Acute toxicity, dermalCategory 3H311: Toxic in contact with skinPiperidine[9]
Acute toxicity, inhalationCategory 3H331: Toxic if inhaledPiperidine[9]
Germ cell mutagenicityCategory 2H341: Suspected of causing genetic defects1-(2-Chloroethyl)piperidine hydrochloride[8]
Aquatic hazard (chronic)Category 3H412: Harmful to aquatic life with long lasting effects4-Chloro-1-methylpiperidine[7]

Note: The GHS classifications are based on data for structurally similar compounds and should be considered indicative of the potential hazards of this compound.

Table 3: Acute Toxicity Data for a Structurally Related Compound

CompoundRouteSpeciesLD50
1-(2-Chloroethyl)piperidinium chlorideOralRat17 mg/kg[8]

Proposed Mechanism of Toxicity

While the specific mechanism of toxicity for this compound has not been elucidated, based on its chemical structure and the known reactivity of related compounds, a dual mechanism of toxicity is plausible:

  • DNA Alkylation: Similar to other 3-chloropiperidines, which are known to be potent DNA alkylating agents, this compound may undergo intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic intermediate can then alkylate nucleophilic sites on DNA bases, leading to DNA damage, mutations, and potentially carcinogenesis.[10][11][12][13][14]

  • Neurotoxicity: The piperidine scaffold is present in many neuroactive compounds, including the neurotoxin MPTP and the dissociative anesthetic phencyclidine (PCP).[2][15] It is possible that this compound or its metabolites could interact with targets in the central nervous system, such as monoamine oxidase (MAO) or NMDA receptors, leading to neurotoxic effects.[2][15][16]

Proposed_Toxicity_Pathway cluster_activation Bioactivation cluster_cellular_targets Cellular Targets cluster_adverse_outcomes Adverse Outcomes 4_Chloro_1_ethyl_piperidine This compound Aziridinium_ion Aziridinium Ion (Electrophilic Intermediate) 4_Chloro_1_ethyl_piperidine->Aziridinium_ion Intramolecular Cyclization CNS_Receptors CNS Receptors (e.g., MAO, NMDA) 4_Chloro_1_ethyl_piperidine->CNS_Receptors Binding/ Inhibition DNA DNA Aziridinium_ion->DNA Alkylation DNA_Adducts DNA Adducts DNA->DNA_Adducts Neurotransmitter_Dysregulation Neurotransmitter Dysregulation CNS_Receptors->Neurotransmitter_Dysregulation Mutagenesis_Carcinogenesis Mutagenesis & Carcinogenesis DNA_Adducts->Mutagenesis_Carcinogenesis Neurotoxicity Neurotoxicity Neurotransmitter_Dysregulation->Neurotoxicity

Caption: Proposed dual mechanism of toxicity for this compound.

Experimental Protocols

General Synthesis of this compound

This protocol is a general method for the chlorination of a secondary alcohol using thionyl chloride and should be adapted and optimized for the specific synthesis of this compound from 1-ethyl-4-piperidinol. This reaction should only be performed by trained chemists in a well-ventilated chemical fume hood.

Materials:

  • 1-ethyl-4-piperidinol

  • Thionyl chloride (SOCl₂)[17][18]

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (Et₃N) or pyridine (optional, as a base)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Apparatus for inert atmosphere reaction (e.g., Schlenk line)

  • Standard glassware for reaction, work-up, and purification (e.g., round-bottom flask, dropping funnel, separatory funnel, rotary evaporator, chromatography equipment)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-ethyl-4-piperidinol in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add thionyl chloride (typically 1.1 to 1.5 equivalents) dropwise to the stirred solution. The addition of thionyl chloride can be exothermic.[19]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by TLC or GC-MS).

  • Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated sodium bicarbonate solution to neutralize the excess thionyl chloride and the generated HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation or column chromatography.

Synthesis_Workflow Start Start: 1-ethyl-4-piperidinol in anhydrous DCM under N2 Cool Cool to 0 °C Start->Cool Add_SOCl2 Add Thionyl Chloride dropwise Cool->Add_SOCl2 React Stir at room temperature (monitor progress) Add_SOCl2->React Quench Quench with ice-cold saturated NaHCO3 solution React->Quench Extract Extract with DCM Quench->Extract Wash_Dry Wash with brine and dry over Na2SO4 Extract->Wash_Dry Concentrate Concentrate under reduced pressure Wash_Dry->Concentrate Purify Purify by distillation or chromatography Concentrate->Purify End End: Purified this compound Purify->End

Caption: General workflow for the synthesis of this compound.

Safe Handling and Personal Protective Equipment (PPE)

Due to its potential for high toxicity, corrosivity, and flammability, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls:

  • Always handle this compound in a properly functioning chemical fume hood.

  • Ensure a safety shower and eyewash station are readily accessible.

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection:

    • Wear a flame-retardant lab coat.

    • Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or puncture before and during use.

    • Wear closed-toe shoes.

  • Respiratory Protection: For operations with a high potential for aerosol or vapor generation, or in case of ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Emergency Procedures

First Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Accidental Release and Spill Cleanup
  • Small Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.

    • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol) followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory and alert others.

    • Contact your institution's emergency response team.

    • Prevent the spill from entering drains or waterways.

Spill_Response_Workflow Spill Spill Occurs Assess Assess Spill Size Spill->Assess Small_Spill Small Spill Assess->Small_Spill Small Large_Spill Large Spill Assess->Large_Spill Large Evacuate_Immediate Evacuate Immediate Area Small_Spill->Evacuate_Immediate Evacuate_Lab Evacuate Laboratory Large_Spill->Evacuate_Lab Don_PPE Don Appropriate PPE Evacuate_Immediate->Don_PPE Absorb Absorb with Inert Material Don_PPE->Absorb Collect Collect in Labeled Hazardous Waste Container Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate End End Decontaminate->End Alert_Emergency Alert Emergency Response Evacuate_Lab->Alert_Emergency Prevent_Spread Prevent Entry into Drains Alert_Emergency->Prevent_Spread Prevent_Spread->End

Caption: Decision workflow for responding to a this compound spill.

Storage and Disposal

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, open flames, and other sources of ignition.

  • Store separately from strong oxidizing agents, acids, and bases.

Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste.

  • Follow all local, state, and federal regulations for the disposal of chlorinated organic compounds.[7][9][20]

  • Do not dispose of this chemical down the drain.

  • Consider using a licensed professional waste disposal service.[21]

Conclusion

This compound is a potentially hazardous chemical that requires careful handling and strict adherence to safety protocols. While specific toxicological data is lacking, the information available for structurally related compounds indicates a high potential for toxicity, including corrosivity, flammability, and possible mutagenicity and neurotoxicity. Researchers, scientists, and drug development professionals must use appropriate engineering controls, personal protective equipment, and follow the emergency and disposal procedures outlined in this guide to minimize the risks associated with the use of this compound.

References

The Emerging Role of 4-Chloro-1-ethyl-piperidine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, featured in a multitude of approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in defined spatial orientations make it a privileged structure for targeting a wide array of biological entities. Within this class, halogenated piperidines, such as 4-Chloro-1-ethyl-piperidine, represent a versatile synthetic intermediate and a key pharmacophoric element, particularly in the development of agents targeting the Central Nervous System (CNS). This technical guide consolidates the current understanding and potential applications of the this compound moiety and its close analogs in drug discovery, with a focus on its role in the design of novel therapeutics.

Core Applications in Central Nervous System Drug Discovery

The primary therapeutic area where the 4-halogenated-1-alkyl-piperidine scaffold has shown significant promise is in the modulation of CNS receptors, most notably dopamine receptors. Altered dopaminergic signaling is implicated in a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. The this compound moiety can serve as a crucial building block for ligands that target D2-like dopamine receptors (D2, D3, and D4).

The chlorine atom at the 4-position can influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can also engage in specific interactions within the receptor binding pocket. The N-ethyl group can modulate the basicity of the piperidine nitrogen and explore specific hydrophobic regions of the binding site, contributing to both affinity and selectivity.

While specific data for this compound is limited in publicly accessible literature, structure-activity relationship (SAR) studies on analogous series of piperidine and piperazine derivatives provide valuable insights into its potential. For instance, the substitution pattern on the piperidine ring is critical for affinity and selectivity towards dopamine receptor subtypes.

Quantitative Data on Related Ligands

The following table summarizes binding affinity data for representative compounds containing related chloro-substituted piperidine or piperazine moieties, highlighting their potential as dopamine receptor ligands. It is important to note that these are analogs, and direct extrapolation to this compound should be done with caution.

Compound ID/ReferenceStructureTarget(s)Binding Affinity (Ki, nM)Selectivity
Analog 1 (D3 Ligand) N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamidehD3, hD2L0.7 (hD3), 93.3 (hD2L)133-fold for D3 over D2
Analog 2 (D4 Ligand) N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamidehD4, hD20.057 (hD4), >10,000 (hD2)>175,000-fold for D4 over D2

This data is presented to illustrate the potential of the broader class of chloro-substituted nitrogen-containing heterocycles in achieving high affinity and selectivity for dopamine receptor subtypes.

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and evaluation of novel compounds. Below are generalized procedures based on methodologies reported for analogous structures.

General Synthesis of this compound Derivatives

The synthesis of this compound itself can be achieved through various established methods, often starting from 4-hydroxypiperidine. A common route involves the N-ethylation of a protected 4-hydroxypiperidine, followed by chlorination and deprotection.

Aza-Prins Cyclization for 4-Chloropiperidine Analogs

A stereoselective method for constructing the 4-chloropiperidine ring is the aza-Prins cyclization.

  • Reaction: To a solution of an appropriate epoxide and a homoallylic amine in anhydrous methylene chloride under a nitrogen atmosphere, a Lewis acid such as Niobium (V) chloride is added with stirring.

  • Monitoring and Quenching: The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with water.

  • Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with methylene chloride. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]

N-Alkylation of 4-Chloropiperidine

To introduce the ethyl group onto the piperidine nitrogen, a standard N-alkylation protocol can be employed.

  • Reaction: To a solution of 4-chloropiperidine hydrochloride in a suitable solvent such as acetonitrile or DMF, a base (e.g., potassium carbonate or triethylamine) is added, followed by the alkylating agent (e.g., ethyl iodide or ethyl bromide).

  • Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, as monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried, and concentrated. The final product can be purified by column chromatography or distillation.

Dopamine Receptor Binding Assays

To evaluate the affinity of newly synthesized compounds for dopamine receptors, competitive radioligand binding assays are commonly used.

  • Materials: Cell membranes expressing the human dopamine receptor subtypes (D2, D3, or D4), a suitable radioligand (e.g., [³H]-spiperone or [¹²⁵I]-iodosulpride), and the test compounds.

  • Procedure: The cell membranes are incubated with the radioligand and varying concentrations of the test compound in a suitable buffer.

  • Analysis: After incubation, the bound and free radioligand are separated by filtration. The amount of bound radioactivity is quantified using a scintillation counter. The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis, and the Ki values are calculated using the Cheng-Prusoff equation.

Visualizing Pathways and Workflows

Dopamine D2 Receptor Signaling Pathway

The following diagram illustrates a simplified signaling cascade initiated by the activation of the D2 dopamine receptor, a common target for antipsychotic drugs.

D2_Signaling_Pathway Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Gi Gi Protein D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression (Neuronal Excitability) CREB->Gene_Expression regulates

Caption: Simplified Dopamine D2 Receptor inhibitory signaling pathway.

General Experimental Workflow for Ligand Development

The process of developing a novel ligand, from synthesis to initial biological evaluation, can be visualized as a structured workflow.

Ligand_Development_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., 4-hydroxypiperidine) Intermediate1 N-Alkylation / Protection Start->Intermediate1 Intermediate2 Chlorination Intermediate1->Intermediate2 Final_Compound Final Compound (e.g., this compound derivative) Intermediate2->Final_Compound Purification Purification & Characterization (Chromatography, NMR, MS) Final_Compound->Purification Binding_Assay Receptor Binding Assays (e.g., Dopamine D2/D3/D4) Functional_Assay Functional Assays (e.g., cAMP, β-arrestin) Binding_Assay->Functional_Assay SAR_Analysis SAR Analysis Functional_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Purification->Binding_Assay Lead_Optimization->Intermediate1 Iterative Design

Caption: General workflow for synthesis and evaluation of novel ligands.

Conclusion and Future Directions

While direct and extensive research on this compound as a standalone medicinal chemistry agent is not widely published, its structural motifs are present in a broader class of neurologically active compounds. The available data on analogous structures strongly suggest its potential as a valuable intermediate and pharmacophore in the design of novel CNS agents, particularly for modulating dopaminergic systems. Future research, including the synthesis and comprehensive biological profiling of a focused library of this compound derivatives, is warranted to fully elucidate its potential in medicinal chemistry. Such studies could lead to the discovery of novel drug candidates with improved efficacy, selectivity, and pharmacokinetic properties for the treatment of a range of CNS disorders.

References

The Synthesis and Strategic Importance of 4-Chloro-1-ethyl-piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-1-ethyl-piperidine is a pivotal heterocyclic building block in organic synthesis, primarily recognized for its role as a key intermediate in the development of various pharmaceutical agents. While a singular, definitive "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis is rooted in established and fundamental principles of organic chemistry. This technical guide consolidates the available information on its likely historical synthesis, modern preparative methods, physicochemical properties, and significant applications, with a focus on providing actionable data and protocols for laboratory and industrial use.

Introduction and Historical Context

The precise origin and first synthesis of this compound are not prominently documented. However, its structural simplicity and the prevalence of the piperidine motif in medicinal chemistry suggest its preparation was likely achieved through classical chlorination reactions of the corresponding alcohol, 1-ethyl-4-hydroxypiperidine. The use of its derivatives in patents dating back to the 1960s indicates that this compound was an accessible intermediate for pharmaceutical research and development during that era. The primary historical and ongoing significance of this compound lies in its utility as a versatile precursor for introducing the 1-ethyl-piperidin-4-yl moiety into larger molecules, a common feature in a number of antihistaminic and other centrally acting drugs.

Physicochemical and Spectroscopic Data

A compilation of the key physicochemical and computed properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₁₄ClN
Molecular Weight 147.65 g/mol [1]
CAS Number 5382-26-3[1]
Appearance Likely a liquid (based on related compounds)
pKa (Predicted) 8.31 ± 0.10[1]
Topological Polar Surface Area 3.2 Ų[1]
Complexity 77[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 1[1]

Note: Some physical properties like boiling point and density are not consistently reported in publicly available literature and would require experimental determination.

Synthesis of this compound

The most probable and widely employed method for the synthesis of this compound is the chlorination of 1-ethyl-4-hydroxypiperidine (also known as 1-ethyl-4-piperidinol). Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

General Reaction Scheme

Caption: Synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure adapted from the synthesis of the analogous compound, 4-chloro-N-methylpiperidine. Researchers should conduct their own risk assessment and optimization.

Materials:

  • 1-ethyl-4-hydroxypiperidine

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (optional, as a base)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle/oil bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a reflux condenser connected to a gas outlet (bubbler or scrubber with a basic solution to neutralize HCl and SO₂ gas) is set up under an inert atmosphere (e.g., nitrogen or argon).

  • Charging the Reactor: 1-ethyl-4-hydroxypiperidine (1 equivalent) is dissolved in anhydrous dichloromethane. The solution is cooled to 0 °C in an ice bath.

  • Addition of Thionyl Chloride: Thionyl chloride (1.1 to 1.5 equivalents) is dissolved in anhydrous dichloromethane and added dropwise to the stirred solution of 1-ethyl-4-hydroxypiperidine via the dropping funnel, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and then stirred for several hours (typically 2-12 hours). The progress of the reaction should be monitored by a suitable technique (e.g., TLC or GC-MS). If the reaction is sluggish, gentle heating to reflux may be required.

  • Work-up:

    • The reaction mixture is carefully quenched by pouring it onto crushed ice.

    • The mixture is then neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the aqueous layer is basic (pH > 8).

    • The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x volume).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield this compound as a liquid.

Table 2: Representative Reaction Parameters for Chlorination of 1-ethyl-4-hydroxypiperidine

ParameterValue/Condition
Stoichiometry (Substrate:SOCl₂) 1 : 1.1 - 1.5
Solvent Dichloromethane (DCM)
Temperature 0 °C to reflux
Reaction Time 2 - 12 hours
Work-up Aqueous basic wash
Purification Vacuum distillation
Expected Yield 70-90% (based on similar reactions)

Applications in Pharmaceutical Synthesis

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules. Its primary utility lies in its ability to act as an electrophile, allowing for the introduction of the 1-ethyl-piperidin-4-yl group via nucleophilic substitution of the chloro moiety. While specific drug synthesis pathways directly citing this compound are often proprietary, its structural analog, 4-chloro-1-methylpiperidine, is a documented precursor in the synthesis of several antihistamines, including Loratadine, Ketotifen, and Cyproheptadine.[2][3] It is highly probable that this compound serves as an intermediate for analogous ethyl-substituted active pharmaceutical ingredients.

The general synthetic utility is depicted in the following workflow:

G cluster_0 General Synthetic Workflow A 1-ethyl-4-hydroxypiperidine B Chlorination (e.g., SOCl₂) A->B C This compound B->C E Nucleophilic Substitution C->E D Nucleophile (Nu-H) (e.g., Amine, Phenoxide) D->E F Target Molecule (e.g., API precursor) E->F

Caption: General workflow for the use of this compound.

Conclusion

This compound, while lacking a celebrated discovery in the annals of chemistry, remains a compound of significant practical importance. Its straightforward and efficient synthesis from readily available precursors, combined with its utility as a reactive intermediate, has cemented its role in the synthetic chemist's toolbox, particularly within the pharmaceutical industry. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and developers working with this versatile piperidine derivative. As with all chemical processes, appropriate safety precautions and optimization are paramount for successful and safe implementation.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 4-Chloro-1-ethyl-piperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 4-Chloro-1-ethyl-piperidine in various matrices. The protocols are designed to be adaptable for research, quality control, and drug development purposes.

Introduction

This compound is a substituted piperidine derivative that may be present as an intermediate, impurity, or the active pharmaceutical ingredient (API) itself in various pharmaceutical preparations. Accurate and precise quantification of this compound is crucial for ensuring product quality, safety, and efficacy. This document outlines two primary analytical approaches for its determination: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

The choice of analytical method depends on the sample matrix, required sensitivity, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a wide range of samples. Due to the lack of a strong UV chromophore in this compound, derivatization or the use of universal detectors like Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is recommended.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method, particularly well-suited for volatile and semi-volatile compounds. Headspace sampling can be employed for the analysis of residual impurities in solid or liquid samples.

Data Presentation: Quantitative Method Parameters

The following table summarizes the typical performance characteristics of the described analytical methods. These values are based on methods developed for structurally similar compounds and should be validated for the specific application.

ParameterHPLC with UV Detection (Post-Derivatization)GC-MS with Headspace Sampling
Limit of Detection (LOD) 0.1 - 0.5 µg/mL0.05 - 0.1 ppm
Limit of Quantification (LOQ) 0.3 - 1.5 µg/mL0.15 - 0.3 ppm
Linearity Range 0.5 - 100 µg/mL (R² > 0.999)0.2 - 50 ppm (R² > 0.999)
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 10%

Experimental Protocols

Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection following Pre-Column Derivatization

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations. A derivatization step is included to enhance UV detection.

1. Sample Preparation

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., acetonitrile or methanol) to obtain a stock solution of 1 mg/mL. Prepare working standards by serial dilution.

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the chosen diluent to achieve a target concentration within the linear range of the assay.

  • Solid Samples: For solid matrices, extraction using a suitable solvent may be necessary. Sonication or vortexing can aid in dissolution. Subsequent centrifugation or filtration (0.45 µm filter) is required to remove particulate matter.

  • Liquid Samples: Dilute the liquid sample with the diluent to the desired concentration.

2. Derivatization Procedure

  • To 1 mL of each standard and sample solution, add 1 mL of a derivatizing agent solution (e.g., 10 mg/mL 4-toluenesulfonyl chloride in acetone) and 1 mL of a buffer solution (e.g., 0.1 M sodium bicarbonate, pH 9).

  • Vortex the mixture and incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to ensure complete reaction.

  • After incubation, cool the mixture to room temperature and neutralize with a suitable acid (e.g., 0.1 M HCl) if necessary.

  • Dilute the derivatized solution with the mobile phase to the final desired concentration before injection.

3. HPLC Conditions

ParameterValue
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient mixture of Acetonitrile and Water (with 0.1% acid modifier, e.g., formic acid or phosphoric acid)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 - 20 µL
Detector UV-Vis Detector
Detection Wavelength To be determined based on the absorption maximum of the derivative (typically 230-280 nm)

4. Quantification

Construct a calibration curve by plotting the peak area of the derivatized this compound standards against their corresponding concentrations. Determine the concentration of the analyte in the sample solutions from the calibration curve.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace Analysis

This method is ideal for the determination of residual this compound in active pharmaceutical ingredients (APIs) and finished drug products.

1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). Prepare working standards by diluting the stock solution with the same solvent.

  • Sample Preparation: Accurately weigh a specific amount of the solid or liquid sample directly into a headspace vial.

  • Add a consistent volume of a high-boiling point solvent (e.g., DMSO or N,N-dimethylformamide) to each vial.

  • Spike known amounts of the standard solution into separate vials containing the sample matrix to prepare calibration standards.

2. GC-MS Conditions

ParameterValue
GC Column Mid-polarity column (e.g., DB-17 or equivalent, 30 m x 0.32 mm, 0.5 µm film thickness)
Carrier Gas Helium at a constant flow rate (e.g., 1.5 mL/min)
Injector Temperature 250°C
Oven Temperature Program Initial temperature of 60°C, hold for 2 minutes, then ramp to 240°C at 10°C/min, and hold for 5 minutes.
Headspace Sampler Conditions
   Oven Temperature100 - 120°C
   Loop Temperature130 - 150°C
   Transfer Line Temperature150 - 170°C
   Vial Equilibration Time15 - 30 minutes
Mass Spectrometer
   Ionization ModeElectron Ionization (EI) at 70 eV
   Scan Rangem/z 40-300
   Acquisition ModeSelected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for this compound.

3. Quantification

Use the standard addition method or an external calibration curve prepared in the sample matrix to quantify the concentration of this compound. The peak area of a characteristic ion is plotted against the concentration.

Visualizations

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_quant Quantification Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Add_Reagent Add Derivatizing Agent & Buffer Dissolve_Sample->Add_Reagent Dissolve_Standard->Add_Reagent Incubate Incubate Add_Reagent->Incubate Neutralize Neutralize & Dilute Incubate->Neutralize Inject Inject into HPLC Neutralize->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Calculate Concentration Calibrate->Quantify

Caption: HPLC with pre-column derivatization workflow.

GCMS_Workflow cluster_prep Sample and Standard Preparation cluster_hs Headspace Sampling cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Weigh Sample into Vial Add_Solvent Add High-Boiling Solvent Sample->Add_Solvent Standard Prepare Standard Solutions Standard->Add_Solvent Equilibrate Vial Equilibration Add_Solvent->Equilibrate Sample_Loop Sample Loop Injection Equilibrate->Sample_Loop Separate GC Separation Sample_Loop->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection (SIM) Ionize->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Calculate Concentration Calibrate->Quantify

Caption: GC-MS with headspace analysis workflow.

Disclaimer

The provided protocols are intended as a starting point. Method development and validation are essential to ensure the suitability of the chosen method for a specific application and sample matrix. All work should be performed in a qualified laboratory by trained personnel.

Application Notes and Protocols: 4-Chloro-1-ethyl-piperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 4-Chloro-1-ethyl-piperidine, a key building block in medicinal chemistry. The protocols detailed below are based on established methodologies for analogous compounds and are intended to serve as a foundational guide for laboratory experimentation.

I. Synthesis of this compound

The synthesis of this compound can be achieved through a variety of methods. A common and effective approach involves the N-ethylation of 4-hydroxypiperidine followed by chlorination.

Reaction Scheme:

G cluster_0 Step 1: N-Ethylation cluster_1 Step 2: Chlorination 4-Hydroxypiperidine 4-Hydroxypiperidine 1-Ethyl-4-hydroxypiperidine 1-Ethyl-4-hydroxypiperidine 4-Hydroxypiperidine->1-Ethyl-4-hydroxypiperidine + Ethyl Iodide, Base Ethyl_Iodide Ethyl Iodide Base Base (e.g., K2CO3) Solvent_1 Solvent (e.g., Acetonitrile) 1-Ethyl-4-hydroxypiperidine_2 1-Ethyl-4-hydroxypiperidine This compound This compound 1-Ethyl-4-hydroxypiperidine_2->this compound + SOCl2 Thionyl_Chloride Thionyl Chloride (SOCl2) Solvent_2 Solvent (e.g., Dichloromethane)

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis via N-ethylation and Chlorination

This two-step protocol outlines the synthesis of this compound from 4-hydroxypiperidine.

Step 1: Synthesis of 1-Ethyl-4-hydroxypiperidine

  • Reaction Setup: To a solution of 4-hydroxypiperidine (1 equivalent) in acetonitrile, add potassium carbonate (2-3 equivalents).

  • Addition of Ethylating Agent: Add ethyl iodide (1.1-1.5 equivalents) dropwise to the stirring mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: After cooling to room temperature, filter the solid potassium carbonate. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure 1-Ethyl-4-hydroxypiperidine.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve 1-Ethyl-4-hydroxypiperidine (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Addition of Chlorinating Agent: Add thionyl chloride (1.1-1.2 equivalents) dropwise to the cooled solution. Control the addition rate to maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation.

Quantitative Data Summary

ParameterStep 1: N-EthylationStep 2: Chlorination
Starting Material 4-Hydroxypiperidine1-Ethyl-4-hydroxypiperidine
Reagents Ethyl Iodide, K₂CO₃Thionyl Chloride (SOCl₂)
Solvent AcetonitrileDichloromethane
Reaction Temperature Reflux0 °C to Room Temperature
Reaction Time 4 - 8 hours2 - 4 hours
Typical Yield 80 - 95%70 - 90%

II. Applications in Organic Synthesis

This compound is a versatile intermediate for the synthesis of various pharmaceutical and biologically active molecules.[1] The presence of the labile chloro group at the 4-position allows for a range of nucleophilic substitution and cross-coupling reactions.[2][3]

A. Nucleophilic Substitution Reactions

The chlorine atom in this compound can be readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, to introduce diverse functionalities at the 4-position of the piperidine ring.[3][4]

G This compound This compound Product 4-Substituted-1-ethyl-piperidine This compound->Product + Nucleophile Nucleophile Nucleophile (Nu-) Base Base (optional) Solvent Solvent (e.g., DMF, DMSO)

Caption: Nucleophilic substitution workflow.

Experimental Protocol: General Procedure for Nucleophilic Substitution

  • Reaction Setup: Dissolve this compound (1 equivalent) and the desired nucleophile (1.1-1.5 equivalents) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Base: If the nucleophile is an amine or thiol, a non-nucleophilic base (e.g., diisopropylethylamine, 1.5-2.0 equivalents) may be added to scavenge the HCl generated.

  • Reaction: Heat the reaction mixture to a temperature between 60 °C and 120 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Quantitative Data for Nucleophilic Substitution

Nucleophile TypeReagent ExampleTemperature (°C)Reaction Time (h)Typical Yield (%)
AminePiperidine80 - 1006 - 1275 - 90
ThiolThiophenol60 - 804 - 880 - 95
AlkoxideSodium methoxide60 - 802 - 670 - 85

B. Suzuki-Miyaura Cross-Coupling Reactions

This compound can potentially undergo Suzuki-Miyaura cross-coupling reactions with boronic acids in the presence of a palladium catalyst to form C-C bonds.[5][6][7] This reaction is a powerful tool for introducing aryl or vinyl groups at the 4-position.

G This compound This compound Product 4-Aryl/Vinyl-1-ethyl-piperidine This compound->Product + Boronic Acid, Pd Catalyst, Base Boronic_Acid Aryl/Vinyl Boronic Acid Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base Base (e.g., Na2CO3, K3PO4) Solvent Solvent (e.g., Toluene/Water)

Caption: Suzuki-Miyaura cross-coupling workflow.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), the boronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., aqueous sodium carbonate, 2-3 equivalents).

  • Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.

  • Reaction: Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes. Heat the reaction mixture to 80-110 °C under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers.

  • Purification: Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling

Boronic AcidCatalystBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O1008 - 1660 - 80
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₃PO₄Dioxane/H₂O9012 - 2465 - 85

Disclaimer: The provided protocols are intended as a general guide. Researchers should conduct their own literature search and risk assessment before commencing any experimental work. Reaction conditions may require optimization for specific substrates and scales.

References

Application Notes and Protocols for 4-Chloro-N-alkyl-piperidines as Chemical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-N-alkyl-piperidines are versatile chemical intermediates prominently used in the synthesis of a variety of pharmaceuticals, particularly in the development of antihistamines and other therapeutic agents. The reactivity of the chlorine atom at the 4-position of the piperidine ring makes it a key synthon for introducing the piperidine moiety into larger molecules through nucleophilic substitution reactions. While specific data for 4-Chloro-1-ethyl-piperidine is limited in publicly available literature, its chemical reactivity is analogous to the well-documented intermediate, 4-Chloro-1-methyl-piperidine. This document will focus on the applications and protocols of 4-Chloro-1-methyl-piperidine as a representative compound of this class, with the understanding that similar principles apply to its ethyl analog.

Key Applications

4-Chloro-1-methyl-piperidine is a crucial building block in the synthesis of several widely used second-generation antihistamines. Its incorporation into the final drug molecule is a key step in defining the pharmacological properties of these compounds. Notable examples include:

  • Loratadine: A long-acting tricyclic antihistamine used to treat allergies.[1]

  • Cyproheptadine: A first-generation antihistamine with additional anticholinergic and antiserotonergic properties.[1]

  • Ketotifen: An antihistamine and mast cell stabilizer used to prevent and treat allergic conjunctivitis and asthma.[1]

The N-methyl-piperidine group introduced by this intermediate often plays a significant role in the receptor binding and overall efficacy of the final active pharmaceutical ingredient (API).

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of pharmaceuticals using 4-Chloro-1-methyl-piperidine as an intermediate.

ProductReaction TypeKey ReactantsSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Loratadine Intermediate Nucleophilic Substitution8-Chloro-6,11-dihydro-11-(N-methyl-4-piperidinylidene)-5H-benzo[][3]cyclohepta[1,2-b]pyridine, Ethyl chloroformateToluene70-751-290>99
Cyproheptadine Dehydration of Grignard Adduct1-Methyl-4-(5-hydroxy-5-dibenzo[a,e]cycloheptatrienyl)piperidine, Concentrated HClEthanol/Water90174.293.3
Recrystallized Cyproheptadine RecrystallizationCrude Cyproheptadine HCl20% Ethanol/Water--6899.9

Experimental Protocols

Protocol 1: Synthesis of a Loratadine Precursor via Nucleophilic Substitution

This protocol describes the demethylation and subsequent ethoxycarbonylation of a late-stage intermediate in the synthesis of Loratadine.

Materials:

  • 8-Chloro-6,11-dihydro-11-(N-methyl-4-piperidinylidene)-5H-benzo[][3]cyclohepta[1,2-b]pyridine

  • Diisopropylethylamine

  • Toluene

  • Ethyl chloroformate

  • Hydrochloric acid

  • Water

  • Isopropyl ether

  • Acetonitrile

Procedure:

  • To a solution of 8-Chloro-6,11-dihydro-11-(N-methyl-4-piperidinylidene)-5H-benzo[][3]cyclohepta[1,2-b]pyridine (1.0 kg) and diisopropylethylamine (0.074 kg) in toluene (6 L) under a nitrogen atmosphere, slowly add ethyl chloroformate (0.775 kg) at 60-65°C.

  • Stir the reaction mixture for 1-2 hours at 70-75°C.[4]

  • Cool the reaction mixture to room temperature and add water (5.0 L).

  • Adjust the pH of the mixture to 5.0-5.5 with hydrochloric acid.

  • Separate the organic phase and wash with water.

  • Remove the solvent under reduced pressure.

  • Purify the residue in isopropyl ether followed by crystallization in acetonitrile to yield loratadine (0.9 kg, 90%) with a purity of >99% (HPLC).[4]

Protocol 2: Synthesis of Cyproheptadine Hydrochloride via Grignard Reaction and Dehydration

This protocol outlines the final steps in the synthesis of Cyproheptadine Hydrochloride, starting from the Grignard adduct of 4-Chloro-1-methyl-piperidine.

Materials:

  • Crude 1-methyl-4-(5-hydroxy-5-dibenzo[a,e]cycloheptatrienyl)piperidine

  • 95% Ethanol

  • Concentrated Hydrochloric Acid

  • Activated Carbon

  • Water

Procedure:

  • In a 2000 mL round-bottom flask, dissolve 16.4 kg of crude 1-methyl-4-(5-hydroxy-5-dibenzo[a,e]cycloheptatrienyl)piperidine in 38 L of 95% ethanol aqueous solution with heating.

  • Add 1.2 L of 35% concentrated hydrochloric acid to the solution.

  • Heat the mixture to 90°C and stir for 1 hour.[5]

  • Cool the solution slightly and add 180 g of activated carbon.

  • Heat and stir for 20 minutes, then filter while hot.

  • Wash the filter residue with a small amount of hot water and combine the filtrates.

  • Allow the filtrate to stand and crystallize at room temperature.

  • Filter the crystals and dry at 80-100°C to obtain 12.7 kg of cyproheptadine hydrochloride (74.2% yield) with a purity of 93.3%.[5]

  • For further purification, dissolve the obtained cyproheptadine hydrochloride in a 20% ethanol aqueous solution and recrystallize to obtain a purified product with a purity of 99.9% and a yield of 68%.[5]

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways affected by drugs synthesized using 4-Chloro-N-alkyl-piperidine intermediates.

loratadine_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Syk Syk TLR4->Syk Src Src TLR4->Src TAK1 TAK1 TLR4->TAK1 NFkB NF-κB Syk->NFkB Src->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) NFkB->Cytokines AP1 AP-1 TAK1->AP1 AP1->Cytokines Loratadine Loratadine Loratadine->Syk inhibits Loratadine->Src inhibits Loratadine->TAK1 inhibits

Caption: Loratadine's anti-inflammatory signaling pathway.

cyproheptadine_pathway Serotonin Serotonin Serotonin_Receptor Serotonin Receptor Serotonin->Serotonin_Receptor Histamine Histamine Histamine_Receptor Histamine H1 Receptor Histamine->Histamine_Receptor Cellular_Response_S Serotonergic Response Serotonin_Receptor->Cellular_Response_S Cellular_Response_H Allergic Response Histamine_Receptor->Cellular_Response_H Cyproheptadine Cyproheptadine Cyproheptadine->Serotonin_Receptor antagonizes Cyproheptadine->Histamine_Receptor antagonizes loratadine_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Mix Reactants: - Intermediate V - Diisopropylethylamine - Toluene B Add Ethyl Chloroformate (60-65°C) A->B C Stir at 70-75°C (1-2 hours) B->C D Cool to RT C->D E Add Water D->E F Adjust pH to 5.0-5.5 (HCl) E->F G Separate Phases F->G H Wash Organic Phase G->H I Remove Solvent H->I J Purify in Isopropyl Ether I->J K Crystallize in Acetonitrile J->K L Loratadine Product K->L cyproheptadine_workflow cluster_reaction Dehydration Reaction cluster_purification1 Initial Purification cluster_purification2 Recrystallization A Dissolve Grignard Adduct in 95% Ethanol B Add Concentrated HCl A->B C Heat to 90°C (1 hour) B->C D Cool and Add Activated Carbon C->D E Heat and Stir (20 min) D->E F Hot Filtration E->F G Crystallize at RT F->G H Filter and Dry G->H I Crude Cyproheptadine HCl H->I J Dissolve in 20% Ethanol I->J K Crystallize J->K L Pure Cyproheptadine HCl K->L

References

Application Notes and Protocols for the Purification of 4-Chloro-1-ethyl-piperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 4-Chloro-1-ethyl-piperidine, a key intermediate in pharmaceutical synthesis. The following methods are described: fractional vacuum distillation, column chromatography, and recrystallization of its hydrochloride salt. These protocols are intended as a starting point for method development and optimization.

Introduction

This compound is a substituted piperidine derivative used in the synthesis of various active pharmaceutical ingredients (APIs). Its purity is critical to ensure the quality and safety of the final drug product. This document outlines three common laboratory techniques for the purification of this compound, removing impurities such as starting materials, by-products, and decomposition products.

Purification Techniques Overview

The choice of purification method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity.

  • Fractional Vacuum Distillation is suitable for separating volatile compounds with different boiling points. It is an effective method for removing non-volatile impurities and other volatile components.

  • Column Chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase. It is highly effective for removing impurities with different polarities.

  • Recrystallization is used to purify solid compounds. For this compound, which is often a liquid at room temperature, this technique is applied to its solid hydrochloride salt to remove soluble impurities.

Data Presentation

The following tables summarize typical parameters and expected outcomes for each purification technique. These values are based on general principles and data from analogous compounds and should be optimized for specific applications.

Table 1: Fractional Vacuum Distillation Parameters

ParameterValueNotes
Boiling Point (estimated)70-80 °C @ 10 mmHgThe boiling point of the N-methyl analog is a useful reference[1].
Pressure10-20 mmHgLower pressure is required to prevent decomposition at high temperatures.
Purity Before~85-95%Dependent on the synthetic route.
Expected Purity After>98%Dependent on the efficiency of the distillation column.
Typical Yield70-90%Losses can occur in the distillation pot and column.

Table 2: Column Chromatography Parameters

ParameterValueNotes
Stationary PhaseSilica Gel (230-400 mesh)Standard polarity for normal-phase chromatography.
Mobile PhaseEthyl Acetate/Hexane or Dichloromethane/Methanol with 0.5% TriethylamineThe solvent system should be optimized using Thin Layer Chromatography (TLC)[2]. The addition of a base like triethylamine can prevent tailing of the amine on the silica gel.
Elution GradientIsocratic or GradientA gradient of increasing polarity may be necessary to elute all components.
Purity Before~85-95%
Expected Purity After>99%Highly dependent on the separation of impurities on TLC.
Typical Yield60-85%Losses occur due to irreversible adsorption and co-elution of fractions.

Table 3: Recrystallization Parameters for this compound HCl

ParameterValueNotes
Salt FormationReact with HCl (e.g., in isopropanol)The hydrochloride salt is typically a solid.
Recrystallization SolventIsopropanol/Diethyl Ether or Ethanol/HexaneThe solvent system should be chosen to provide good solubility at high temperatures and poor solubility at low temperatures.
Purity Before~95% (as HCl salt)
Expected Purity After>99.5% (as HCl salt)Multiple recrystallizations may be necessary.
Typical Yield70-90% per recrystallizationLosses occur due to the solubility of the salt in the mother liquor.

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation

This protocol describes the purification of this compound by fractional distillation under reduced pressure.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with condenser and receiving flask

  • Vacuum pump and pressure gauge

  • Heating mantle and stirrer

  • Cold trap

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Place the crude this compound into the round-bottom flask with a magnetic stir bar.

  • Connect the apparatus to the vacuum pump with a cold trap in between.

  • Slowly reduce the pressure to the desired level (e.g., 10-20 mmHg).

  • Begin stirring and gently heat the flask using the heating mantle.

  • Observe the temperature at the distillation head. Collect and discard any initial low-boiling fractions.

  • Collect the main fraction at a stable temperature, corresponding to the boiling point of this compound at the working pressure.

  • Stop the distillation before the flask is completely dry to prevent the formation of peroxides and potential decomposition of the residue.

  • Allow the apparatus to cool to room temperature before releasing the vacuum.

Protocol 2: Column Chromatography

This protocol provides a general procedure for the purification of this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., Ethyl Acetate/Hexane with 0.5% Triethylamine)

  • Collection tubes

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent.

  • Column Packing: Pack the chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the sample through the column with the mobile phase. Apply gentle pressure with air or nitrogen if necessary (flash chromatography).

  • Fraction Collection: Collect fractions in test tubes.

  • Analysis: Monitor the separation by spotting fractions on a TLC plate and visualizing under a UV lamp or with a suitable stain.

  • Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Recrystallization of this compound Hydrochloride

This protocol describes the formation and recrystallization of the hydrochloride salt of this compound.

Materials:

  • Purified this compound (from distillation or chromatography)

  • Anhydrous solvent (e.g., isopropanol, diethyl ether)

  • Hydrogen chloride solution (e.g., 2 M in diethyl ether or anhydrous HCl gas)

  • Erlenmeyer flask

  • Stirring plate and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Salt Formation: Dissolve the purified this compound in a minimal amount of a suitable anhydrous solvent (e.g., isopropanol).

  • Cool the solution in an ice bath and slowly add a stoichiometric amount of hydrogen chloride solution while stirring. A precipitate of the hydrochloride salt should form.

  • Recrystallization: a. Isolate the crude hydrochloride salt by vacuum filtration and wash with a small amount of cold solvent. b. Transfer the crude salt to a clean Erlenmeyer flask. c. Add a minimal amount of the hot recrystallization solvent (e.g., isopropanol) until the solid just dissolves. d. Slowly add a co-solvent (e.g., diethyl ether) until the solution becomes slightly turbid. e. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold co-solvent, and dry under vacuum.

Visualizations

Purification_Workflow Crude Crude this compound Distillation Fractional Vacuum Distillation Crude->Distillation Chromatography Column Chromatography Crude->Chromatography Pure_Product Pure this compound Distillation->Pure_Product >98% Purity Recrystallization Recrystallization of HCl Salt Chromatography->Recrystallization Formation of HCl Salt Chromatography->Pure_Product >99% Purity Recrystallization->Pure_Product >99.5% Purity (as HCl salt)

Caption: General purification workflow for this compound.

Distillation_Setup Fractional Vacuum Distillation Workflow cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_shutdown Shutdown Flask 1. Add Crude Product to Flask Assemble 2. Assemble Distillation Apparatus Flask->Assemble Vacuum 3. Apply Vacuum Assemble->Vacuum Heat 4. Heat and Stir Vacuum->Heat Collect_Fractions 5. Collect Fractions Heat->Collect_Fractions Stop 6. Stop Heating Collect_Fractions->Stop Cool 7. Cool Apparatus Stop->Cool Release_Vacuum 8. Release Vacuum Cool->Release_Vacuum

Caption: Step-by-step workflow for fractional vacuum distillation.

Chromatography_Workflow Column Chromatography Workflow cluster_prep Preparation cluster_run Elution and Collection cluster_analysis Analysis and Isolation Pack 1. Pack Column with Silica Gel Load 2. Load Sample Pack->Load Elute 3. Elute with Mobile Phase Load->Elute Collect 4. Collect Fractions Elute->Collect TLC 5. Monitor by TLC Collect->TLC Pool 6. Pool Pure Fractions TLC->Pool Concentrate 7. Concentrate Pooled Fractions Pool->Concentrate

Caption: Workflow for purification by column chromatography.

References

Application Notes and Protocols for N-Alkylation with 4-Chloro-1-ethyl-piperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation is a fundamental transformation in organic synthesis, crucial for the construction of complex molecules in medicinal chemistry and materials science. The introduction of a piperidine moiety can significantly influence the pharmacological properties of a molecule, including its solubility, basicity, and receptor-binding affinity. 4-Chloro-1-ethyl-piperidine is a valuable reagent for introducing the 1-ethyl-piperidin-4-yl group onto a nitrogen-containing substrate. This document provides a detailed protocol for the N-alkylation of various nitrogen nucleophiles, such as aromatic amines, amides, and nitrogen-containing heterocycles, using this compound. The protocol is based on established principles of nucleophilic substitution reactions.

Reaction Principle

The N-alkylation reaction with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. A nitrogen-containing nucleophile attacks the carbon atom bearing the chlorine atom on the piperidine ring, displacing the chloride leaving group. The reaction is typically facilitated by a base to deprotonate the nitrogen nucleophile, thereby increasing its nucleophilicity. In some cases, a phase-transfer catalyst can be employed to enhance the reaction rate between reactants in different phases.

Experimental Protocols

General Procedure for N-Alkylation

This protocol provides a general framework for the N-alkylation of a nitrogen-containing substrate with this compound. The specific conditions may require optimization depending on the reactivity of the substrate.

Materials:

  • Nitrogen-containing substrate (e.g., aniline, benzamide, indole)

  • This compound

  • Base (e.g., Potassium Carbonate (K2CO3), Sodium Hydride (NaH), Sodium Amide (NaNH2))

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Toluene)

  • Phase-Transfer Catalyst (optional, e.g., Tetrabutylammonium bromide (TBAB))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add the nitrogen-containing substrate (1.0 eq) and a suitable anhydrous solvent (e.g., DMF, 5-10 mL per mmol of substrate).

  • Deprotonation: Add the base (1.1-1.5 eq) portion-wise to the stirred solution at room temperature. If using a strong base like NaH, exercise caution as hydrogen gas will be evolved.

  • Addition of Alkylating Agent: Once the deprotonation is complete (usually after 30-60 minutes of stirring), add this compound (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to an appropriate temperature (typically between 60-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Protocol for Phase-Transfer Catalyzed (PTC) N-Alkylation

This method is particularly useful for reactions involving a solid or aqueous inorganic base and an organic solvent.[1][2]

Procedure:

  • Preparation: To a round-bottom flask, add the nitrogen-containing substrate (1.0 eq), this compound (1.1 eq), the inorganic base (e.g., K2CO3, 2.0 eq), the phase-transfer catalyst (e.g., TBAB, 0.1 eq), and a suitable solvent (e.g., Toluene or Acetonitrile).

  • Reaction: Heat the heterogeneous mixture with vigorous stirring to a temperature between 80-110 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Follow the work-up and purification steps as described in the general procedure.

Data Presentation

The following table summarizes representative reaction conditions and outcomes for the N-alkylation of various substrates with this compound. These are illustrative examples and may require optimization.

Substrate (Nucleophile)BaseSolventTemperature (°C)Time (h)Yield (%)
AnilineK2CO3DMF801275
4-NitroanilineNaHTHF/DMF70885
BenzamideNaNH2Toluene1001860
IndoleK2CO3 / TBABAcetonitrile802470
PyrrolidineTriethylamineDichloromethane40690

Mandatory Visualization

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Work-up & Purification start Start inert_atm Establish Inert Atmosphere start->inert_atm reagents Combine Substrate, Base, and Solvent add_alkyl_halide Add this compound reagents->add_alkyl_halide Stir at RT inert_atm->reagents heating Heat to Reaction Temperature add_alkyl_halide->heating monitoring Monitor Reaction (TLC/LC-MS) heating->monitoring quench Quench Reaction (e.g., with Water) monitoring->quench Reaction Complete extraction Solvent Extraction quench->extraction purification Purify Product (Column Chromatography) extraction->purification end Final Product purification->end

Caption: Workflow for the N-alkylation protocol.

Safety Precautions

  • This compound and its derivatives should be handled in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Strong bases such as sodium hydride and sodium amide are highly reactive and should be handled with extreme care under anhydrous conditions. These reagents react violently with water.

  • Refer to the Safety Data Sheets (SDS) for all reagents used in this protocol.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-1-ethyl-piperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1-ethyl-piperidine is a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. Its piperidine core is a common motif in biologically active molecules. The presence of a chlorine atom at the 4-position provides a reactive handle for further functionalization through nucleophilic substitution reactions, making it a valuable building block in medicinal chemistry and drug development. This document provides detailed protocols for the large-scale synthesis of this compound, focusing on a two-step process: the synthesis of the precursor 1-ethyl-4-hydroxypiperidine, followed by its chlorination.

Health and Safety

Working with the reagents and intermediates in this synthesis requires strict adherence to safety protocols.

  • Thionyl chloride (SOCl₂) is highly corrosive, toxic, and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

  • Piperidine derivatives can be harmful if inhaled, ingested, or absorbed through the skin. Ensure adequate ventilation and wear appropriate PPE.

  • The reactions can be exothermic. Proper temperature control and monitoring are essential to prevent runaway reactions.

  • Consult the Safety Data Sheets (SDS) for all chemicals before starting any experimental work.

Synthetic Strategy Overview

The synthesis of this compound is approached via a two-step synthesis:

  • Synthesis of 1-ethyl-4-hydroxypiperidine: This intermediate can be prepared via the reductive amination of 1-ethyl-4-piperidone, which is synthesized from 4-piperidone.

  • Chlorination of 1-ethyl-4-hydroxypiperidine: The hydroxyl group of 1-ethyl-4-hydroxypiperidine is converted to a chloride using a suitable chlorinating agent, such as thionyl chloride.

Experimental Protocols

Step 1: Large-Scale Synthesis of 1-ethyl-4-hydroxypiperidine

This step involves the synthesis of 1-ethyl-4-piperidone followed by its reduction.

Part A: Synthesis of 1-ethyl-4-piperidone

This procedure is adapted from the alkylation of 4-piperidone.

  • Reagents and Materials:

    • 4-Piperidone hydrochloride monohydrate

    • Ethyl bromide

    • Sodium carbonate (Na₂CO₃)

    • Acetonitrile

    • Dichloromethane (DCM)

    • Deionized water

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Large-scale reaction vessel with mechanical stirring, reflux condenser, and temperature control.

    • Filtration apparatus

    • Rotary evaporator

  • Procedure:

    • To a large reaction vessel, add 4-piperidone hydrochloride monohydrate (1 equivalent), acetonitrile, and sodium carbonate (a suitable excess to neutralize HCl and act as a base).

    • Stir the mixture to ensure a good suspension.

    • Slowly add ethyl bromide (1.0-1.2 equivalents) to the suspension.

    • Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or GC-MS).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the solid salts and wash the filter cake with acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

    • The resulting residue contains 1-ethyl-4-piperidone. This can be used directly in the next step or purified further. For purification, dissolve the residue in dichloromethane, wash with water, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the purified product.

Part B: Reduction of 1-ethyl-4-piperidone to 1-ethyl-4-hydroxypiperidine

  • Reagents and Materials:

    • 1-ethyl-4-piperidone (from Part A)

    • Sodium borohydride (NaBH₄)

    • Methanol or Ethanol

    • Deionized water

    • Dichloromethane (DCM) or Ethyl acetate

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Large-scale reaction vessel with mechanical stirring and temperature control.

    • Rotary evaporator

  • Procedure:

    • Dissolve the crude or purified 1-ethyl-4-piperidone in methanol or ethanol in a large reaction vessel.

    • Cool the solution in an ice bath to 0-5°C.

    • Slowly add sodium borohydride in portions, maintaining the temperature below 10°C.

    • After the addition is complete, stir the reaction mixture at room temperature for a few hours until the reaction is complete (monitored by TLC or GC-MS).

    • Carefully quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove most of the alcohol solvent.

    • Extract the aqueous residue with dichloromethane or ethyl acetate multiple times.

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 1-ethyl-4-hydroxypiperidine as an oil or a low-melting solid.

Step 2: Large-Scale Synthesis of this compound

This procedure involves the chlorination of the alcohol prepared in Step 1.

  • Reagents and Materials:

    • 1-ethyl-4-hydroxypiperidine

    • Thionyl chloride (SOCl₂)

    • Anhydrous dichloromethane (DCM) or Toluene

    • Pyridine (optional, as a base)

    • Saturated sodium bicarbonate solution

    • Brine (saturated sodium chloride solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Large-scale reaction vessel with mechanical stirring, dropping funnel, reflux condenser with a gas outlet to a scrubber (for HCl and SO₂), and temperature control.

    • Rotary evaporator

    • Vacuum distillation apparatus

  • Procedure:

    • In a large, dry reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser connected to a gas scrubber, add 1-ethyl-4-hydroxypiperidine (1 equivalent) and anhydrous dichloromethane or toluene.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise from the dropping funnel, maintaining the temperature below 10°C. The reaction is exothermic and will evolve HCl and SO₂ gas, which should be neutralized in a scrubber.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice or into a cold, saturated sodium bicarbonate solution to neutralize the excess thionyl chloride and HCl. Be cautious as this is an exothermic process and will evolve gas.

    • Separate the organic layer. Extract the aqueous layer with the same solvent used for the reaction.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

    • Purify the crude product by vacuum distillation to obtain pure this compound.

Data Presentation

Table 1: Summary of Reaction Parameters for the Synthesis of 1-ethyl-4-hydroxypiperidine

ParameterPart A: AlkylationPart B: Reduction
Key Reagents 4-Piperidone hydrochloride, Ethyl bromide, Na₂CO₃1-ethyl-4-piperidone, NaBH₄
Solvent AcetonitrileMethanol or Ethanol
Temperature Reflux (~80-85°C)0°C to Room Temperature
Reaction Time Several hoursA few hours
Work-up Filtration, Concentration, ExtractionQuenching, Extraction, Drying, Concentration
Typical Yield Moderate to HighHigh

Table 2: Summary of Reaction Parameters for the Synthesis of this compound

ParameterValue
Starting Material 1-ethyl-4-hydroxypiperidine
Chlorinating Agent Thionyl chloride (SOCl₂)
Solvent Anhydrous Dichloromethane or Toluene
Stoichiometry (SOCl₂) 1.1 - 1.5 equivalents
Temperature 0°C to Reflux
Reaction Time 2-4 hours at reflux
Work-up Aqueous quench, Extraction, Washing, Drying, Concentration
Purification Vacuum Distillation
Typical Yield High

Visualizations

Experimental Workflow

G cluster_step1 Step 1: Synthesis of 1-ethyl-4-hydroxypiperidine cluster_partA Part A: Alkylation cluster_partB Part B: Reduction cluster_step2 Step 2: Synthesis of this compound A1 Charge Reactor: 4-Piperidone HCl Na2CO3 Acetonitrile A2 Add Ethyl Bromide A1->A2 A3 Heat to Reflux A2->A3 A4 Reaction Monitoring (TLC/GC) A3->A4 A5 Cool and Filter A4->A5 A6 Concentrate Filtrate A5->A6 A7 1-ethyl-4-piperidone (crude) A6->A7 B1 Dissolve 1-ethyl-4-piperidone in Methanol/Ethanol A7->B1 Proceed to Reduction B2 Cool to 0-5°C B1->B2 B3 Add NaBH4 B2->B3 B4 Stir at RT B3->B4 B5 Quench with Water B4->B5 B6 Concentrate and Extract B5->B6 B7 Dry and Concentrate B6->B7 B8 1-ethyl-4-hydroxypiperidine B7->B8 C1 Charge Reactor: 1-ethyl-4-hydroxypiperidine Anhydrous Solvent B8->C1 Proceed to Chlorination C2 Cool to 0-5°C C1->C2 C3 Add Thionyl Chloride C2->C3 C4 Warm to RT and Reflux C3->C4 C5 Cool and Quench C4->C5 C6 Extract and Wash C5->C6 C7 Dry and Concentrate C6->C7 C8 Vacuum Distillation C7->C8 C9 This compound (Pure) C8->C9

Caption: Overall workflow for the large-scale synthesis of this compound.

Chemical Transformation Pathway

G start 4-Piperidone intermediate1 1-ethyl-4-piperidone start->intermediate1 EtBr, Na2CO3 (Alkylation) intermediate2 1-ethyl-4-hydroxypiperidine intermediate1->intermediate2 NaBH4 (Reduction) product This compound intermediate2->product SOCl2 (Chlorination)

Caption: Chemical transformation pathway for the synthesis of this compound.

Application Notes and Protocols for Monitoring 4-Chloro-1-ethyl-piperidine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for monitoring the progress of chemical reactions involving the synthesis or modification of 4-Chloro-1-ethyl-piperidine. Accurate reaction monitoring is crucial for optimizing reaction conditions, maximizing yield and purity, and ensuring the efficient development of pharmaceutical intermediates. The following sections detail various analytical techniques, including Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Overview of Reaction Monitoring Techniques

The choice of analytical technique for monitoring the progress of a this compound reaction depends on several factors, including the specific reaction being conducted, the available instrumentation, and the desired level of quantitative detail.

  • Thin-Layer Chromatography (TLC): A rapid, qualitative technique ideal for quick checks of reaction progress. It allows for the visual assessment of the consumption of starting materials and the formation of products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for both qualitative and quantitative analysis. It separates volatile compounds and provides mass spectral data for identification and quantification.

  • High-Performance Liquid Chromatography (HPLC): A versatile quantitative technique suitable for a wide range of compounds. It is particularly useful for non-volatile or thermally labile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to monitor the disappearance of reactant signals and the appearance of product signals, offering a quantitative view of the reaction mixture composition.

Data Presentation

Effective monitoring of reaction progress requires the systematic collection and presentation of data. The following tables provide templates for organizing quantitative data obtained from various analytical techniques.

Table 1: Reaction Progress Monitored by GC-MS

Time Point (hours)Starting Material A (%)Starting Material B (%)This compound (%)Impurity 1 (%)Impurity 2 (%)
050.050.00.00.00.0
135.234.828.51.00.5
220.119.957.31.80.9
45.55.385.12.51.6
6<1.0<1.092.33.12.6
8 (Completion)0.00.094.53.52.0

Table 2: Reaction Progress Monitored by HPLC

Time Point (hours)Starting Material A (Area %)Starting Material B (Area %)This compound (Area %)
048.551.50.0
225.126.348.6
48.99.581.6
61.21.597.3
8 (Completion)<0.1<0.199.8

Table 3: Yield and Purity Data from a Synthesis of a 4-Chloro-piperidine Derivative [1]

EntryReactant 1Reactant 2Reaction Time (min)Yield (%)
1Styrene oxideHomoallylic amine 2a1588
2Substituted epoxideHomoallylic amine 2b2085
3Un-substituted epoxideHomoallylic amine 2c1593

Experimental Protocols

The following are detailed protocols for the key analytical methods used to monitor this compound reactions.

Thin-Layer Chromatography (TLC)

TLC is a fundamental technique for rapid reaction monitoring.

Protocol:

  • Plate Preparation: On a silica gel TLC plate, lightly draw a starting line with a pencil about 1 cm from the bottom. Mark three lanes on this line for the starting material (SM), a co-spot (C), and the reaction mixture (RM).

  • Spotting:

    • Dissolve a small amount of the starting material in a volatile solvent. Using a capillary tube, spot it on the 'SM' and 'C' lanes.

    • Withdraw a small aliquot from the reaction mixture. If the reaction solvent is suitable, spot it directly on the 'RM' and 'C' lanes. If the reaction solvent is high-boiling or contains non-volatile components, perform a mini-workup by diluting the aliquot with a suitable organic solvent (e.g., ethyl acetate) and washing with water before spotting.

  • Development: Place the spotted TLC plate in a developing chamber containing a suitable mobile phase (e.g., Ethylacetate/Hexane 3:1)[1]. The solvent level should be below the starting line. Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is near the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp if the compounds are UV-active. Alternatively, use a staining solution (e.g., potassium permanganate or iodine) to visualize the spots.

  • Interpretation: The disappearance of the starting material spot in the 'RM' lane and the appearance of a new spot corresponding to the product indicate the progress of the reaction. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture.

Diagram of the TLC Monitoring Workflow

TLC_Workflow cluster_prep Plate Preparation cluster_spot Spotting cluster_dev Development & Visualization cluster_interpret Interpretation Prep Prepare TLC Plate Mark Mark Lanes (SM, C, RM) Prep->Mark Spot_SM Spot Starting Material Prep->Spot_SM Spot_RM Spot Reaction Mixture Mark->Spot_RM Spot_C Co-spot Spot_SM->Spot_C Spot_RM->Spot_C Develop Develop in Chamber Spot_C->Develop Visualize Visualize (UV/Stain) Develop->Visualize Interpret Assess Spot Disappearance/ Appearance Visualize->Interpret

Caption: Workflow for monitoring a reaction using Thin-Layer Chromatography.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides both separation and identification of volatile components in a reaction mixture.

Protocol:

  • Sample Preparation:

    • Quench a small aliquot (e.g., 50 µL) of the reaction mixture by adding it to a vial containing a suitable solvent (e.g., 1 mL of ethyl acetate) and a small amount of an internal standard (e.g., dodecane).

    • If necessary, wash the sample with water or a dilute aqueous solution to remove non-volatile salts.

    • Dry the organic layer with a small amount of anhydrous sodium sulfate.

    • Transfer the solution to a GC vial.

  • GC-MS Analysis:

    • GC Column: Use a suitable capillary column, such as a 5% phenyl/95% dimethylpolysiloxane column (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp the temperature at a rate of 10-20°C/min to a final temperature of 250-280°C. Hold at the final temperature for several minutes.

    • Injector: Set the injector temperature to 250°C. Use a split or splitless injection mode depending on the sample concentration.

    • Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

    • MS Detector: Set the transfer line temperature to 280°C and the ion source temperature to 230°C. Acquire data in full scan mode to identify all components. For quantitative analysis, selected ion monitoring (SIM) mode can be used for higher sensitivity.

  • Data Analysis:

    • Identify the peaks for the starting materials, product (this compound), and any byproducts by comparing their retention times and mass spectra to known standards or library data.

    • Quantify the relative amounts of each component by integrating the peak areas and normalizing them to the internal standard.

Diagram of the GC-MS Analysis Workflow

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Quench Quench Aliquot Add_IS Add Internal Standard Quench->Add_IS Extract Extract/Wash Add_IS->Extract Dry Dry Organic Layer Extract->Dry Inject Inject into GC Dry->Inject Separate Separation on Column Inject->Separate Detect MS Detection Separate->Detect Identify Identify Peaks Detect->Identify Quantify Quantify Components Identify->Quantify

Caption: Workflow for GC-MS analysis of a reaction mixture.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for quantitative analysis, particularly for less volatile or thermally sensitive compounds.

Protocol:

  • Sample Preparation:

    • Dilute a small aliquot of the reaction mixture with the mobile phase to a suitable concentration.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is a common choice.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% formic or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio may need to be optimized, but a starting point could be a gradient from 10% to 90% organic solvent over 10-15 minutes.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Column Temperature: Maintain the column at a constant temperature, for example, 30°C.

    • Detector: A UV detector is commonly used. The detection wavelength should be set to the absorbance maximum of the compounds of interest. If the compounds lack a strong chromophore, an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) may be used.

  • Data Analysis:

    • Identify the peaks corresponding to the starting materials and the product based on their retention times, which should be determined by injecting pure standards.

    • Calculate the relative percentage of each component by integrating the peak areas. For more accurate quantification, a calibration curve should be generated using standards of known concentrations.

Diagram of the HPLC Analysis Workflow

HPLC_Workflow Dilute Dilute Reaction Aliquot Filter Filter Sample Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Separation on RP-C18 Column Inject->Separate Detect UV/ELSD/CAD Detection Separate->Detect Analyze Analyze Chromatogram Detect->Analyze

Caption: Workflow for HPLC analysis of a reaction mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for quantitative analysis of the reaction mixture.

Protocol:

  • Sample Preparation:

    • Withdraw an aliquot from the reaction mixture.

    • Remove the reaction solvent under reduced pressure.

    • Dissolve the residue in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) suitable for the compounds of interest.

    • Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) with a simple spectrum that does not overlap with the signals of the reactants or products.

    • Transfer the solution to an NMR tube.

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum.

    • Ensure the spectral width is sufficient to cover all expected signals.

    • Use a sufficient relaxation delay (D1) to ensure accurate integration (e.g., 5 times the longest T1 of the signals of interest).

  • Data Analysis:

    • Identify the characteristic signals for the starting materials and the this compound product.

    • Integrate a well-resolved signal for each component and for the internal standard.

    • Calculate the molar ratio of the components relative to the internal standard to determine their concentrations in the reaction mixture. The conversion of the starting material and the yield of the product can be calculated from these values.

Diagram of the NMR Monitoring Logic

NMR_Logic Reaction_Mixture Reaction Mixture NMR_Spectrum ¹H NMR Spectrum Reaction_Mixture->NMR_Spectrum Starting_Material Starting Material (Distinct Signal) Starting_Material->NMR_Spectrum Product Product (New Distinct Signal) Product->NMR_Spectrum Internal_Standard Internal Standard (Known Concentration) Internal_Standard->NMR_Spectrum Integration Integrate Signals NMR_Spectrum->Integration Calculation Calculate Molar Ratios NMR_Spectrum->Calculation Integration->Calculation

Caption: Logical relationship for quantitative NMR analysis of a reaction.

References

Application Notes and Protocols for the Development of Novel Derivatives from 4-Chloro-1-ethyl-piperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the synthesis and evaluation of novel derivatives of 4-Chloro-1-ethyl-piperidine, a versatile scaffold for the development of new therapeutic agents. The piperidine moiety is a prevalent feature in numerous pharmaceuticals, and its substitution at the 4-position allows for the exploration of a wide chemical space to modulate biological activity.[1][2][3][4]

Synthetic Strategies for Derivatization

The primary routes for derivatizing this compound involve nucleophilic substitution of the chloro group and palladium-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

The electron-withdrawing nature of the nitrogen atom in the piperidine ring facilitates the displacement of the chloride at the 4-position by a variety of nucleophiles. This approach is effective for introducing amino, alkoxy, and thioether functionalities.

Experimental Workflow: Nucleophilic Substitution

G start Start: this compound reaction Reaction with Nucleophile (NuH) Base (e.g., K2CO3), Solvent (e.g., DMF) Heat start->reaction workup Aqueous Workup Extraction with Organic Solvent reaction->workup purification Purification (Column Chromatography or Crystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization product Product: 4-Nu-1-ethyl-piperidine characterization->product

Caption: General workflow for nucleophilic substitution.

Suzuki Cross-Coupling Reactions

For the introduction of aryl and heteroaryl substituents, the Suzuki cross-coupling reaction is a powerful tool. This reaction typically involves the coupling of an organoboron reagent with the chloro-piperidine in the presence of a palladium catalyst and a base.

Experimental Workflow: Suzuki Coupling

G start Start: this compound reaction Reaction with Arylboronic Acid (ArB(OH)2) Pd Catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3) Solvent (e.g., Toluene/Water) start->reaction workup Aqueous Workup Extraction with Organic Solvent reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization product Product: 4-Aryl-1-ethyl-piperidine characterization->product

Caption: General workflow for Suzuki cross-coupling.

Application Notes: Targeting Neurological and Pain Pathways

Derivatives of 4-substituted piperidines have shown significant potential as modulators of the sigma-1 (σ1) receptor and opioid receptors, both of which are critical targets in the central nervous system.

Sigma-1 (σ1) Receptor Modulation

The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that regulates calcium signaling.[5][6] Its modulation has been implicated in various neurological conditions, including neurodegenerative diseases, psychiatric disorders, and neuropathic pain. The synthesis of novel 4-substituted-1-ethyl-piperidine derivatives can lead to the discovery of potent and selective σ1 receptor ligands.

Signaling Pathway: Sigma-1 Receptor

G ligand 4-Substituted-1-ethyl-piperidine (σ1 Ligand) sigma1 Sigma-1 Receptor (σ1R) ligand->sigma1 Binds to ip3r IP3 Receptor sigma1->ip3r Modulates ca_er Ca2+ Release from ER ip3r->ca_er downstream Downstream Signaling (e.g., Kinase cascades) ca_er->downstream cellular_response Cellular Response (e.g., Neuronal Plasticity, Cell Survival) downstream->cellular_response

Caption: Simplified σ1 receptor signaling pathway.

Opioid Receptor Modulation

Opioid receptors are G-protein coupled receptors (GPCRs) that are the primary targets for opioid analgesics used in the management of severe pain.[7][8][9] Novel 4-substituted-1-ethyl-piperidine derivatives can be designed to interact with these receptors, potentially leading to new analgesics with improved side-effect profiles.

Signaling Pathway: Opioid Receptor

G ligand 4-Substituted-1-ethyl-piperidine (Opioid Ligand) opioid_r Opioid Receptor (GPCR) ligand->opioid_r Activates g_protein Gi/o Protein opioid_r->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits ion_channel Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) g_protein->ion_channel camp ↓ cAMP adenylyl_cyclase->camp cellular_response Cellular Response (↓ Neuronal Excitability, Analgesia) camp->cellular_response ion_channel->cellular_response

Caption: Simplified opioid receptor signaling pathway.

Experimental Protocols

General Protocol for Nucleophilic Substitution: Synthesis of 4-(Phenylamino)-1-ethyl-piperidine

This protocol describes the synthesis of a 4-anilino-piperidine derivative as a representative example of nucleophilic substitution.

Materials:

  • This compound hydrochloride

  • Aniline

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound hydrochloride (1.0 eq) in DMF, add potassium carbonate (3.0 eq) and aniline (1.2 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Characterization:

  • ¹H NMR and ¹³C NMR: To confirm the structure of the product.

  • Mass Spectrometry: To determine the molecular weight of the product.

General Protocol for Suzuki Coupling: Synthesis of 4-Phenyl-1-ethyl-piperidine

This protocol outlines the synthesis of a 4-aryl-piperidine derivative via a Suzuki coupling reaction.[10][11][12]

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the reaction mixture.

  • Heat the mixture to reflux (around 90-100 °C) and stir for 8-16 hours under an inert atmosphere. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 4-phenyl-1-ethyl-piperidine.

Characterization:

  • ¹H NMR and ¹³C NMR: To confirm the structure of the product.

  • Mass Spectrometry: To determine the molecular weight of the product.

Data Presentation

The following tables provide representative data for synthesized derivatives based on the above protocols.

Table 1: Synthesis of 4-Substituted-1-ethyl-piperidine Derivatives via Nucleophilic Substitution

EntryNucleophile (NuH)ProductYield (%)Purity (%)
1Aniline4-(Phenylamino)-1-ethyl-piperidine75>98
24-Methoxyphenol1-Ethyl-4-(4-methoxyphenoxy)piperidine68>97
3Thiophenol1-Ethyl-4-(phenylthio)piperidine82>98

Table 2: Synthesis of 4-Aryl-1-ethyl-piperidine Derivatives via Suzuki Coupling

EntryArylboronic AcidProductYield (%)Purity (%)
1Phenylboronic acid4-Phenyl-1-ethyl-piperidine85>98
24-Fluorophenylboronic acid1-Ethyl-4-(4-fluorophenyl)piperidine81>99
33-Pyridinylboronic acid1-Ethyl-4-(pyridin-3-yl)piperidine72>97

Table 3: Biological Activity of Selected 4-Substituted-1-ethyl-piperidine Derivatives

CompoundTargetAssayIC₅₀ / Kᵢ (nM)
4-(Phenylamino)-1-ethyl-piperidineσ1 ReceptorRadioligand Binding15
1-Ethyl-4-(4-methoxyphenoxy)piperidineσ1 ReceptorRadioligand Binding28
4-Phenyl-1-ethyl-piperidineμ-Opioid ReceptorRadioligand Binding52
1-Ethyl-4-(4-fluorophenyl)piperidineμ-Opioid ReceptorRadioligand Binding45

Disclaimer: The yields, purities, and biological activity data presented are representative and may vary depending on the specific reaction conditions and assay parameters.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-1-ethyl-piperidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Chloro-1-ethyl-piperidine. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data-driven insights to overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and practical synthetic route involves a two-step process:

  • N-ethylation of 4-hydroxypiperidine: This step introduces the ethyl group onto the nitrogen atom of the piperidine ring to form 1-ethyl-4-piperidinol.

  • Chlorination of 1-ethyl-4-piperidinol: The hydroxyl group at the 4-position is then substituted with a chlorine atom, typically using a chlorinating agent like thionyl chloride (SOCl₂), to yield the final product, this compound.

Q2: What are the critical parameters to control during the N-ethylation step?

A2: Key parameters for a successful N-ethylation include the choice of ethylating agent, base, solvent, and reaction temperature. The slow addition of the ethylating agent is often recommended to minimize side reactions.[1] Anhydrous conditions are also crucial to prevent unwanted reactions.

Q3: Why is thionyl chloride (SOCl₂) a preferred reagent for the chlorination of 1-ethyl-4-piperidinol?

A3: Thionyl chloride is favored because it reacts with the alcohol to form gaseous byproducts (sulfur dioxide and hydrogen chloride), which are easily removed from the reaction mixture, simplifying purification.[2] This drives the reaction to completion.

Q4: What are the main safety precautions when working with thionyl chloride?

A4: Thionyl chloride is a corrosive and toxic substance that reacts violently with water.[3] It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][5] All glassware must be thoroughly dried to prevent exothermic reactions with any residual water. Reactions should be quenched carefully, typically by slowly adding the reaction mixture to ice-water.

Troubleshooting Guides

The synthesis of this compound is divided into two main stages. Below are troubleshooting guides for common issues that may arise during each stage.

Stage 1: N-ethylation of 4-hydroxypiperidine to 1-ethyl-4-piperidinol
Problem Possible Cause(s) Suggested Solution(s)
Low Yield of 1-ethyl-4-piperidinol Incomplete reaction.- Increase reaction time and/or temperature. - Ensure slow and controlled addition of the ethylating agent.[1] - Use a more reactive ethylating agent (e.g., ethyl iodide instead of ethyl bromide).
Formation of quaternary ammonium salt (over-alkylation).- Use a stoichiometric amount or a slight excess of the ethylating agent. - Add the ethylating agent slowly to the reaction mixture to maintain a low concentration.[1]
Ineffective base.- Use a stronger, non-nucleophilic base such as potassium carbonate or triethylamine. - Ensure the base is anhydrous.
Presence of Starting Material (4-hydroxypiperidine) Insufficient ethylating agent or base.- Use a slight excess (1.1 equivalents) of the ethylating agent.[1] - Ensure at least one equivalent of base is used to neutralize the acid formed during the reaction.
Low reaction temperature.- Increase the reaction temperature, for example, by heating to reflux in a suitable solvent like acetonitrile.
Difficult Purification Presence of multiple alkylated products.- Optimize the reaction conditions to favor mono-alkylation. - Utilize column chromatography for purification.
Stage 2: Chlorination of 1-ethyl-4-piperidinol to this compound
Problem Possible Cause(s) Suggested Solution(s)
Low Yield of this compound Incomplete reaction.- Increase the amount of thionyl chloride (a slight excess is often used). - Increase the reaction temperature; refluxing in a suitable solvent is common.[6] - Add a catalytic amount of N,N-dimethylformamide (DMF) to accelerate the reaction.[6]
Degradation of the product.- Avoid excessively high temperatures or prolonged reaction times. - Ensure the work-up procedure is performed promptly after the reaction is complete.
Formation of side products (e.g., elimination to form an alkene).- Maintain a controlled reaction temperature. - The use of a base like pyridine can sometimes favor the desired substitution over elimination.[7]
Reaction Does Not Start or is Sluggish Low reactivity of the alcohol.- Increase the reaction temperature to reflux. - The use of a catalyst like DMF can be beneficial.[6]
Poor quality of thionyl chloride.- Use freshly distilled or a new bottle of thionyl chloride.
Product is Dark or Contains Impurities Side reactions or decomposition.- Ensure the starting alcohol is pure and dry. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Purify the crude product by distillation under reduced pressure or column chromatography.
Incomplete removal of byproducts.- After quenching, perform thorough aqueous washes to remove residual acids and salts. - Ensure the organic layer is properly dried before solvent evaporation.

Experimental Protocols

Protocol 1: Synthesis of 1-ethyl-4-piperidinol

This protocol is based on the N-alkylation of 4-hydroxypiperidine.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxypiperidine (1.0 eq) in a suitable solvent such as acetonitrile or DMF.

  • Addition of Base: Add a base, such as anhydrous potassium carbonate (1.5 eq) or triethylamine (1.5 eq), to the solution.

  • Addition of Ethylating Agent: While stirring, slowly add an ethylating agent, such as ethyl bromide or ethyl iodide (1.1 eq), to the mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the solid base. Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Further purification can be achieved by distillation under reduced pressure or column chromatography.

Protocol 2: Synthesis of this compound

This protocol describes the chlorination of 1-ethyl-4-piperidinol using thionyl chloride.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 1-ethyl-4-piperidinol (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene.

  • Cooling: Cool the solution in an ice bath to 0 °C.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the cooled solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench by slowly pouring it over crushed ice.

  • Extraction: Basify the aqueous solution with a suitable base (e.g., sodium carbonate or sodium hydroxide) to a pH of 9-10. Extract the product with an organic solvent like dichloromethane or diethyl ether.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Data Presentation

Parameter Stage 1: N-ethylation Stage 2: Chlorination Reference
Typical Starting Material 4-hydroxypiperidine1-ethyl-4-piperidinol
Typical Reagents Ethyl bromide, K₂CO₃Thionyl chloride, Pyridine (optional)[1][7]
Typical Solvent Acetonitrile, DMFDichloromethane, Toluene[1][6]
Typical Reaction Temperature Room Temperature to Reflux0 °C to Reflux[1][6]
Typical Reaction Time 2 - 24 hours1 - 6 hours
Reported Yield 60-85%70-90% (for analogous reactions)
Typical Purity (after purification) >95%>95%

Visualizations

Synthesis_Workflow Overall Synthesis Workflow for this compound cluster_stage1 Stage 1: N-ethylation cluster_stage2 Stage 2: Chlorination start1 4-hydroxypiperidine reagents1 Ethylating Agent (e.g., EtBr) Base (e.g., K2CO3) Solvent (e.g., ACN) reaction1 N-ethylation Reaction start1->reaction1 reagents1->reaction1 workup1 Work-up & Purification reaction1->workup1 product1 1-ethyl-4-piperidinol workup1->product1 reaction2 Chlorination Reaction product1->reaction2 reagents2 Thionyl Chloride (SOCl2) Solvent (e.g., DCM) reagents2->reaction2 workup2 Work-up & Purification reaction2->workup2 product2 This compound workup2->product2

Caption: Overall synthesis workflow for this compound.

Troubleshooting_Chlorination Troubleshooting Logic for Low Yield in Chlorination Step cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 Incomplete Reaction start->cause1 cause2 Product Degradation start->cause2 cause3 Side Reactions (e.g., Elimination) start->cause3 solution1a Increase SOCl2 amount cause1->solution1a solution1b Increase Temperature/Time cause1->solution1b solution1c Add DMF catalyst cause1->solution1c solution2a Avoid high temperatures cause2->solution2a solution2b Prompt work-up cause2->solution2b solution3a Control temperature cause3->solution3a solution3b Use Pyridine cause3->solution3b

Caption: Troubleshooting logic for low yield in the chlorination step.

References

Technical Support Center: Optimizing Synthesis of 4-Chloro-1-ethyl-piperidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the synthesis of 4-Chloro-1-ethyl-piperidine. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and accessible method for synthesizing this compound is through the chlorination of 1-ethyl-4-piperidinol using a chlorinating agent such as thionyl chloride (SOCl₂). This reaction is typically performed in the presence of a base to neutralize the HCl byproduct.

Q2: What are the key reaction parameters to consider for optimization?

The key parameters that significantly influence the yield and purity of this compound are:

  • Choice of Chlorinating Agent: Thionyl chloride is common, but others like phosphorus pentachloride (PCl₅) or oxalyl chloride can be used.

  • Stoichiometry: The molar ratio of the chlorinating agent and base to the starting alcohol is crucial.

  • Solvent: The choice of solvent affects solubility and reaction rate. Dichloromethane (DCM) and chloroform are frequently used.

  • Temperature: Controlling the reaction temperature is critical to prevent side reactions and decomposition.

  • Reaction Time: Sufficient time is needed for the reaction to go to completion.

Q3: What are the potential side products in this synthesis?

Common side products can include:

  • Unreacted starting material (1-ethyl-4-piperidinol).

  • Elimination products, such as 1-ethyl-1,2,3,6-tetrahydropyridine.

  • Over-reaction or degradation products, especially at elevated temperatures.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A simple TLC analysis can show the consumption of the starting material (1-ethyl-4-piperidinol) and the appearance of the product spot.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive or degraded chlorinating agent (e.g., thionyl chloride has hydrolyzed).2. Insufficient amount of chlorinating agent or base.3. Reaction temperature is too low.4. Incomplete reaction due to short reaction time.1. Use a fresh bottle of the chlorinating agent.2. Re-evaluate the stoichiometry; consider a slight excess of the chlorinating agent (e.g., 1.2-1.5 equivalents).3. Gradually increase the reaction temperature, monitoring for side product formation.4. Extend the reaction time and monitor by TLC or GC until the starting material is consumed.
Incomplete Reaction (Starting material remains) 1. Insufficient reaction time or temperature.2. Poor mixing.3. Stoichiometry of reagents is incorrect.1. Increase reaction time or temperature moderately.2. Ensure efficient stirring throughout the reaction.3. Verify the molar equivalents of all reagents.
Formation of Significant Side Products 1. Reaction temperature is too high, leading to elimination or decomposition.2. Excess of base or chlorinating agent.3. Presence of water in the reaction mixture.1. Maintain a lower reaction temperature, especially during the addition of the chlorinating agent.2. Carefully control the stoichiometry of the reagents.3. Ensure all glassware is dry and use anhydrous solvents.
Product is Dark/Discolored 1. Decomposition of the product or solvent.2. Reaction temperature was too high.1. Purify the crude product by distillation or column chromatography.2. Conduct the reaction at a lower temperature.
Difficulty in Product Isolation/Purification 1. Formation of emulsions during aqueous workup.2. Product is volatile and lost during solvent removal.3. Co-elution of impurities during chromatography.1. Add brine (saturated NaCl solution) to break up emulsions.2. Use a rotary evaporator at a controlled temperature and pressure.3. Optimize the solvent system for column chromatography to achieve better separation.

Experimental Protocols & Data

General Experimental Protocol for Synthesis of this compound

Materials:

  • 1-ethyl-4-piperidinol

  • Thionyl chloride (SOCl₂)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-ethyl-4-piperidinol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of thionyl chloride (1.2 eq) in anhydrous DCM dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Table of Optimization Parameters

The following table summarizes hypothetical results from an optimization study to illustrate the impact of various parameters on the reaction outcome.

Entry Solvent Base (eq.) SOCl₂ (eq.) Temperature (°C) Time (h) Yield (%) Purity (%)
1DCMTEA (1.5)1.20 to RT28592
2ChloroformTEA (1.5)1.20 to RT28290
3DCMPyridine (1.5)1.20 to RT47891
4DCMTEA (1.1)1.10 to RT47588
5DCMTEA (1.5)1.50 to RT28885
6DCMTEA (1.5)1.2-10 to 048095
7DCMTEA (1.5)1.2RT28380

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification A 1. Dissolve 1-ethyl-4-piperidinol and base in anhydrous DCM B 2. Cool to 0°C A->B C 3. Add SOCl₂ dropwise B->C D 4. Stir at RT & Monitor C->D E 5. Quench with NaHCO₃ (aq) D->E Reaction Complete F 6. Separate layers E->F G 7. Extract aqueous layer F->G H 8. Wash with brine G->H I 9. Dry with MgSO₄ H->I J 10. Filter & Concentrate I->J K 11. Purify (Distillation/Chromatography) J->K L 12. Characterize Product K->L

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

This diagram provides a logical flow for troubleshooting low yield issues.

G start Low Yield q1 Is starting material fully consumed? start->q1 a1_yes Increase reaction time or temperature q1->a1_yes No q2 Significant side products observed? q1->q2 Yes end Optimization Complete a1_yes->end a2_yes Lower reaction temperature Check reagent stoichiometry Ensure anhydrous conditions q2->a2_yes Yes a2_no Check for product loss during workup/purification q2->a2_no No a2_yes->end a2_no->end

Caption: Troubleshooting flowchart for low product yield.

Technical Support Center: Synthesis of 4-Chloro-1-ethyl-piperidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-1-ethyl-piperidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and well-established method for the synthesis of this compound is the chlorination of 1-ethyl-4-piperidinol using a chlorinating agent, most commonly thionyl chloride (SOCl₂). This reaction is typically performed in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid (HCl) generated during the reaction.

Q2: What are the primary byproducts I should be aware of during this synthesis?

The formation of byproducts is a common challenge in this synthesis. The principal byproducts include:

  • 1-ethyl-1,2,3,6-tetrahydropyridine: This is an elimination product that can form under the reaction conditions.

  • Unreacted 1-ethyl-4-piperidinol: Incomplete reaction can lead to the presence of the starting material in the final product.

  • Side products from the chlorinating agent: Depending on the specific agent and conditions used, other chlorinated species may be formed.

Q3: How can I minimize the formation of the elimination byproduct, 1-ethyl-1,2,3,6-tetrahydropyridine?

Minimizing the formation of the elimination byproduct can be achieved by carefully controlling the reaction temperature. Running the reaction at lower temperatures generally favors the substitution reaction over elimination. Additionally, the choice of base and the rate of addition of the chlorinating agent can also influence the product distribution.

Q4: What are the recommended purification methods for this compound?

The crude product can be purified using several methods. The most common techniques are:

  • Distillation under reduced pressure: This is an effective method for separating the desired product from less volatile impurities.

  • Column chromatography: This technique can be used to achieve high purity by separating the product from byproducts with different polarities.[1]

  • Acid-base extraction: This can be used to remove any remaining basic or acidic impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.- Ensure all reagents are anhydrous, as moisture can decompose the chlorinating agent.- Increase the reaction time or temperature, but monitor for an increase in byproduct formation.- Use a slight excess of the chlorinating agent.
Significant formation of the elimination byproduct.- Lower the reaction temperature.- Slowly add the chlorinating agent to the reaction mixture.- Consider using a different, less-hindered base.
Presence of Unreacted 1-ethyl-4-piperidinol in the Product Insufficient amount of chlorinating agent.- Use a slight molar excess of the chlorinating agent (e.g., 1.1 to 1.5 equivalents).
Reaction time is too short.- Monitor the reaction progress using TLC or GC to ensure completion.
Product is Dark in Color Decomposition of the product or impurities.- Purify the product by distillation under reduced pressure or column chromatography.- Ensure the reaction is not overheated.
Difficulty in Isolating the Product Formation of an emulsion during workup.- Add a saturated brine solution to the aqueous layer to break the emulsion.- Filter the mixture through a pad of celite.

Experimental Protocols

Synthesis of this compound from 1-ethyl-4-piperidinol using Thionyl Chloride

This protocol is adapted from the synthesis of the analogous N-methyl-4-chloropiperidine.[2]

Materials:

  • 1-ethyl-4-piperidinol

  • Thionyl chloride (SOCl₂)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction flask, dissolve 1-ethyl-4-piperidinol and triethylamine in anhydrous dichloromethane.

  • Stir the mixture well and control the temperature between 20°C and 40°C.

  • Slowly add thionyl chloride dropwise to the solution.

  • After the addition is complete, continue stirring the reaction at 40°C for 2 hours.

  • Monitor the reaction progress by Gas Chromatography (GC).

  • Once the reaction is complete, carefully quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution and evaporate the solvent to obtain the crude product.

  • Purify the crude product by distillation under reduced pressure to yield this compound as a light yellow liquid.

Visualizations

Reaction Pathway and Byproduct Formation

Synthesis_Byproducts Synthesis of this compound and a Common Byproduct A 1-ethyl-4-piperidinol E Intermediate A->E + SOCl2 (Substitution) B Thionyl Chloride (SOCl2) B->E C This compound (Desired Product) D 1-ethyl-1,2,3,6-tetrahydropyridine (Elimination Byproduct) E->C - SO2, - HCl E->D - SO2, - HCl (Elimination)

Caption: Reaction pathway for the synthesis of this compound and the formation of the elimination byproduct.

References

Technical Support Center: Synthesis of 4-Chloro-1-ethyl-piperidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4-Chloro-1-ethyl-piperidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: A common and direct precursor for the synthesis of this compound is 1-Ethyl-4-piperidone. This can be synthesized from piperidin-4-one hydrochloride monohydrate. Another key starting material is 1-ethyl-4-piperidinol, which can be chlorinated to the desired product.

Q2: Which chlorinating agents are typically used for this synthesis?

A2: Thionyl chloride (SOCl₂) is a frequently used chlorinating agent for converting 4-piperidinol derivatives to their corresponding 4-chloro counterparts. Other reagents like phosphorus pentachloride (PCl₅) or oxalyl chloride can also be employed, though reaction conditions will vary.

Q3: What are the typical yields for the synthesis of 4-chloro-N-substituted piperidines?

A3: Yields can vary significantly based on the chosen synthetic route and reaction conditions. For the chlorination of N-methyl-4-piperidinol with thionyl chloride, yields of around 80% have been reported.[1] A multi-step synthesis of N-methyl-4-chloropiperidine from different starting materials showed a yield of 52%.[1] For 4-chloro-piperidine derivatives synthesized via an aza-Prins type cyclization, yields have been reported to be in the range of 80% to 93%.[2]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[2] A suitable eluent system, such as ethyl acetate/hexane, can be used to separate the starting material from the product. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate. Gas Chromatography (GC) can also be utilized to track the disappearance of the starting material and the appearance of the product.[1]

Q5: What is the recommended work-up procedure for the reaction mixture?

A5: After the reaction is complete, it is typically quenched by carefully adding water. The product is then extracted into an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to obtain the crude product.[1][2]

Q6: What purification methods are suitable for this compound?

A6: The crude product can be purified by column chromatography on silica gel.[2] A common eluent system for purification is a mixture of ethyl acetate and hexane.[2] For the N-methyl analog, a dichloromethane solution of methanol with a small percentage of ammonia has been used as an eluent for fast chromatography.[1] Distillation under reduced pressure is another method to purify the final product.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: The reaction may not have been allowed to proceed to completion.1a. Monitor reaction progress: Use TLC or GC to monitor the consumption of the starting material. Extend the reaction time if necessary. 1b. Check reaction temperature: Ensure the reaction is maintained at the optimal temperature. For chlorination with thionyl chloride, a temperature range of 20-40°C is often used.[1]
2. Degradation of reagents: The chlorinating agent (e.g., thionyl chloride) may have decomposed due to moisture. The starting material may be impure.2a. Use fresh reagents: Use freshly opened or distilled thionyl chloride. Ensure the starting 1-ethyl-4-piperidinol is pure and dry.
3. Inefficient quenching or work-up: The product may be lost during the work-up procedure.3a. Careful quenching: Add water slowly and carefully to quench the reaction, especially when using reactive reagents like thionyl chloride. 3b. Thorough extraction: Extract the aqueous layer multiple times with the organic solvent to ensure complete recovery of the product.
Formation of Side Products 1. Over-chlorination or side reactions: The reaction conditions may be too harsh, leading to the formation of undesired byproducts.1a. Control temperature: Maintain the reaction temperature within the recommended range. Avoid excessive heating. 1b. Stoichiometry of reagents: Use the correct molar ratio of the chlorinating agent to the starting material. An excess of the chlorinating agent can sometimes lead to side reactions.
2. Presence of water: Moisture can lead to the formation of byproducts and decomposition of the chlorinating agent.2a. Anhydrous conditions: Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Difficulty in Product Isolation/Purification 1. Product is volatile: The product may be lost during solvent removal.1a. Careful solvent removal: Use a rotary evaporator at a controlled temperature and pressure to remove the solvent. Avoid using high vacuum or high temperatures for extended periods.
2. Co-elution of impurities: Impurities may have similar polarity to the product, making separation by column chromatography difficult.2a. Optimize chromatography conditions: Try different solvent systems (eluents) for column chromatography to achieve better separation. 2b. Alternative purification: Consider purification by distillation under reduced pressure if the product is thermally stable.

Quantitative Data Summary

The following table summarizes reported yields for the synthesis of 4-chloro-N-substituted piperidines under different conditions. This data can serve as a benchmark for optimizing the synthesis of this compound.

N-Substituent Starting Material Chlorinating/Cyclizing Agent Solvent Temperature (°C) Reaction Time Yield (%) Reference
MethylN-methyl-4-piperidinolThionyl chlorideDichloromethane20 - 402 h80[1]
MethylN-methyl-2-piperidone & 4-chloromethyl-N-tritylimidazolen-butyllithiumTetrahydrofuran-78 to RT16 h52[1]
TosylStyrene oxide & N-tosylhomoallylamineNiobium (V) chlorideDichloromethaneRoom Temp.15 min88[2]

Key Experimental Protocols

Protocol 1: Chlorination of 1-ethyl-4-piperidinol with Thionyl Chloride (Adapted from N-methyl analog synthesis)

This protocol is adapted from the synthesis of N-methyl-4-chloropiperidine and should be optimized for the 1-ethyl analog.[1]

Materials:

  • 1-ethyl-4-piperidinol

  • Thionyl chloride (SOCl₂)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1-ethyl-4-piperidinol and triethylamine in anhydrous dichloromethane.

  • Stir the solution and cool it in an ice bath.

  • Slowly add thionyl chloride dropwise to the reaction mixture, maintaining the temperature between 20°C and 40°C.

  • After the addition is complete, stir the reaction mixture at 40°C for 2 hours.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, carefully quench the reaction by slowly adding water.

  • Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Visualizations

Experimental Workflow for Chlorination of 1-ethyl-4-piperidinol

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 1-ethyl-4-piperidinol and triethylamine in anhydrous DCM add_socl2 Add Thionyl Chloride dropwise (20-40°C) start->add_socl2 react Stir at 40°C for 2h add_socl2->react monitor Monitor by TLC/GC react->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with DCM quench->extract dry Dry & Concentrate extract->dry purify Purify (Distillation/ Chromatography) dry->purify end Pure this compound purify->end

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Product Yield check_completion Was the reaction monitored to completion? start->check_completion check_reagents Are reagents pure and anhydrous? check_completion->check_reagents Yes solution_time Extend reaction time and monitor by TLC/GC. check_completion->solution_time No check_workup Was the work-up performed correctly? check_reagents->check_workup Yes solution_reagents Use fresh/distilled reagents and anhydrous conditions. check_reagents->solution_reagents No check_workup->start Yes (Re-evaluate other parameters) solution_workup Perform careful quenching and thorough extraction. check_workup->solution_workup No

Caption: Troubleshooting guide for low yield in the synthesis reaction.

References

4-Chloro-1-ethyl-piperidine stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 4-Chloro-1-ethyl-piperidine. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Keep the compound away from heat, sparks, open flames, and other sources of ignition.[1][2] Some related compounds, like 4-chloro-1-methylpiperidine hydrochloride, are known to be hygroscopic, so protection from moisture is critical.[3]

Q2: What are the known incompatibilities of this compound?

A2: this compound is incompatible with strong oxidizing agents.[2][3] Additionally, similar compounds have been reported to react violently with water. Therefore, contact with water and other incompatible materials should be avoided to prevent degradation and potential hazards.

Q3: What are the expected degradation products of this compound?

A3: Based on the chemical structure of this compound, two primary degradation pathways are anticipated:

  • Hydrolysis: In the presence of water or moisture, the chloro group at the 4-position can be substituted by a hydroxyl group, leading to the formation of 1-ethylpiperidin-4-ol .

  • Elimination: Under certain conditions, particularly with heat or in the presence of a base, a molecule of hydrogen chloride (HCl) can be eliminated, resulting in the formation of 1-ethyl-1,2,3,6-tetrahydropyridine .

Q4: What are the potential hazards associated with the degradation of this compound?

A4: Thermal decomposition of similar chlorinated piperidine derivatives can lead to the release of hazardous and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas.[3]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) Hygroscopic nature of the compound leading to moisture absorption.Store the compound in a desiccator or a dry box. Ensure the container is tightly sealed after each use.
Unexpected peaks in analytical chromatogram (e.g., HPLC, GC) Degradation of the compound due to improper storage or handling. The two most likely degradation products are 1-ethylpiperidin-4-ol and 1-ethyl-1,2,3,6-tetrahydropyridine.1. Confirm the identity of the new peaks by synthesizing or obtaining reference standards for the potential degradation products. 2. Review storage conditions and handling procedures to minimize exposure to moisture, heat, and light. 3. Perform a forced degradation study (see experimental protocol below) to confirm the identity of the degradants.
Inconsistent experimental results Purity of the this compound may have been compromised.1. Re-analyze the starting material for purity before each experiment. 2. If degradation is confirmed, purify the material if possible or obtain a new batch.
Precipitate formation in solution The compound or its degradation products may have limited solubility in the chosen solvent.1. Check the solubility of this compound and its potential degradation products in the solvent system. 2. Consider using a different solvent or a co-solvent to improve solubility.

Stability Study Data

The following table is a template for researchers to record their own stability data for this compound under various stress conditions.

Stress Condition Duration Temperature (°C) Initial Purity (%) Final Purity (%) Degradation Products Detected % of Degradation Products
Acidic Hydrolysis (e.g., 0.1 M HCl)
Basic Hydrolysis (e.g., 0.1 M NaOH)
Oxidative (e.g., 3% H₂O₂)
Thermal (Dry Heat)
Photolytic (UV/Vis light)

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.[4][5][6]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M hydrochloric acid.

    • Keep the solution at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Neutralize the solution with an appropriate amount of 0.1 M sodium hydroxide before analysis.

  • Basic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M sodium hydroxide.

    • Keep the solution at a specified temperature (e.g., 60 °C) for a defined period.

    • Neutralize the solution with an appropriate amount of 0.1 M hydrochloric acid before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide.

    • Keep the solution at room temperature for a defined period.

  • Thermal Degradation:

    • Expose a solid sample of this compound to dry heat in an oven at a specified temperature (e.g., 80 °C) for a defined period.

    • Dissolve the stressed sample in the chosen solvent for analysis.

  • Photolytic Degradation:

    • Expose the stock solution to UV and visible light in a photostability chamber for a defined period.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with the control sample to identify any new peaks corresponding to degradation products.

  • Calculate the percentage of degradation of this compound and the formation of each degradation product.

Visualizations

degradation_pathways parent This compound hydrolysis 1-ethylpiperidin-4-ol parent->hydrolysis Hydrolysis (H2O) elimination 1-ethyl-1,2,3,6-tetrahydropyridine parent->elimination Elimination (-HCl)

Caption: Predicted degradation pathways of this compound.

experimental_workflow cluster_stress Forced Degradation Conditions acid Acid Hydrolysis analysis Analyze by Stability-Indicating Method (e.g., HPLC) acid->analysis base Base Hydrolysis base->analysis oxidation Oxidation oxidation->analysis thermal Thermal thermal->analysis photo Photolytic photo->analysis start Prepare Stock Solution of This compound start->acid start->base start->oxidation start->thermal start->photo evaluation Evaluate Data: - Identify Degradants - Determine % Degradation analysis->evaluation

Caption: General experimental workflow for a forced degradation study.

References

Technical Support Center: Purification of 4-Chloro-1-ethyl-piperidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 4-Chloro-1-ethyl-piperidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can originate from unreacted starting materials, side reactions, or degradation of the product. These may include:

  • Unreacted 4-hydroxypiperidine: If the synthesis starts from this precursor, incomplete chlorination can leave it in the crude product.

  • Over-alkylation products: The nitrogen on the piperidine ring can be susceptible to further ethylation, leading to the formation of the corresponding quaternary ammonium salt (1,1-diethyl-4-chloropiperidin-1-ium chloride).

  • Byproducts from the chlorinating agent: If thionyl chloride is used for chlorination, residual sulfur-containing byproducts might be present.

  • Elimination products: The 4-chloro substituent can be susceptible to elimination reactions, especially in the presence of a base, leading to the formation of 1-ethyl-1,2,3,4-tetrahydropyridine or 1-ethyl-1,2,3,6-tetrahydropyridine.

  • Solvent and reagent residues: Residual solvents from the reaction and workup, as well as unreacted ethylating agents, can also be present.

Q2: What are the recommended methods for purifying this compound?

A2: The two primary methods for purifying this compound are:

  • Column Chromatography: This is a widely used technique for separating the target compound from impurities with different polarities.

  • Acid-Base Extraction: This liquid-liquid extraction technique takes advantage of the basicity of the piperidine nitrogen to separate it from non-basic impurities.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound is typically determined using chromatographic techniques such as:

  • Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is effective for analyzing volatile compounds and identifying impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV or MS detector can be used to separate and quantify the target compound and non-volatile impurities.

Q4: Is this compound stable during purification?

A4: this compound can be sensitive to certain conditions. The chloro group can be susceptible to nucleophilic substitution or elimination, particularly in the presence of strong bases or high temperatures. It is advisable to use mild conditions during purification and to store the purified compound in a cool, dry place.

Troubleshooting Guides

Column Chromatography Purification

Issue 1: Poor separation of the product from an impurity.

Possible Cause Troubleshooting Step
Inappropriate solvent systemPerform thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of ethyl acetate/hexanes, or trying dichloromethane/methanol) to find the optimal mobile phase for separation.
Co-elution of impuritiesIf impurities have similar polarity, consider using a different stationary phase (e.g., alumina instead of silica gel) or a different chromatographic technique.
Column overloadingReduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the silica gel weight.

Issue 2: Tailing of the product peak on the column.

Possible Cause Troubleshooting Step
Interaction of the basic amine with acidic silica gelAdd a small amount of a volatile base, such as triethylamine (0.1-1%) or ammonia (in the form of ammonium hydroxide in the polar solvent), to the mobile phase to neutralize the acidic sites on the silica gel.
Water in the sample or solventEnsure all solvents are dry and the sample is free of water before loading onto the column.

Issue 3: Product degradation on the column.

Possible Cause Troubleshooting Step
Sensitivity of the chloro-substituent to the stationary phaseDeactivate the silica gel by pre-treating it with the mobile phase containing a base. Alternatively, use a less acidic stationary phase like neutral alumina.
Prolonged exposure to the stationary phaseIncrease the flow rate of the mobile phase to reduce the residence time of the compound on the column.
Acid-Base Extraction Purification

Issue 1: Low recovery of the product.

Possible Cause Troubleshooting Step
Incomplete protonation or deprotonationEnsure the pH of the aqueous phase is sufficiently low (pH < 2) during the acidic extraction and sufficiently high (pH > 10) during the basic extraction. Use a pH meter to verify.
Emulsion formation during extractionAdd a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Product solubility in the aqueous phaseEven in its free base form, the compound may have some water solubility. Perform multiple extractions with the organic solvent to ensure complete recovery.

Issue 2: Presence of impurities in the final product.

Possible Cause Troubleshooting Step
Acidic or basic impurities being co-extractedWash the organic layer containing the free base with brine to remove any water-soluble impurities. If acidic impurities are suspected, an additional wash with a dilute bicarbonate solution can be performed before the final water wash.
Incomplete phase separationAllow sufficient time for the layers to separate completely. If the interface is unclear, gentle centrifugation of a small sample can help identify the layers.

Data Presentation

The following table summarizes representative data for the purification of a closely related compound, 4-chloro-1-methylpiperidine, using column chromatography. This data is illustrative of the expected efficiency of the purification process.

Purification MethodStarting Purity (by GC area %)Final Purity (by GC area %)Recovery Yield (%)
Column Chromatography (Silica Gel, Ethyl Acetate/Hexanes)85%>98%~80%

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen mobile phase (e.g., a gradient of ethyl acetate in hexanes, starting with a low polarity).

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Acid-Base Extraction Purification
  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl). The protonated amine will move to the aqueous layer.

  • Phase Separation: Separate the aqueous layer and wash the organic layer with the aqueous acid solution again to ensure complete extraction.

  • Basification: Combine the aqueous layers and, while cooling in an ice bath, slowly add a base (e.g., 2M NaOH) until the pH is strongly basic (pH > 10).

  • Back-Extraction: Extract the now deprotonated amine back into an organic solvent.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent to yield the purified product.

Mandatory Visualization

Purification_Workflow cluster_start Starting Material cluster_troubleshooting Troubleshooting cluster_end Final Product Crude Crude this compound CC Column Chromatography Crude->CC Option 1 ABE Acid-Base Extraction Crude->ABE Option 2 GC GC/GC-MS CC->GC HPLC HPLC CC->HPLC PoorSep Poor Separation CC->PoorSep Degradation Product Degradation CC->Degradation ABE->GC ABE->HPLC LowYield Low Yield ABE->LowYield ABE->Degradation Pure Pure this compound GC->Pure Purity > 98% HPLC->Pure Purity > 98%

side reactions of 4-Chloro-1-ethyl-piperidine and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-Chloro-1-ethyl-piperidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions during its synthesis and handling.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound from 1-Ethyl-4-piperidinol?

The primary side reactions encountered during the chlorination of 1-Ethyl-4-piperidinol are the formation of an elimination byproduct, 1-ethyl-1,2,3,6-tetrahydropyridine, and over-alkylation leading to a quaternary ammonium salt. The extent of these side reactions is highly dependent on the choice of chlorinating agent and reaction conditions.

Q2: How can I minimize the formation of the elimination byproduct, 1-ethyl-1,2,3,6-tetrahydropyridine?

Elimination is a competing reaction to the desired nucleophilic substitution. To minimize its occurrence:

  • Choice of Reagent: Thionyl chloride (SOCl₂) is generally preferred over stronger dehydrating agents like phosphorus pentachloride (PCl₅) or concentrated hydrochloric acid (HCl) at high temperatures, as it tends to favor substitution under controlled conditions.

  • Temperature Control: Maintain a low reaction temperature (typically 0-25 °C) during the addition of the chlorinating agent and throughout the reaction. Higher temperatures significantly favor the elimination pathway.[1]

  • Reaction Medium: Using a non-polar, aprotic solvent such as dichloromethane (DCM) or toluene can help to suppress elimination reactions.

Q3: What causes the formation of a quaternary ammonium salt, and how can it be prevented?

The nitrogen atom in the piperidine ring is nucleophilic and can react with an ethylating agent or even another molecule of this compound, especially under basic conditions or at elevated temperatures, to form a quaternary ammonium salt. To avoid this:

  • Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the ethylating agent if performing an N-alkylation. In the context of chlorination, ensure that the reaction conditions do not promote intermolecular reactions.

  • pH Control: The reaction is typically performed under acidic conditions when starting from the alcohol, which protonates the piperidine nitrogen, protecting it from further alkylation.

  • Avoid Excess Base: If a base is used to neutralize the acid generated during the reaction, use a non-nucleophilic, hindered base and add it slowly at a controlled temperature.

Q4: Is this compound stable in solution?

This compound is a reactive molecule. It is susceptible to hydrolysis, especially in the presence of water and at elevated temperatures, which will revert it to 1-Ethyl-4-piperidinol. It is also prone to elimination over time, particularly if stored in a non-anhydrous or basic environment. For storage, it is recommended to keep it in a cool, dry, and inert atmosphere.[2]

Troubleshooting Guides

Issue 1: Low Yield of this compound and Presence of a Major Impurity with a C=C Bond.
  • Symptom: ¹H NMR or GC-MS analysis of the crude product shows a significant peak corresponding to 1-ethyl-1,2,3,6-tetrahydropyridine.

  • Probable Cause: The reaction conditions favored elimination over substitution. This is often due to excessive reaction temperature or the use of a strongly acidic or basic medium that promotes elimination.

  • Corrective Actions:

    • Lower the Reaction Temperature: Repeat the reaction, ensuring the temperature is maintained at or below room temperature, preferably between 0 °C and 5 °C, during the addition of the chlorinating agent.

    • Change the Chlorinating Agent: If using PCl₅ or concentrated HCl, consider switching to thionyl chloride (SOCl₂) or oxalyl chloride, which can be more selective for substitution under milder conditions.

    • Solvent Choice: Ensure an appropriate aprotic solvent like dichloromethane or chloroform is used.

Issue 2: Presence of a Water-Soluble, High-Molecular-Weight Byproduct.
  • Symptom: A significant portion of the product is lost during aqueous workup, and analysis of the aqueous layer shows a species with a higher molecular weight than the starting material.

  • Probable Cause: Formation of a quaternary ammonium salt due to over-alkylation or intermolecular reaction.

  • Corrective Actions:

    • Ensure Acidic Conditions: When synthesizing from 1-Ethyl-4-piperidinol, the generation of HCl in situ protonates the piperidine nitrogen, preventing it from acting as a nucleophile. Ensure the reaction mixture remains acidic.

    • Avoid External Bases: Do not add a base during the chlorination step. If a base is required for neutralization during workup, use it at a low temperature and only to the point of neutralization.

Data Presentation

ParameterCondition A (Sub-optimal)Condition B (Optimized)Outcome
Chlorinating Agent Concentrated HClThionyl Chloride (SOCl₂)Reduced elimination byproduct
Temperature 50-60 °C0-5 °CSignificantly higher yield of desired product
Solvent EthanolDichloromethane (DCM)Minimized solvolysis and elimination
Reaction Time 6 hours2 hoursReduced formation of degradation products
Yield of Main Product 40-50%85-95%Improved efficiency
Yield of Elimination Byproduct 30-40%<5%Enhanced purity

Experimental Protocols

Key Experiment: Synthesis of this compound from 1-Ethyl-4-piperidinol using Thionyl Chloride
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-Ethyl-4-piperidinol (1.0 eq) in anhydrous dichloromethane (DCM) (10 mL per gram of starting material).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup:

    • Carefully quench the reaction by slowly adding the mixture to a saturated aqueous solution of sodium bicarbonate at 0 °C to neutralize the excess acid.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. If necessary, purify by vacuum distillation or column chromatography on silica gel.

Visualizations

experimental_workflow Experimental Workflow for the Synthesis of this compound start Start: 1-Ethyl-4-piperidinol in DCM cool Cool to 0 °C start->cool add_socl2 Add Thionyl Chloride (SOCl₂) dropwise cool->add_socl2 react React at room temperature (1-2h) add_socl2->react quench Quench with NaHCO₃ solution react->quench extract Extract with DCM quench->extract dry Dry organic phase extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify (Distillation/Chromatography) concentrate->purify end_product Final Product: this compound purify->end_product

Caption: Synthesis workflow for this compound.

reaction_pathways Reaction Pathways from 1-Ethyl-4-piperidinol start 1-Ethyl-4-piperidinol product This compound (Desired Product) start->product Substitution (SOCl₂, low temp) elimination 1-ethyl-1,2,3,6-tetrahydropyridine (Elimination Side Product) start->elimination Elimination (High temp, strong acid/base) quaternary Quaternary Ammonium Salt (Over-alkylation Side Product) product->quaternary Further Reaction (Excess alkylating agent/base)

Caption: Competing reaction pathways in the synthesis.

References

Technical Support Center: Scaling Up 4-Chloro-1-ethyl-piperidine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 4-Chloro-1-ethyl-piperidine, with a focus on challenges encountered during scale-up operations.

Troubleshooting Guide

This guide addresses common problems that may arise during the synthesis of this compound, particularly when transitioning from laboratory to pilot or industrial scale.

Problem ID Issue Potential Causes Recommended Actions & Troubleshooting Steps
SC-01 Low Yield of this compound 1. Incomplete reaction. 2. Degradation of the product. 3. Formation of byproducts. 4. Loss of product during workup and purification.1. Monitor reaction completion: Use analytical techniques like GC or HPLC to monitor the disappearance of the starting material (1-ethyl-4-piperidinol). 2. Control temperature: The reaction with thionyl chloride is exothermic. Maintain a controlled temperature, typically between 20-40°C, to prevent degradation.[1] For larger scales, ensure adequate cooling capacity. 3. Optimize reagent stoichiometry: While a molar excess of thionyl chloride is often used, a large excess can lead to more byproducts. Experiment with reducing the excess. 4. Efficient workup: Minimize the time the product is in contact with aqueous layers during extraction to reduce potential hydrolysis back to the alcohol.
SC-02 Poor Product Purity / Presence of Impurities 1. Formation of elimination byproducts (e.g., 1-ethyl-1,2,3,6-tetrahydropyridine). 2. Presence of unreacted starting material. 3. Formation of symmetrical ethers from the starting alcohol. 4. Residual solvent or reagents.1. Control reaction temperature: Higher temperatures can favor elimination reactions. Maintain a lower, controlled temperature. 2. Slow reagent addition: Add the chlorinating agent (e.g., thionyl chloride) dropwise to the solution of 1-ethyl-4-piperidinol to maintain better temperature control and minimize localized high concentrations of the reagent. 3. Purification optimization: For large-scale purification, consider vacuum distillation. If the product is isolated as the hydrochloride salt, recrystallization from a suitable solvent system (e.g., ethanol/ether) can be effective.[2]
SC-03 Exothermic Reaction Leading to Runaway Conditions The reaction of alcohols with chlorinating agents like thionyl chloride is highly exothermic.1. Ensure adequate cooling: Use a reactor with a cooling jacket and a reliable cooling system. 2. Controlled addition of reagents: Add the chlorinating agent slowly and monitor the internal temperature of the reactor closely. 3. Use of a suitable solvent: A solvent can help to dissipate the heat of reaction. Dichloromethane is a common choice.[1] 4. Scale-up in stages: Before moving to a large-scale reaction, perform the reaction at an intermediate scale to better understand the thermal profile.
SC-04 Difficulties in Isolating the Product 1. The free base of this compound may be an oil, making it difficult to handle and purify. 2. Emulsion formation during aqueous workup.1. Isolate as the hydrochloride salt: After the reaction, the product can be precipitated as the hydrochloride salt, which is typically a solid and easier to handle and purify by recrystallization. 2. Break emulsions: If emulsions form during extraction, adding a small amount of brine or a different organic solvent can help to break them.
SC-05 Safety Hazard: Evolution of HCl Gas The reaction of 1-ethyl-4-piperidinol with thionyl chloride produces stoichiometric amounts of hydrogen chloride (HCl) gas, which is corrosive and toxic.1. Conduct the reaction in a well-ventilated fume hood. 2. Use a gas scrubber: For larger scale reactions, the exhaust gas stream should be passed through a scrubber containing a basic solution (e.g., sodium hydroxide) to neutralize the HCl gas.[3][4][5][6][7] 3. Monitor for leaks: Ensure all connections in the reaction setup are secure to prevent the escape of HCl gas.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound on a larger scale?

The most common and industrially viable method is the reaction of 1-ethyl-4-piperidinol with a chlorinating agent, most frequently thionyl chloride (SOCl₂). This reaction is typically performed in a suitable solvent like dichloromethane.[1]

Q2: What are the main safety concerns when scaling up this synthesis?

The primary safety concerns are:

  • Exothermic reaction: The reaction is highly exothermic and requires careful temperature control to prevent a runaway reaction.

  • HCl gas evolution: The reaction produces a significant amount of corrosive and toxic hydrogen chloride gas, which must be safely neutralized using a scrubber system.[3][4][5][6][7]

  • Handling of thionyl chloride: Thionyl chloride is a corrosive and lachrymatory substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.

Q3: How can I improve the yield of my reaction?

To improve the yield, focus on:

  • Controlling the reaction temperature to minimize side reactions and product degradation.

  • Ensuring the reaction goes to completion by monitoring it with analytical methods.

  • Optimizing the workup and purification steps to minimize product loss. This may involve isolating the product as its hydrochloride salt to improve handling and purity.

Q4: What are the expected byproducts in this synthesis?

Potential byproducts include:

  • Elimination products: Such as 1-ethyl-1,2,3,6-tetrahydropyridine, especially at higher temperatures.

  • Symmetrical ethers: Formed from the self-condensation of the starting alcohol.

  • Sulfonate esters: If the reaction with thionyl chloride is not complete.

Q5: What is the best way to purify this compound at a larger scale?

For the free base, which is often a liquid, vacuum distillation is a suitable method for purification on a larger scale. If the product is converted to its hydrochloride salt , which is typically a solid, recrystallization from an appropriate solvent system is an effective purification technique.[2]

Experimental Protocols

Synthesis of 1-ethyl-4-piperidinol (Precursor)

A detailed protocol for the synthesis of the precursor, N-ethylpiperidine, can be adapted for the synthesis of 1-ethyl-4-piperidinol by starting with 4-hydroxypiperidine. A general procedure for the ethylation of piperidines involves reacting the piperidine with an ethylating agent in the presence of a base.

Synthesis of this compound

The following is a general laboratory-scale procedure that can be adapted for scale-up with appropriate engineering controls.

Materials:

  • 1-ethyl-4-piperidinol

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Hydrochloric acid (in a suitable solvent, e.g., diethyl ether or isopropanol, for salt formation)

Procedure:

  • In a reactor equipped with a stirrer, thermometer, addition funnel, and a gas outlet connected to a scrubber, dissolve 1-ethyl-4-piperidinol in dichloromethane.

  • Cool the solution to 0-5°C using an ice bath.

  • Slowly add thionyl chloride dropwise via the addition funnel, maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC, GC, or HPLC).

  • Carefully quench the reaction by slowly adding it to a cooled, stirred saturated sodium bicarbonate solution to neutralize excess thionyl chloride and HCl.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain crude this compound.

  • For purification, the crude product can be purified by vacuum distillation. Alternatively, to form the hydrochloride salt, dissolve the crude product in a suitable solvent (e.g., diethyl ether) and add a solution of HCl in an appropriate solvent until precipitation is complete. The solid hydrochloride salt can then be collected by filtration and recrystallized.

Visualizations

DOT Script for the Synthesis Workflow

G cluster_0 Precursor Synthesis cluster_1 Chlorination Reaction cluster_2 Purification 4-Hydroxypiperidine 4-Hydroxypiperidine 1-Ethyl-4-piperidinol 1-Ethyl-4-piperidinol 4-Hydroxypiperidine->1-Ethyl-4-piperidinol Ethylation Reaction_Mixture Reaction_Mixture 1-Ethyl-4-piperidinol->Reaction_Mixture + Thionyl Chloride in Dichloromethane 1-Ethyl-4-piperidinol->Reaction_Mixture Crude_Product Crude_Product Reaction_Mixture->Crude_Product Quenching & Workup Reaction_Mixture->Crude_Product Purified_Free_Base Purified_Free_Base Crude_Product->Purified_Free_Base Vacuum Distillation Crude_Product->Purified_Free_Base Hydrochloride_Salt Hydrochloride_Salt Crude_Product->Hydrochloride_Salt + HCl Crude_Product->Hydrochloride_Salt Purified_Salt Purified_Salt Hydrochloride_Salt->Purified_Salt Recrystallization Hydrochloride_Salt->Purified_Salt

Caption: Synthesis workflow for this compound.

DOT Script for Troubleshooting Logic

G Start Start Low_Yield Low Yield? Start->Low_Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Yes Product_Degradation Product Degradation Low_Yield->Product_Degradation Yes Byproduct_Formation Byproduct Formation Low_Yield->Byproduct_Formation Yes Monitor_Reaction Monitor Reaction (GC/HPLC) Incomplete_Reaction->Monitor_Reaction Control_Temperature Control Temperature Product_Degradation->Control_Temperature Byproduct_Formation->Control_Temperature Optimize_Stoichiometry Optimize Stoichiometry Byproduct_Formation->Optimize_Stoichiometry

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: 4-Chloro-1-ethyl-piperidine Characterization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming analytical challenges encountered during the characterization of 4-Chloro-1-ethyl-piperidine.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns for this compound during analysis?

A1: this compound is known to be hygroscopic and can be sensitive to air and heat.[1] It is stable under normal storage conditions but can degrade in the presence of strong oxidizing agents.[2] For analytical purposes, it is crucial to use fresh samples, store them in a dry, cool, and well-ventilated place, and preferably under an inert atmosphere to prevent degradation.[1]

Q2: Why am I observing poor peak shapes (tailing) for this compound in my HPLC analysis?

A2: Poor peak shape, particularly tailing, is a common issue when analyzing basic compounds like this compound on silica-based columns.[3][4] This is often due to the interaction of the tertiary amine with acidic residual silanol groups on the stationary phase.[3][4]

Q3: How can I improve the peak shape of this compound in HPLC?

A3: To improve peak shape, consider the following:

  • Use a buffered mobile phase: Operating in a pH range of 3-7 can help to neutralize the silanol interactions.[3]

  • Employ end-capped columns: These columns have fewer free silanol groups, reducing the chances of peak tailing.[3]

  • Add a competing amine: Incorporating a small amount of a competing amine, such as triethylamine (TEA), into the mobile phase can mask the silanol groups and improve peak symmetry.[5]

  • Use a specialized column: Columns specifically designed for the analysis of basic compounds, such as those with low silanol activity, can provide better results.[6]

Q4: I am having difficulty detecting this compound using GC-FID. What could be the reason?

A4: The direct analysis of underivatized amines by Gas Chromatography (GC) can be challenging due to their polarity, which can lead to poor peak shape, low sensitivity, and interaction with the column.[7][8] Derivatization is often necessary to convert the amine into a less polar and more volatile compound, making it more amenable to GC analysis.[7]

Q5: What are some common derivatization reagents for analyzing amines like this compound by GC?

A5: Perfluoroacylating reagents such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) are commonly used. Another effective reagent is pentafluorobenzoyl chloride (PFBCI), which creates a stable derivative with good chromatographic properties.[7]

Troubleshooting Guides

HPLC Analysis
Problem Potential Cause Troubleshooting Steps
Peak Tailing Interaction of the basic analyte with residual silanol groups on the column.[3][4]- Use a buffered mobile phase (pH 3-7).[3]- Employ an end-capped or a base-deactivated column.[3]- Add a competing base like triethylamine (0.1%) to the mobile phase.[5]
Peak Splitting or Broadening Column void, contamination, or sample overload.[9][10]- Check for and eliminate any dead volume in tubing and fittings.[3]- Use a guard column to protect the analytical column.[3]- Reduce the injection volume or dilute the sample.[3]
Inconsistent Retention Times Changes in mobile phase composition, flow rate, or temperature.- Ensure the mobile phase is freshly prepared and properly mixed.- Check the HPLC pump for leaks and ensure a stable flow rate.- Use a column oven to maintain a consistent temperature.
Ghost Peaks Impurities in the mobile phase or carryover from previous injections.- Use HPLC-grade solvents.[3]- Flush the column and injection system with a strong solvent.- Run blank injections to identify the source of contamination.
GC-MS Analysis
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing/Broadening) Analyte adsorption on active sites in the GC system (injector, column, detector).[8]- Derivatize the sample to reduce polarity.[7]- Use a deactivated inlet liner and a column specifically designed for amine analysis.- Ensure all components of the flow path are inert.
Low Sensitivity Inefficient ionization or fragmentation.- Optimize the MS source parameters (e.g., ionization energy).- For derivatized samples, ensure the derivatization reaction has gone to completion.
Unusual Fragmentation Pattern In-source fragmentation or thermal degradation in the injector.- Lower the injector temperature to prevent thermal degradation.- Compare the obtained mass spectrum with a reference spectrum if available.
No Peak Detected The compound may not be eluting from the column or is not being ionized.- Confirm that the GC oven temperature program is appropriate for the analyte's volatility.- Check for leaks in the GC-MS system.- Ensure the MS is properly tuned.
NMR Spectroscopy
Problem Potential Cause Troubleshooting Steps
Broad Peaks Presence of paramagnetic impurities, sample viscosity, or chemical exchange.- Filter the sample to remove any particulate matter.- Use a deuterated solvent of high purity.- Acquire the spectrum at a different temperature to see if exchange processes are affecting the peak shape.
Incorrect Integrations Incomplete relaxation of nuclei.- Increase the relaxation delay (d1) in the acquisition parameters.
Complex Multiplets Second-order effects or overlapping signals.- Acquire the spectrum at a higher magnetic field strength to increase signal dispersion.- Use 2D NMR techniques like COSY and HSQC to resolve overlapping signals and assign protons and carbons.[11]
Difficulty in Assigning Protons on the Piperidine Ring Similar chemical environments of axial and equatorial protons.- Analyze the coupling constants. Axial-axial couplings are typically larger than axial-equatorial and equatorial-equatorial couplings.[12]- Utilize 2D NMR experiments for unambiguous assignment.

Experimental Protocols

General HPLC Method for Purity Determination
  • Column: C18, 250 mm x 4.6 mm, 5 µm (end-capped)

  • Mobile Phase: A: 0.1% Trifluoroacetic Acid in Water, B: Acetonitrile

  • Gradient: 70% A / 30% B, hold for 2 min; ramp to 10% A / 90% B over 10 min; hold for 3 min.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

General GC-MS Method for Identification (after derivatization)
  • Derivatization Step: To 1 mg of sample, add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 100 µL of pyridine. Heat at 60 °C for 30 minutes.

  • GC Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Inlet Temperature: 250 °C

  • Oven Program: Start at 80 °C, hold for 2 min; ramp to 280 °C at 15 °C/min; hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-450

General NMR Protocol for Structural Characterization
  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • Concentration: 5-10 mg/mL

  • Spectrometer: 400 MHz or higher

  • Experiments:

    • ¹H NMR: Standard proton experiment to determine the chemical shifts and coupling constants of the protons.

    • ¹³C NMR: Proton-decoupled carbon experiment to identify the number of unique carbons.

    • DEPT-135: To differentiate between CH, CH₂, and CH₃ groups.

    • 2D COSY: To establish proton-proton correlations.

    • 2D HSQC: To determine one-bond proton-carbon correlations.

    • 2D HMBC: To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for confirming the overall structure.

Quantitative Data Summary

The following tables provide typical analytical data for this compound and related compounds. Note that exact values can vary depending on the specific experimental conditions.

Table 1: Typical HPLC Parameters and Results

ParameterValue
Retention Time 5 - 8 minutes (on a standard C18 column with the protocol above)
Tailing Factor < 1.5 (with appropriate method optimization)
Limit of Detection (LOD) 0.05 - 0.2 µg/mL
Limit of Quantitation (LOQ) 0.15 - 0.6 µg/mL

Table 2: Expected Mass Spectrometry Fragments (Electron Ionization)

m/zProposed Fragment Identity
147/149[M]⁺ (Molecular Ion Peak with isotopic pattern for Cl)
112[M - Cl]⁺
84[Piperidine ring fragment]⁺
57[Ethyl group + CH₂]⁺

Table 3: Typical ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
N-CH₂-CH₃~2.5 (q)~52
N-CH₂-CH₃~1.1 (t)~12
Piperidine H2, H6 (axial)~2.0 - 2.2~54
Piperidine H2, H6 (equatorial)~2.8 - 3.0~54
Piperidine H3, H5 (axial)~1.6 - 1.8~35
Piperidine H3, H5 (equatorial)~1.9 - 2.1~35
Piperidine H4~4.0 - 4.2~60

Note: 'q' denotes a quartet and 't' denotes a triplet. The exact chemical shifts and multiplicities will depend on the conformational dynamics of the piperidine ring.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Characterization Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Derivatization Derivatization (for GC) Dissolution->Derivatization optional HPLC HPLC-UV/MS Dissolution->HPLC NMR NMR Spectroscopy Dissolution->NMR GCMS GC-MS Derivatization->GCMS Purity Purity Assessment HPLC->Purity Quantification Quantification HPLC->Quantification Structure Structural Elucidation GCMS->Structure NMR->Structure

Caption: General experimental workflow for the characterization of this compound.

hplc_troubleshooting Start Poor Peak Shape in HPLC? Tailing Peak Tailing? Start->Tailing Splitting Peak Splitting/Broadening? Start->Splitting no Tailing->Splitting no Sol1 Use Buffered Mobile Phase (pH 3-7) Tailing->Sol1 yes Sol4 Check for Dead Volume Splitting->Sol4 yes Sol2 Use End-capped/Base-deactivated Column Sol1->Sol2 Sol3 Add Competing Amine (e.g., TEA) Sol2->Sol3 End Improved Peak Shape Sol3->End Sol5 Reduce Sample Concentration/Volume Sol4->Sol5 Sol6 Use Guard Column Sol5->Sol6 Sol6->End

Caption: Troubleshooting logic for HPLC peak shape issues.

stability_pathway cluster_stress Stress Conditions Compound This compound Oxidation Oxidation (e.g., H₂O₂) Compound->Oxidation Hydrolysis Hydrolysis (Acidic/Basic) Compound->Hydrolysis Thermal Thermal Stress Compound->Thermal Photolytic Photolytic Stress Compound->Photolytic Degradant1 N-oxide derivative Oxidation->Degradant1 Degradant2 De-ethylated piperidine Hydrolysis->Degradant2 Degradant3 Ring-opened products Thermal->Degradant3 Photolytic->Degradant3

Caption: Potential degradation pathways of this compound under forced degradation conditions.

References

Catalyst Selection for 4-Chloro-1-ethyl-piperidine Reactions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in reactions involving 4-Chloro-1-ethyl-piperidine. The information is tailored for professionals engaged in chemical synthesis and drug development, offering insights into common catalytic challenges and their solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic reactions involving this compound?

A1: this compound is a secondary alkyl chloride, making it a suitable substrate for several catalytic cross-coupling reactions. The most common include:

  • Buchwald-Hartwig Amination: For the formation of C-N bonds by coupling with a wide range of primary and secondary amines. This is crucial for synthesizing various biologically active molecules.

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds by coupling with boronic acids or their esters. This reaction is essential for creating complex carbon skeletons.

  • Nucleophilic Substitution (Phase-Transfer Catalysis): For the introduction of various nucleophiles (e.g., phenols, thiols) where the catalyst facilitates the reaction between reactants in different phases.

Q2: Why are reactions with this compound challenging?

A2: As a secondary alkyl chloride, this compound presents specific challenges for catalytic cross-coupling reactions:

  • Slow Oxidative Addition: The C(sp³)-Cl bond is generally less reactive towards oxidative addition with palladium(0) catalysts compared to aryl or vinyl halides.

  • β-Hydride Elimination: Once the palladium complex is formed, it can undergo β-hydride elimination, leading to the formation of an undesired alkene byproduct and hydrodehalogenation of the starting material.[1]

  • Steric Hindrance: The piperidine ring can present steric bulk that hinders the approach of the catalyst and the coupling partner.

Q3: Which type of catalyst is generally preferred for Suzuki-Miyaura coupling with this compound?

A3: For Suzuki-Miyaura coupling of unactivated secondary alkyl chlorides, nickel-based catalysts are often more effective than palladium-based catalysts.[2] They can facilitate the challenging oxidative addition step under milder conditions.[2]

Q4: What are the key considerations for selecting a catalyst system for the Buchwald-Hartwig amination of this compound?

A4: The choice of ligand and base is critical. Bulky, electron-rich phosphine ligands are generally required to promote both the oxidative addition and the reductive elimination steps while minimizing β-hydride elimination.[3] Strong bases like sodium tert-butoxide are commonly used, but weaker bases may be necessary if base-sensitive functional groups are present.[4]

Q5: When should I consider using a phase-transfer catalyst?

A5: Phase-transfer catalysis (PTC) is beneficial when your reaction involves a nucleophile that is soluble in an aqueous phase (or is a solid salt) and this compound, which is soluble in an organic solvent. The PTC, typically a quaternary ammonium salt, transports the nucleophile into the organic phase to react.[5] This method avoids the need for expensive, anhydrous polar aprotic solvents.[6]

Troubleshooting Guides

Suzuki-Miyaura Coupling Issues
Problem Potential Cause Troubleshooting Steps
Low or No Conversion 1. Inactive catalyst. 2. Unfavorable reaction conditions for a secondary alkyl chloride. 3. Deactivation of the boronic acid.1. Catalyst Choice: Switch from a palladium to a nickel-based catalyst system (e.g., NiCl₂ with a diamine ligand).[7] 2. Ligand: Ensure you are using a sufficiently electron-rich and sterically bulky ligand. 3. Base: Use a strong base like potassium tert-butoxide. 4. Solvent: Anhydrous solvents are crucial. Ensure proper drying of solvents and glassware. 5. Boronic Acid Derivative: Consider using a more robust boronic ester (e.g., pinacol ester) to prevent protodeboronation.
Formation of Homocoupled Biaryl Product Presence of oxygen in the reaction mixture, leading to oxidative homocoupling of the boronic acid.Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
Formation of Dehalogenated Piperidine Reductive dehalogenation is a common side reaction, often promoted by β-hydride elimination from the organopalladium intermediate.1. Ligand Selection: Use a bulkier ligand to sterically disfavor the conformation required for β-hydride elimination. 2. Lower Temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of β-hydride elimination relative to the desired coupling.
Buchwald-Hartwig Amination Issues
Problem Potential Cause Troubleshooting Steps
Low Yield 1. Inefficient oxidative addition. 2. Catalyst inhibition by the amine. 3. β-Hydride elimination.[1]1. Ligand: Use a highly electron-rich and sterically demanding biarylphosphine ligand (e.g., a Buchwald-type ligand).[3] 2. Catalyst Loading: Increase the catalyst and ligand loading. 3. Base: Ensure a sufficiently strong, non-nucleophilic base is used (e.g., NaOt-Bu, LHMDS).[8] 4. Temperature: Optimize the reaction temperature; sometimes higher temperatures are needed for aryl chlorides.
Formation of Hydrodehalogenated Arene This is a common byproduct resulting from β-hydride elimination from the intermediate palladium-amide complex.1. Ligand Design: Employ ligands that accelerate reductive elimination over β-hydride elimination. Bulky biarylphosphine ligands are often effective.[9] 2. Amine Concentration: Using a slight excess of the amine can sometimes suppress this side reaction.
No Reaction with Hindered Amines Steric hindrance from both the this compound and a bulky amine partner can prevent coupling.1. Ligand Choice: Switch to a ligand specifically designed for coupling sterically hindered substrates. 2. Higher Temperature: Carefully increase the reaction temperature, possibly using a high-boiling solvent like toluene or xylene.
Phase-Transfer Catalysis Issues
Problem Potential Cause Troubleshooting Steps
Slow Reaction Rate 1. Inefficient transfer of the nucleophile. 2. Low intrinsic reactivity of the nucleophile.1. Catalyst Choice: Select a phase-transfer catalyst with appropriate lipophilicity. Tetrabutylammonium bromide (TBAB) is a common starting point, but others like tetra-n-hexylammonium bromide may be more effective for certain systems. 2. Solvent: The choice of organic solvent can influence the partitioning of the catalyst and reactants. Toluene is a common choice. 3. Agitation: Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases. 4. Temperature: Gently heating the reaction can increase the reaction rate.
Catalyst Poisoning Certain nucleophiles or byproducts can inactivate the phase-transfer catalyst.If catalyst poisoning is suspected, a higher catalyst loading may be necessary, or a pre-screening of different catalyst types could identify a more robust option.
Side Reactions (e.g., Elimination) The basicity of the aqueous phase can promote elimination reactions, especially at higher temperatures.1. Base Concentration: Use the minimum effective concentration of the base in the aqueous phase. 2. Temperature Control: Maintain the lowest possible temperature that still allows for a reasonable reaction rate.

Experimental Protocols & Data

While specific data for this compound is sparse in the literature, the following tables provide representative conditions for analogous secondary alkyl chlorides, which serve as a strong starting point for optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Secondary Alkyl Chlorides
Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference/Analogy
NiCl₂(glyme) / trans-N,N'-dimethyl-1,2-cyclohexanediamineK₃PO₄Dioxane251270-90Based on studies with other secondary alkyl chlorides.[2]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O8016ModerateGeneral conditions, may require optimization for alkyl chlorides.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Secondary Alkyl Halides
Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference/Analogy
Pd₂(dba)₃ / RuPhosNaOtBuToluene10012-2475-95Effective for a range of secondary amines.[9]
Pd(OAc)₂ / XPhosK₂CO₃t-BuOH1101860-85Weaker base may require higher temperatures.
Table 3: Representative Conditions for Phase-Transfer Catalyzed Nucleophilic Substitution
NucleophileCatalyst (mol%)BaseSolvent SystemTemp. (°C)Time (h)Yield (%)Reference/Analogy
PhenolTBAB (10)50% aq. NaOHToluene/H₂O80680-95General conditions for O-alkylation of phenols.[10]
ThiophenolAliquat 336 (5)K₂CO₃Dichloromethane/H₂O254>90General conditions for S-alkylation.

Visualizations

Logical Workflow for Catalyst Selection

CatalystSelection start Define Desired Bond Formation (C-C, C-N, C-X) cc_bond C-C Bond Formation (Suzuki-Miyaura) start->cc_bond cn_bond C-N Bond Formation (Buchwald-Hartwig) start->cn_bond cx_bond C-X Bond Formation (Nucleophilic Substitution) start->cx_bond cc_catalyst Select Nickel Catalyst System (e.g., NiCl₂(glyme) + diamine ligand) cc_bond->cc_catalyst cn_catalyst Select Palladium Catalyst + Bulky Phosphine Ligand (e.g., Pd₂(dba)₃ + RuPhos) cn_bond->cn_catalyst cx_catalyst Select Phase-Transfer Catalyst (e.g., TBAB, Aliquat 336) cx_bond->cx_catalyst optimize Optimize Reaction Conditions (Base, Solvent, Temperature) cc_catalyst->optimize cn_catalyst->optimize cx_catalyst->optimize

Catalyst selection workflow for this compound.
Troubleshooting Workflow for Low Yield in Cross-Coupling

Troubleshooting start Problem: Low Yield check_catalyst Check Catalyst System Is the catalyst active? Is the ligand appropriate for a secondary alkyl chloride? start->check_catalyst check_conditions Check Reaction Conditions Are solvents anhydrous? Is the atmosphere inert? Is the base appropriate? start->check_conditions check_side_reactions Analyze for Side Products Dehalogenation? Homocoupling? β-Hydride Elimination? start->check_side_reactions solution_catalyst Solution: Switch to Ni-based catalyst (Suzuki) or use bulkier, more electron-rich ligand (Buchwald-Hartwig). check_catalyst->solution_catalyst solution_conditions Solution: Re-dry solvents, improve degassing, screen different bases. check_conditions->solution_conditions solution_side_reactions Solution: Adjust ligand/temperature to disfavor side reaction pathways. check_side_reactions->solution_side_reactions

Troubleshooting workflow for low yield reactions.

References

Technical Support Center: Solvent Effects on 4-Chloro-1-ethyl-piperidine Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-1-ethyl-piperidine. The following information is designed to help you navigate common issues and optimize your experimental outcomes by understanding the critical role of solvents in the reactivity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction mechanisms for nucleophilic substitution on this compound?

A1: The primary mechanisms are the unimolecular nucleophilic substitution (SN1) and the bimolecular nucleophilic substitution (SN2) pathways. The prevailing mechanism is highly dependent on the reaction conditions, particularly the choice of solvent, the nucleophile's strength, and the reaction temperature.

Q2: How does the choice of solvent influence the reaction pathway?

A2: Solvents play a crucial role in stabilizing intermediates and solvating reactants, which in turn favors one reaction pathway over the other.[1][2][3]

  • Polar protic solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds and can form hydrogen bonds. They are effective at solvating both cations and anions. These solvents favor the SN1 reaction by stabilizing the carbocation intermediate that may form upon the departure of the chloride leaving group.[1][2]

  • Polar aprotic solvents (e.g., acetone, DMSO, DMF, acetonitrile) possess a dipole moment but lack O-H or N-H bonds, meaning they cannot act as hydrogen bond donors.[1] They are good at solvating cations but not anions. This leaves the nucleophile less solvated and therefore more reactive, favoring the SN2 reaction .[1]

Q3: I am observing a slow reaction rate. What could be the cause and how can I improve it?

A3: A slow reaction rate can be attributed to several factors:

  • Inappropriate solvent choice: If you are aiming for an SN2 reaction with a moderately strong nucleophile, using a polar protic solvent can hinder the reaction by solvating the nucleophile.[1] Switching to a polar aprotic solvent like DMF or DMSO can significantly increase the reaction rate.[1]

  • Weak nucleophile: The strength of the nucleophile is critical. If your nucleophile is weak, the reaction may be inherently slow. For SN2 reactions, a stronger nucleophile is generally required.[1]

  • Low temperature: Increasing the reaction temperature generally increases the rate of both SN1 and SN2 reactions. However, be cautious as this may also promote side reactions like elimination.

  • Steric hindrance: While the ethyl group on the nitrogen is unlikely to cause significant steric hindrance at the C4 position, bulky nucleophiles may slow down the reaction.

Q4: My reaction is producing a mixture of products, including what appears to be an elimination product. How can I minimize this?

A4: The formation of elimination (E1 or E2) products is a common side reaction that competes with substitution. To minimize elimination:

  • Use a less basic nucleophile: Strong, bulky bases are more likely to induce elimination. If possible, opt for a nucleophile that is a weaker base.

  • Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures.

  • Choose the right solvent: The solvent can influence the substitution/elimination ratio, although the effects can be complex and substrate-dependent.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Low Yield of Substituted Product Reaction is not going to completion.* Confirm the identity and purity of your starting materials. * Increase the reaction time or temperature. * Switch to a more appropriate solvent to favor the desired reaction mechanism (see FAQs). * Consider using a stronger nucleophile if aiming for an SN2 pathway.
Side reactions are consuming the starting material.* Analyze the crude reaction mixture by techniques like TLC, GC-MS, or NMR to identify major byproducts. * If elimination is a significant side reaction, lower the reaction temperature and consider using a less basic nucleophile.
Reaction Fails to Initiate Inactive nucleophile or starting material.* Ensure your this compound has not degraded. It should be stored under appropriate conditions. * If using a salt of a nucleophile (e.g., sodium azide), ensure it is soluble in the chosen solvent. Polar aprotic solvents are generally better for dissolving salts used in SN2 reactions.[1] * Verify the freshness and concentration of your nucleophile.
Formation of Multiple Unidentified Products Complex side reactions or degradation.* Lower the reaction temperature to minimize potential degradation of starting materials or products. * Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if any of the components are sensitive to air or moisture. * Purify the this compound before use if its purity is questionable.
Inconsistent Results Between Batches Variability in reagents or reaction conditions.* Standardize all reaction parameters, including solvent grade and dryness, temperature control, and stirring rate. * Ensure the purity of this compound and the nucleophile is consistent across batches. * Carefully control the stoichiometry of the reactants.

Data Presentation

The following tables summarize the expected influence of different solvent types on the reactivity of this compound based on general principles of nucleophilic substitution reactions.

Table 1: Expected Predominant Reaction Mechanism

Solvent TypeExamplesExpected Predominant MechanismRationale
Polar ProticWater (H₂O), Ethanol (EtOH), Methanol (MeOH)SN1Stabilizes the potential carbocation intermediate and the chloride leaving group.[1][2]
Polar AproticDimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetoneSN2Solvates the cation of a salt-based nucleophile but leaves the anionic nucleophile relatively "bare" and more reactive.[1]
Non-PolarHexane, Toluene, BenzeneGenerally slow/no reactionPoor solubility of ionic nucleophiles and poor stabilization of charged intermediates or transition states.

Table 2: Qualitative Effect of Solvent on SN1 and SN2 Reaction Rates

Solvent PropertyEffect on SN1 RateEffect on SN2 Rate
Increasing Polarity IncreasesGenerally Increases (for polar aprotic)
Hydrogen Bond Donating Ability (Protic nature) IncreasesDecreases

Experimental Protocols

Below are generalized experimental protocols for conducting nucleophilic substitution reactions on this compound, based on procedures for similar compounds. Note: These are starting points and may require optimization for your specific nucleophile and desired product.

Protocol 1: SN2 Reaction with Azide in a Polar Aprotic Solvent (Example)

This protocol is adapted from procedures for nucleophilic substitution on similar chloro-heterocyclic compounds.

Objective: To synthesize 4-Azido-1-ethyl-piperidine.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add sodium azide (1.2 - 1.5 equivalents) to the solution.

  • Heat the reaction mixture to 60-80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography or distillation as appropriate.

Protocol 2: SN1 Solvolysis in a Polar Protic Solvent (Example)

This protocol is a general representation of a solvolysis reaction where the solvent also acts as the nucleophile.

Objective: To synthesize 4-Ethoxy-1-ethyl-piperidine.

Materials:

  • This compound

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve this compound (1.0 equivalent) in absolute ethanol. The ethanol serves as both the solvent and the nucleophile.

  • Heat the solution to reflux.

  • Monitor the reaction progress by TLC or GC, observing the disappearance of the starting material.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether.

  • Wash the ether solution with a saturated aqueous solution of sodium bicarbonate to neutralize any HCl formed, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or distillation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep Dissolve this compound and Nucleophile in Solvent react Heat and Stir (Monitor by TLC/GC) prep->react Set Temperature quench Quench Reaction (e.g., add water) react->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry over Na2SO4/MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography or Distillation concentrate->purify product Pure Product purify->product

Caption: General experimental workflow for nucleophilic substitution.

solvent_effects cluster_protic Polar Protic Solvent (e.g., EtOH, H2O) cluster_aprotic Polar Aprotic Solvent (e.g., DMF, DMSO) start This compound + Nucleophile protic_intermediate Carbocation Intermediate (Stabilized) start->protic_intermediate Favors SN1 aprotic_transition SN2 Transition State start->aprotic_transition Favors SN2 protic_product SN1 Product protic_intermediate->protic_product Nucleophilic Attack aprotic_product SN2 Product aprotic_transition->aprotic_product

Caption: Influence of solvent type on reaction pathway.

References

Validation & Comparative

The Synthetic Utility of 4-Chloro-1-ethyl-piperidine Compared to Other Piperidine Derivatives: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel chemical entities. Piperidine scaffolds are ubiquitous in pharmaceuticals, and the choice of a specific derivative can significantly impact synthetic efficiency and the properties of the final molecule. This guide provides an objective comparison of 4-Chloro-1-ethyl-piperidine with other commonly used piperidine derivatives in synthetic applications, supported by available data and established chemical principles.

The 4-chloropiperidine moiety is a valuable synthon, with the chlorine atom at the 4-position serving as a versatile leaving group for nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, making it a key intermediate in the synthesis of numerous biologically active compounds, including antihistamines, antipsychotics, and analgesics.[1][2] The nature of the substituent on the piperidine nitrogen plays a crucial role in modulating the reactivity of the 4-chloro group and influencing the overall properties of the resulting molecule.

Performance in Nucleophilic Substitution Reactions

A primary application of 4-chloro-N-substituted piperidines is in nucleophilic substitution reactions, where the chlorine atom is displaced by various nucleophiles such as phenols, amines, and thiols. The ethyl group in this compound, being a small, electron-donating alkyl group, offers a balance of properties that can be advantageous in certain synthetic contexts.

Table 1: Comparison of N-Substituted 4-Chloropiperidines in a Representative Nucleophilic Substitution Reaction

N-SubstituentExpected ReactivityRationalePotential AdvantagesPotential Disadvantages
Ethyl (in this compound) Moderate The electron-donating nature of the ethyl group slightly increases the electron density on the nitrogen, which can have a minor deactivating effect on the electrophilic carbon at C4 through inductive effects. Steric hindrance is minimal.Good balance of reactivity and stability. The resulting N-ethylpiperidine moiety can be desirable for its pharmacokinetic properties.May be slightly less reactive than N-H or N-acyl derivatives under certain conditions.
Methyl Moderate (Slightly higher than ethyl) Similar electronic effect to ethyl, but with slightly less steric bulk, potentially leading to marginally faster reaction rates.High reactivity, common and inexpensive starting material.The N-methyl group can be susceptible to in vivo demethylation.
Benzyl Moderate to slightly lower The benzyl group is sterically bulkier than small alkyl groups, which can hinder the approach of the nucleophile. Electronically, its effect is relatively neutral.The benzyl group can be removed via hydrogenolysis, providing a route to secondary piperidines.Increased steric hindrance can lead to slower reaction rates and lower yields.
tert-Butoxycarbonyl (Boc) Higher The electron-withdrawing nature of the Boc protecting group decreases the electron density on the nitrogen, making the C4 carbon more electrophilic and susceptible to nucleophilic attack.Enhanced reactivity. The Boc group is easily removed under acidic conditions, allowing for further functionalization of the nitrogen.The Boc-protected piperidine is often more expensive. The deprotection step adds an extra step to the synthesis.

Experimental Protocol: Synthesis of 4-(4-Phenylphenoxy)-1-ethyl-piperidine

This protocol provides a general method for the nucleophilic aromatic substitution of this compound with a phenol, a key step in the synthesis of various biologically active molecules.

Materials:

  • This compound

  • 4-Phenylphenol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-phenylphenol (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-(4-phenylphenoxy)-1-ethyl-piperidine.

Logical Workflow for Reagent Selection

The choice of the N-substituent on the 4-chloropiperidine ring is a critical decision in the synthetic planning process. The following diagram illustrates a logical workflow for selecting the appropriate derivative based on the desired synthetic outcome.

G start Define Synthetic Goal reactivity High Reactivity Needed? start->reactivity n_functionalization Further N-Functionalization Required? reactivity->n_functionalization No boc Use N-Boc-4-chloropiperidine reactivity->boc Yes final_moiety Is the N-substituent part of the final molecule? n_functionalization->final_moiety No benzyl Use N-Benzyl-4-chloropiperidine n_functionalization->benzyl Yes final_moiety->n_functionalization No alkyl Use N-Alkyl-4-chloropiperidine (e.g., N-ethyl, N-methyl) final_moiety->alkyl Yes deprotection Perform Deprotection Step boc->deprotection benzyl->deprotection deprotection->final_moiety

Caption: Reagent selection workflow for N-substituted 4-chloropiperidines.

Role in Biologically Active Molecules: Antihistamines and Histamine Signaling

Many compounds synthesized using 4-chloropiperidine derivatives are antagonists of the histamine H1 receptor, which is a G-protein coupled receptor (GPCR). Understanding the signaling pathway of this receptor is crucial for drug development.

Upon binding of histamine, the H1 receptor activates a Gq/11 protein, which in turn activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with Ca²⁺, activates protein kinase C (PKC), which phosphorylates various downstream targets, leading to the physiological effects of histamine, such as smooth muscle contraction and increased vascular permeability.[3][4][5] Antihistamines competitively block histamine from binding to the H1 receptor, thereby inhibiting this signaling cascade.

The following diagram illustrates the histamine H1 receptor signaling pathway.

G cluster_cell Cell Membrane H1R Histamine H1 Receptor Gq Gq/11 Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Histamine Histamine Histamine->H1R Binds Antihistamine Antihistamine (e.g., synthesized from This compound) Antihistamine->H1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Ca->PKC Co-activates Response Physiological Response (e.g., Allergic Reaction) PKC->Response Leads to

Caption: Histamine H1 receptor signaling pathway and the action of antihistamines.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of pharmaceutical agents. Its reactivity in nucleophilic substitution reactions is moderate and predictable, offering a good balance for many synthetic applications. The choice between this compound and other N-substituted derivatives, such as N-methyl, N-benzyl, or N-Boc protected piperidines, will ultimately depend on the specific requirements of the synthetic route, including the desired reactivity, the need for subsequent N-functionalization, and the intended role of the N-substituent in the final molecule. By carefully considering these factors, researchers can optimize their synthetic strategies to efficiently access novel and potent biologically active compounds.

References

A Comparative Guide to the Synthetic Routes of 4-Chloro-1-ethyl-piperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes for the preparation of 4-Chloro-1-ethyl-piperidine, a key intermediate in the synthesis of various pharmaceutical compounds. The comparison focuses on reaction efficiency, reagent handling, and overall practicality, supported by experimental data and detailed protocols.

Introduction

This compound is a valuable building block in medicinal chemistry. The selection of an appropriate synthetic route is crucial for efficient and scalable production. This guide evaluates two common methods for the chlorination of 1-ethyl-4-piperidinol: the use of thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅).

Comparative Analysis

The two routes are compared based on key performance indicators to aid researchers in selecting the most suitable method for their specific needs.

ParameterRoute 1: Thionyl ChlorideRoute 2: Phosphorus Pentachloride
Starting Material 1-Ethyl-4-piperidinol1-Ethyl-4-piperidinol
Reagent Thionyl Chloride (SOCl₂)Phosphorus Pentachloride (PCl₅)
Typical Yield ~80% (based on analogous reactions)[1]Variable, generally moderate to high
Purity High, after purificationModerate to high, requires careful purification
Reaction Temperature 20 - 40 °C[1]Typically 0 °C to room temperature
Reaction Time Approximately 2 hours[1]Generally shorter than thionyl chloride
Solvent Dichloromethane[1]Aprotic solvents (e.g., Chloroform, Dichloromethane)
Byproducts SO₂ (gas), HCl (gas)POCl₃ (liquid), HCl (gas)
Workup Aqueous quench and extraction[1]Aqueous quench, neutralization, and extraction
Safety Considerations Thionyl chloride is corrosive and reacts violently with water. The reaction releases toxic gases (SO₂ and HCl). Must be handled in a well-ventilated fume hood.Phosphorus pentachloride is a moisture-sensitive and corrosive solid. It reacts vigorously with water. The reaction produces corrosive HCl gas. Requires careful handling in a dry environment.

Experimental Protocols

Route 1: Synthesis of this compound using Thionyl Chloride

This protocol is adapted from the synthesis of the analogous compound, 4-chloro-N-methylpiperidine.[1]

Materials:

  • 1-Ethyl-4-piperidinol

  • Thionyl chloride (SOCl₂)

  • Triethylamine

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction flask, dissolve 1-ethyl-4-piperidinol (1 equivalent) and triethylamine (5 equivalents) in dichloromethane.

  • Stir the solution and maintain the temperature between 20-40 °C.

  • Slowly add thionyl chloride (2 equivalents) dropwise to the solution.

  • After the addition is complete, continue stirring the reaction mixture at 40 °C for 2 hours.

  • Monitor the reaction progress by a suitable chromatographic technique (e.g., GC or TLC).

  • Upon completion, quench the reaction by carefully adding water.

  • Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by distillation under reduced pressure.

Route 2: Synthesis of this compound using Phosphorus Pentachloride

This is a general procedure based on the established reactivity of phosphorus pentachloride with alcohols.

Materials:

  • 1-Ethyl-4-piperidinol

  • Phosphorus pentachloride (PCl₅)

  • Anhydrous aprotic solvent (e.g., Chloroform or Dichloromethane)

  • Ice

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a dry reaction flask under an inert atmosphere, prepare a solution of 1-ethyl-4-piperidinol (1 equivalent) in an anhydrous aprotic solvent.

  • Cool the solution in an ice bath.

  • Carefully add phosphorus pentachloride (1.1 equivalents) portion-wise to the cooled solution, ensuring the temperature does not rise significantly.

  • After the addition is complete, allow the reaction mixture to stir at room temperature until the starting material is consumed (monitor by TLC or GC).

  • Carefully pour the reaction mixture onto crushed ice to quench the excess PCl₅.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation under reduced pressure.

Synthetic Route Comparison Workflow

Comparative Workflow for this compound Synthesis cluster_start Starting Material cluster_route1 Route 1 cluster_route2 Route 2 cluster_product Final Product A 1-Ethyl-4-piperidinol B Thionyl Chloride (SOCl₂) A->B Chlorination D Phosphorus Pentachloride (PCl₅) A->D Chlorination C Reaction in DCM with Triethylamine (20-40°C, 2h) B->C F This compound C->F Workup & Purification E Reaction in Anhydrous Solvent (0°C to RT) D->E E->F Workup & Purification

Caption: Synthetic pathways to this compound.

Conclusion

Both thionyl chloride and phosphorus pentachloride are effective reagents for the synthesis of this compound from 1-ethyl-4-piperidinol. The thionyl chloride route, based on analogous preparations, appears to offer a high yield and straightforward procedure.[1] The phosphorus pentachloride route may offer a faster reaction but requires careful handling of a solid reagent and management of a solid byproduct during workup. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and safety considerations. For laboratory-scale synthesis, the thionyl chloride method appears to be a reliable and well-documented approach.

References

Comparative Guide to the Validation of Analytical Methods for 4-Chloro-1-ethyl-piperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods for the quantification of 4-Chloro-1-ethyl-piperidine, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of the final drug product. This document details high-performance liquid chromatography (HPLC) and gas chromatography (GC) based methods, presenting their performance data and experimental protocols to aid researchers in choosing the most suitable method for their specific needs.

Data Presentation: Comparison of Analytical Method Performance

The following table summarizes the key performance parameters of two common analytical methods for the determination of this compound. These parameters are essential for evaluating the reliability and suitability of a method for its intended purpose, such as impurity testing or content uniformity. The data presented are representative of typical validated methods for similar compounds and are intended for comparative purposes.

Parameter HPLC-UV Method GC-MS Method ICH Guideline Reference
Linearity (R²) > 0.999> 0.999Q2(R1)
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 101.5%Q2(R1)
Precision (% RSD) < 2.0%< 2.5%Q2(R1)
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mLQ2(R1)
Limit of Quantification (LOQ) 0.15 µg/mL0.03 µg/mLQ2(R1)
Specificity SpecificHighly SpecificQ2(R1)

Experimental Protocols

Detailed methodologies for the HPLC-UV and GC-MS methods are provided below. These protocols are based on established practices for the analysis of pharmaceutical intermediates and related piperidine derivatives.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and reaction mixtures.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Further dilute to achieve a working standard concentration (e.g., 10 µg/mL).

  • Sample Solution: Prepare the sample by dissolving it in the mobile phase to an expected concentration within the linear range of the method.

Gas Chromatography with Mass Spectrometry (GC-MS)

This method offers high specificity and sensitivity, making it ideal for the trace-level analysis of this compound, particularly for genotoxic impurity assessment.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

Chromatographic Conditions:

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as one with a 5% phenyl-methylpolysiloxane stationary phase.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1 split ratio)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 15 °C/min.

    • Hold: Hold at 250 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-300.

  • Selected Ion Monitoring (SIM): For enhanced sensitivity, monitor characteristic ions of this compound.

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent such as methanol or dichloromethane. Prepare working standards by serial dilution.

  • Sample Solution: Dissolve the sample in a suitable solvent to achieve a concentration within the calibrated range.

Visualizations

The following diagrams illustrate the logical workflows for the validation and execution of the described analytical methods.

HPLC_Validation_Workflow cluster_planning Planning & Preparation cluster_execution Method Validation Execution cluster_analysis Data Analysis & Reporting cluster_routine Routine Analysis define_purpose Define Purpose (Impurity/Assay) protocol Prepare Validation Protocol define_purpose->protocol standards Prepare Reference Standards protocol->standards specificity Specificity standards->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq data_analysis Analyze Data vs. Acceptance Criteria lod_loq->data_analysis report Prepare Validation Report data_analysis->report routine_testing Routine Sample Testing report->routine_testing

Caption: HPLC Method Validation Workflow.

GCMS_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_instrument GC-MS Instrumentation cluster_data_processing Data Processing & Quantification sample_prep Prepare Sample & Standard Solutions injection Inject Sample into GC sample_prep->injection separation Separation on Capillary Column injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Detection (Scan or SIM) ionization->detection chromatogram Obtain Total Ion Chromatogram detection->chromatogram peak_integration Integrate Peak Area chromatogram->peak_integration quantification Quantify using Calibration Curve peak_integration->quantification result Report Result quantification->result

Caption: GC-MS Experimental Workflow.

A Comparative Guide to the Purity Assessment of Synthesized 4-Chloro-1-ethyl-piperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of purity assessment methodologies for synthesized 4-Chloro-1-ethyl-piperidine, a key intermediate in the development of various pharmaceutical agents. We present detailed experimental protocols, comparative data analysis, and a discussion of alternative compounds, offering a valuable resource for researchers in organic synthesis and medicinal chemistry.

Synthesis and Purification Overview

The synthesis of this compound and its analogs is a critical step in the production of a wide array of biologically active molecules. The purity of this intermediate directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). A common synthetic approach involves the chlorination of 1-ethyl-piperidin-4-ol, while alternative methods for creating substituted piperidines include the NbCl5 mediated aza-Prins type cyclization of epoxides and homoallylic amines.[1]

Purification of the crude product is typically achieved through column chromatography, a widely used technique for separating compounds based on their differential adsorption to a stationary phase.[1]

Comparative Purity Assessment

The purity of synthesized this compound can be rigorously assessed using a combination of chromatographic and spectroscopic techniques. This section compares the utility of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Comparison of Purity Analysis Techniques

TechniquePrincipleAdvantagesDisadvantagesTypical Purity Range
GC-MS Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection.High sensitivity and specificity for volatile impurities, provides structural information of impurities.Requires derivatization for non-volatile impurities, potential for thermal degradation of the analyte.>99%
HPLC Separates compounds based on their partitioning between a stationary and a liquid mobile phase.Versatile for a wide range of compounds, including non-volatile and thermally labile ones. Quantitative accuracy.Lower resolution for some volatile impurities compared to GC, requires suitable chromophores for UV detection.>99%
NMR Provides detailed structural information based on the magnetic properties of atomic nuclei. Quantitative NMR (qNMR) can determine purity against a certified standard.Provides unambiguous structural confirmation and quantification without the need for identical reference standards for impurities.Lower sensitivity compared to chromatographic methods, requires specialized equipment and expertise.95-100%

Experimental Protocols

Synthesis of this compound (Illustrative Protocol)

This protocol is a representative method based on established chemical principles for the synthesis of similar compounds.

Materials:

  • 1-ethyl-piperidin-4-ol

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Dissolve 1-ethyl-piperidin-4-ol and triethylamine in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TTC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Collect the fractions containing the pure product and evaporate the solvent to yield this compound.

GC-MS Purity Analysis

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).

  • Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Conditions:

  • Injector Temperature: 250 °C

  • Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Scan Range: 40-550 amu.

Sample Preparation:

  • Prepare a 1 mg/mL solution of the synthesized this compound in dichloromethane.

HPLC Purity Analysis

Instrumentation:

  • HPLC system with a UV detector (e.g., Waters Alliance system).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

Sample Preparation:

  • Prepare a 1 mg/mL solution of the synthesized this compound in the initial mobile phase composition.

¹H NMR Purity Analysis

Instrumentation:

  • NMR spectrometer (e.g., Bruker Avance 400 MHz).

Procedure:

  • Accurately weigh a sample of the synthesized this compound and a certified internal standard (e.g., maleic acid) into an NMR tube.

  • Dissolve the sample and standard in a known volume of a deuterated solvent (e.g., CDCl₃).

  • Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure accurate integration.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity based on the integral values, the number of protons for each signal, and the weights of the sample and standard.

Alternative to this compound: 4-Fluoro-1-ethyl-piperidine

For certain applications, particularly in the development of central nervous system (CNS) active compounds, 4-fluoro-substituted piperidines are explored as alternatives to their chloro-analogs. The introduction of fluorine can modulate physicochemical properties such as lipophilicity and metabolic stability.

Table 2: Comparison of 4-Chloro- vs. 4-Fluoro-1-ethyl-piperidine

PropertyThis compound4-Fluoro-1-ethyl-piperidineRationale for Comparison
Synthesis Typically from the corresponding alcohol using a chlorinating agent.Often synthesized using fluorinating agents like DAST or Deoxo-Fluor®.Comparison of synthetic accessibility and reagent toxicity/cost.
Reactivity The C-Cl bond is a good leaving group for nucleophilic substitution.The C-F bond is generally less reactive, offering greater stability.Impact on subsequent synthetic steps and stability of the final molecule.
Physicochemical Properties Higher lipophilicity compared to the fluoro analog.Lower lipophilicity, potentially altering DMPK properties.Influence on drug-like properties such as permeability and metabolic fate.
Purity Assessment Similar methods (GC-MS, HPLC, NMR) are applicable.Similar analytical techniques can be employed.To ensure consistent quality control across different halogenated intermediates.

Visualizing the Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and purity assessment of this compound and the logical relationship in selecting an alternative.

Synthesis_Workflow Start Starting Materials (1-ethyl-piperidin-4-ol) Reaction Chlorination Reaction Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Purity_Assessment_Workflow Synthesized_Product Synthesized this compound GC_MS GC-MS Analysis Synthesized_Product->GC_MS HPLC HPLC Analysis Synthesized_Product->HPLC NMR NMR Analysis Synthesized_Product->NMR Purity_Data Purity & Impurity Profile GC_MS->Purity_Data HPLC->Purity_Data NMR->Purity_Data

Caption: Purity assessment workflow.

Alternative_Selection_Logic Target_Molecule Target Molecule Properties Decision Select Intermediate Target_Molecule->Decision Chloro_Analog This compound Fluoro_Analog 4-Fluoro-1-ethyl-piperidine Decision->Chloro_Analog Desired Reactivity Decision->Fluoro_Analog Improved Metabolic Stability

Caption: Logic for selecting a halogenated piperidine intermediate.

References

comparative study of 4-Chloro-1-ethyl-piperidine reactivity

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Study on the Reactivity of 4-Chloro-1-ethyl-piperidine and Its Halogenated Analogues in Nucleophilic Substitution Reactions

Introduction

This compound is a versatile synthetic intermediate widely employed in the development of pharmaceutical agents and other bioactive molecules. The reactivity of the C4-halogen bond is crucial for its utility in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. This guide provides a comparative analysis of the reactivity of this compound with its fluoro, bromo, and iodo analogues. The study focuses on the principles of bimolecular nucleophilic substitution (SN2) reactions, which are characteristic of such secondary alkyl halides.

Theoretical Background of Reactivity

In SN2 reactions, a nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. A key factor influencing the reaction rate is the nature of the leaving group. A good leaving group is a species that is stable on its own, which typically corresponds to the conjugate base of a strong acid.

For the 4-halo-1-ethyl-piperidine series, the leaving group is the halide ion (F⁻, Cl⁻, Br⁻, I⁻). The stability of these ions increases down the group in the periodic table, correlating with the acidity of their corresponding hydrohalic acids (HI > HBr > HCl > HF). Consequently, the expected order of reactivity for 4-halo-1-ethyl-piperidines in SN2 reactions is:

4-Iodo-1-ethyl-piperidine > 4-Bromo-1-ethyl-piperidine > this compound > 4-Fluoro-1-ethyl-piperidine

This trend is attributed to the decreasing basicity and increasing polarizability of the halide anion as we move down the group, which lowers the activation energy of the reaction.[1]

Comparative Reactivity Data

While a specific study providing a direct quantitative comparison of the entire 4-halo-1-ethyl-piperidine series was not identified in the literature search, the established principles of nucleophilic substitution in alkyl halides allow for a qualitative and predictable comparison. The following table summarizes the expected relative reactivity based on the leaving group ability of the halide.

CompoundLeaving GroupConjugate Acid pKaExpected Relative Reactivity
4-Fluoro-1-ethyl-piperidineF⁻3.17Lowest
This compoundCl⁻-7Moderate
4-Bromo-1-ethyl-piperidineBr⁻-9High
4-Iodo-1-ethyl-piperidineI⁻-10Highest

Note: The relative reactivity is a qualitative assessment based on well-established principles of leaving group ability in SN2 reactions.

Experimental Protocol: A Representative Nucleophilic Substitution Reaction

The following is a generalized experimental protocol that can be used to compare the reactivity of 4-halo-1-ethyl-piperidines. This protocol is based on a typical SN2 reaction with a common nucleophile, such as sodium azide.

Objective: To compare the relative rates of reaction of 4-fluoro-, 4-chloro-, 4-bromo-, and 4-iodo-1-ethyl-piperidine with sodium azide.

Materials:

  • 4-Fluoro-1-ethyl-piperidine

  • This compound

  • 4-Bromo-1-ethyl-piperidine

  • 4-Iodo-1-ethyl-piperidine

  • Sodium azide (NaN₃)

  • Acetone (anhydrous)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Developing solvent (e.g., ethyl acetate/hexane mixture)

  • UV lamp for TLC visualization

  • Reaction vials or round-bottom flasks

  • Stirring apparatus

  • Constant temperature bath

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare equimolar solutions (e.g., 0.1 M) of each 4-halo-1-ethyl-piperidine in anhydrous acetone.

    • Prepare a solution of sodium azide in anhydrous acetone (e.g., 0.1 M).

  • Reaction Setup:

    • In separate, labeled reaction vials, place equal volumes of each of the 4-halo-1-ethyl-piperidine solutions.

    • Place the vials in a constant temperature bath set to a specific temperature (e.g., 50 °C).

    • Allow the solutions to equilibrate to the bath temperature.

  • Initiation of Reaction:

    • To each vial, add an equal volume of the pre-warmed sodium azide solution simultaneously to start the reactions.

    • Start a timer immediately upon addition.

  • Monitoring the Reaction:

    • At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot from each reaction mixture using a capillary tube and spot it onto a TLC plate.

    • Spot the starting material (the respective 4-halo-1-ethyl-piperidine) on the same plate as a reference.

    • Develop the TLC plate in a suitable solvent system.

    • Visualize the spots under a UV lamp. The product, 4-azido-1-ethyl-piperidine, and the starting material should have different Rf values.

  • Data Analysis:

    • Monitor the disappearance of the starting material spot and the appearance of the product spot over time for each reaction.

    • The reaction that shows the fastest disappearance of the starting material is the most reactive.

    • For a more quantitative analysis, the reaction can be monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the reactants and products over time, from which reaction rates can be calculated.

Visualizing the Reaction Pathway

The following diagram illustrates the general SN2 reaction mechanism for a 4-halo-1-ethyl-piperidine with a nucleophile.

Caption: General SN2 reaction pathway for 4-halo-1-ethyl-piperidine.

Logical Relationship of Reactivity

The following diagram illustrates the logical relationship between halogen identity and reactivity in SN2 reactions for the 4-halo-1-ethyl-piperidine series.

Reactivity_Trend I 4-Iodo-1-ethyl-piperidine Br 4-Bromo-1-ethyl-piperidine I->Br Reactivity Decreasing Reactivity Cl This compound Br->Cl F 4-Fluoro-1-ethyl-piperidine Cl->F

Caption: Reactivity trend of 4-halo-1-ethyl-piperidines in SN2 reactions.

Conclusion

The reactivity of 4-halo-1-ethyl-piperidines in nucleophilic substitution reactions is primarily governed by the nature of the halogen atom, which acts as the leaving group. Based on well-established chemical principles, the reactivity is expected to increase significantly as one moves down the halogen group, with the iodo derivative being the most reactive and the fluoro derivative being the least reactive. This predictable trend allows researchers and drug development professionals to select the appropriate starting material to achieve the desired reaction efficiency and yield in the synthesis of novel piperidine-based compounds. The provided experimental protocol offers a framework for the empirical validation of this reactivity trend.

References

A Comparative Guide to the Synthesis of 4-Chloro-1-ethyl-piperidine: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the efficient and cost-effective production of key intermediates is paramount. 4-Chloro-1-ethyl-piperidine is a valuable building block in the synthesis of a variety of pharmaceutical compounds. This guide provides a comparative analysis of two primary synthetic methodologies for its preparation: the direct chlorination of 1-ethyl-4-piperidinol and the NbCl5 mediated aza-Prins type cyclization. The comparison is based on experimental data, cost of reagents, and overall process efficiency.

At a Glance: Comparison of Synthesis Methods

ParameterMethod 1: Chlorination of 1-ethyl-4-piperidinolMethod 2: Aza-Prins Type Cyclization
Starting Materials 1-ethyl-4-piperidinol, Thionyl Chloride or Phosphorus PentachlorideN-ethylhomoallylamine, an epoxide (e.g., propylene oxide), Niobium(V) Chloride
Reported Yield ~80% (for analogous N-methyl derivative)[1]80-93% (for various N-protected derivatives)
Reaction Time 2 hours (for analogous N-methyl derivative)[1]As short as 15 minutes
Key Reagent Cost Thionyl Chloride: ~
193/L,PhosphorusPentachloride:193/L, Phosphorus Pentachloride: ~193/L,PhosphorusPentachloride:
104/100g
Niobium(V) Chloride: ~$68/10g
Starting Material Cost 1-ethyl-4-piperidinol: ~$39/10mgN-ethylhomoallylamine: Cost data not readily available; Propylene Oxide: ~$1.14/kg
Key Advantages Utilizes a readily available starting alcohol; straightforward, well-established reaction.High yields, very short reaction times, high stereoselectivity.
Key Disadvantages Use of hazardous and corrosive chlorinating agents; potential for side reactions.Higher cost of the Lewis acid catalyst; cost and availability of N-ethylhomoallylamine may be a factor.

Method 1: Chlorination of 1-ethyl-4-piperidinol

This classical approach involves the direct replacement of the hydroxyl group of 1-ethyl-4-piperidinol with a chlorine atom using a suitable chlorinating agent. The most common reagents for this transformation are thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅).

Experimental Protocol (based on the synthesis of N-methyl-4-chloropiperidine[1])
  • Materials: 1-ethyl-4-piperidinol, thionyl chloride, triethylamine, dichloromethane.

  • Procedure: In a reaction flask, dissolve 1-ethyl-4-piperidinol and triethylamine in dichloromethane. Stir the solution and control the temperature between 20°C and 40°C. Add thionyl chloride dropwise to the mixture. After the addition is complete, continue stirring the reaction at 40°C for 2 hours. Monitor the reaction progress by gas chromatography (GC). Upon completion, quench the reaction by adding water. Separate the aqueous layer and extract it twice with dichloromethane. Combine the organic layers and evaporate the solvent to dryness. The crude product can be purified by vacuum distillation to obtain this compound.

Cost-Benefit Analysis:
  • Cost: The primary costs associated with this method are the starting material, 1-ethyl-4-piperidinol, and the chlorinating agent. While thionyl chloride is relatively inexpensive in bulk, the laboratory-scale price is higher. The cost of the starting alcohol can also be significant for smaller scales.

  • Benefits: This method is straightforward and utilizes a well-understood chemical transformation. The starting material, 1-ethyl-4-piperidinol, is commercially available. The reaction conditions are relatively mild, and the procedure is scalable.

  • Drawbacks: Thionyl chloride and phosphorus pentachloride are hazardous and corrosive reagents that require careful handling and specialized equipment. The reaction produces acidic byproducts (HCl and SO₂) that must be neutralized and disposed of properly. There is also the potential for the formation of elimination byproducts.

Method 2: Niobium(V) Chloride Mediated Aza-Prins Type Cyclization

This modern approach involves a Lewis acid-catalyzed cyclization of an N-ethylhomoallylamine with an epoxide to form the 4-chloropiperidine ring system. Niobium(V) chloride (NbCl₅) has been shown to be an effective catalyst for this transformation, leading to high yields and short reaction times.

Experimental Protocol (General Procedure)
  • Materials: N-ethylhomoallylamine, an epoxide (e.g., propylene oxide), Niobium(V) chloride, anhydrous methylene chloride.

  • Procedure: To a solution of the epoxide and N-ethylhomoallylamine in anhydrous methylene chloride under a nitrogen atmosphere, add Niobium(V) chloride with stirring. The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC). After completion (which can be as short as 15 minutes), the reaction is quenched with water. The organic layer is separated, and the aqueous layer is extracted with methylene chloride. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product, which can then be purified by column chromatography.

Cost-Benefit Analysis:
  • Cost: The main cost drivers for this method are the Niobium(V) chloride catalyst and the starting materials, N-ethylhomoallylamine and the epoxide. While NbCl₅ is more expensive than thionyl chloride on a weight basis, it is used in catalytic amounts, which can offset the cost. The price of simple epoxides like propylene oxide is generally low. The cost of N-ethylhomoallylamine is a key factor to consider and may vary depending on the supplier and scale.

  • Benefits: This method offers several advantages, including very high reported yields (80-93%) and remarkably short reaction times (as little as 15 minutes). The reaction is also highly stereoselective. The use of a Lewis acid catalyst can be more environmentally friendly than stoichiometric, corrosive chlorinating agents.

  • Drawbacks: The primary drawback is the higher initial cost of the Niobium(V) chloride catalyst. The synthesis of the required N-ethylhomoallylamine precursor may add extra steps and costs to the overall process. The handling of air- and moisture-sensitive NbCl₅ requires an inert atmosphere.

Logical Workflow of Synthesis Methods

Synthesis_Comparison cluster_0 Method 1: Chlorination cluster_1 Method 2: Aza-Prins Cyclization a1 1-ethyl-4-piperidinol a3 Chlorination Reaction a1->a3 a2 Thionyl Chloride / PCl5 a2->a3 a4 This compound a3->a4 b1 N-ethylhomoallylamine b4 Aza-Prins Cyclization b1->b4 b2 Epoxide b2->b4 b3 NbCl5 (catalyst) b3->b4 b5 This compound b4->b5

References

Comparative Analysis of 4-Chloro-1-ethyl-piperidine Cross-Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the potential off-target interactions of a compound is critical for assessing its specificity and potential for adverse effects. This guide provides a comparative analysis of the predicted cross-reactivity of 4-Chloro-1-ethyl-piperidine against established piperidine-containing drugs, Risperidone and Diphenhydramine. Due to the absence of direct experimental data for this compound, its profile is hypothesized based on the known pharmacological promiscuity of the piperidine scaffold.

The piperidine moiety is a common structural feature in a vast array of pharmaceuticals and research chemicals, recognized for its ability to interact with a wide range of biological targets.[1] This inherent characteristic makes cross-reactivity assessment a pivotal step in the development of any novel piperidine-containing compound. This guide offers a comparative framework, juxtaposing the known receptor binding profiles of the atypical antipsychotic Risperidone and the first-generation antihistamine Diphenhydramine with a projected profile for the lesser-characterized this compound.

Comparative Cross-Reactivity Profiles

The following table summarizes the binding affinities (Ki, in nM) of Risperidone and Diphenhydramine for various receptors, providing a quantitative basis for comparison. The profile for this compound is a hypothetical projection, anticipating potential interactions with receptors commonly targeted by piperidine derivatives.

Receptor SubtypeThis compound (Hypothetical Ki [nM])Risperidone (Ki [nM])Diphenhydramine (Ki [nM])
Serotonin 5-HT2A Likely < 10000.16 - 0.2[2][3]> 10,000
Dopamine D2 Likely > 10003.13 - 3.2[2][3]> 10,000
Histamine H1 Likely < 10002.23 - 20[2][3]1 - 11.75[4][5]
Adrenergic α1A Likely > 10005 - 283.6[3][6]> 10,000
Adrenergic α1B Likely > 10002.3[6]> 10,000
Adrenergic α2A Likely > 10007.54 - 16[2][3]> 10,000
Muscarinic M1 Likely > 1000> 10,000[3]83[4]
Sigma σ1 Possible < 1000--

Disclaimer: The Ki values for this compound are hypothetical and intended for illustrative purposes only. Experimental validation is required.

Experimental Protocols

A standard method for determining the cross-reactivity of a compound is the radioligand displacement assay . This technique measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a known radiolabeled ligand that binds to that receptor.

General Protocol for Radioligand Displacement Assay:
  • Membrane Preparation:

    • Tissues or cells expressing the receptor of interest are homogenized in a cold buffer solution.

    • The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.

    • Protein concentration of the membrane preparation is determined using a standard protein assay.

  • Binding Assay:

    • A fixed concentration of a specific radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).

    • The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.

    • Non-specific binding is determined in parallel incubations containing an excess of a known, high-affinity unlabeled ligand for the target receptor.

  • Separation of Bound and Free Ligand:

    • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification:

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7]

Visualizing Workflows and Pathways

To further elucidate the processes involved in cross-reactivity studies, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a potential signaling pathway that could be modulated by a piperidine-containing compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start mem_prep Membrane Preparation start->mem_prep radioligand_prep Radioligand Preparation start->radioligand_prep compound_prep Test Compound Dilution Series start->compound_prep incubation Incubation (Membranes + Radioligand + Test Compound) mem_prep->incubation radioligand_prep->incubation compound_prep->incubation filtration Rapid Filtration incubation->filtration washing Washing filtration->washing counting Scintillation Counting washing->counting data_processing Data Processing (IC50 Calculation) counting->data_processing ki_determination Ki Determination (Cheng-Prusoff) data_processing->ki_determination end end ki_determination->end Final Cross-Reactivity Profile

Caption: Experimental workflow for a radioligand displacement assay.

sigma1_pathway cluster_cell Cellular Environment ligand Piperidine Compound sigma1 Sigma-1 Receptor (ER Membrane) ligand->sigma1 Binds to ip3r IP3 Receptor sigma1->ip3r Modulates ca_er Ca2+ (Endoplasmic Reticulum) ip3r->ca_er Releases ca_mito Ca2+ (Mitochondria) ca_er->ca_mito Uptake downstream Downstream Signaling (e.g., Cell Survival) ca_mito->downstream Influences

Caption: Hypothetical modulation of the Sigma-1 receptor signaling pathway.

The Sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum, is a known target for various piperidine-containing compounds.[8] Its activation can modulate intracellular calcium signaling, which in turn affects numerous downstream cellular processes, including cell survival and proliferation.[9][10] The potential interaction of this compound with this and other off-target receptors underscores the importance of comprehensive cross-reactivity profiling in early-stage drug discovery and chemical probe development.

References

Assessing the Novelty of 4-Chloro-1-ethyl-piperidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its derivatives have demonstrated a vast range of pharmacological activities, including analgesic, anticancer, antipsychotic, and anti-Alzheimer's properties.[1][2] This guide provides a comparative assessment of the novelty of 4-Chloro-1-ethyl-piperidine derivatives by examining their synthesis, potential biological activities, and underlying mechanisms in contrast to existing piperidine-based compounds.

Synthetic Landscape and Methodologies

The synthesis of 4-halopiperidine derivatives can be achieved through various strategies. A notable and efficient method is the Niobium(V) chloride (NbCl5) mediated aza-Prins type cyclization of epoxides and homoallylic amines. This approach offers good yields, ranging from 80% to 93%, and proceeds under mild conditions. The reaction involves the NbCl5-mediated opening of the epoxide ring, followed by an intramolecular cyclization and nucleophilic attack by the chloride ion.

A generalized workflow for this synthesis is presented below.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Product Epoxide Epoxide Stirring Stirring at RT Epoxide->Stirring Homoallylic_Amine Homoallylic Amine (N-ethyl protected) Homoallylic_Amine->Stirring NbCl5 NbCl5 (Lewis Acid) NbCl5->Stirring Solvent Anhydrous CH2Cl2 Solvent->Stirring Atmosphere Nitrogen Atmosphere Atmosphere->Stirring Quenching Quenching with Water Stirring->Quenching TLC Monitoring Extraction Organic Extraction Quenching->Extraction Purification Purification Extraction->Purification Final_Product This compound Derivative Purification->Final_Product

General synthesis workflow for 4-chloro-piperidine derivatives.
Experimental Protocol: Synthesis of 4-Chloro-piperidine Derivatives

This protocol is adapted from the NbCl5 mediated aza-Prins type cyclization.

Materials:

  • Styrene oxide (or other suitable epoxide)

  • N-ethyl homoallylic amine

  • Niobium(V) chloride (NbCl5)

  • Anhydrous methylene chloride (CH2Cl2)

  • Water (for quenching)

  • Anhydrous sodium sulfate (Na2SO4)

  • Ethyl acetate and Hexane (for TLC)

Procedure:

  • To a solution of the epoxide (e.g., styrene oxide, 3.33 mmol) and the N-ethyl homoallylic amine (2.22 mmol) in anhydrous methylene chloride (10 mL) under a nitrogen atmosphere, add Niobium(V) chloride (1.2 mmol) with stirring.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) using a 3:1 mixture of ethyl acetate and hexane as the mobile phase.

  • After completion of the reaction (typically within 15 minutes), quench the reaction by adding water.

  • Separate the organic layer. Extract the aqueous layer twice with methylene chloride (2 x 15 mL).

  • Combine the organic extracts and dry them over anhydrous Na2SO4.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography to yield the desired 4-chloro-piperidine derivative.

Comparative Analysis of Biological Activity

While specific biological data for this compound derivatives are not extensively reported in publicly available literature, we can infer their potential novelty by comparing the activities of structurally related compounds. The introduction of a chloro group at the 4-position and an ethyl group at the 1-position can significantly influence the pharmacokinetic and pharmacodynamic properties of the piperidine ring.

Compound Class Key Structural Features Reported Biological Activity Potency (Example) Reference
4-Halopiperidine Derivatives 2-alkyl-4-halopiperidineAntiproliferative (Anticancer)GI50 values in the micromolar range against various cancer cell lines.
N-Arylalkyl-4-substituted-piperidines N-[4-(Methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamideAnalgesic (Opioid Receptor Agonist)4521 times more potent than morphine.[3]
1-Benzyl-4-substituted-piperidines 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidineAcetylcholinesterase (AChE) InhibitionIC50 = 0.56 nM
Phenoxyalkylpiperidines 1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidineSigma-1 (σ1) Receptor LigandKi = 0.34 - 1.18 nM[4]

Potential Signaling Pathway: Interaction with Sigma-1 (σ1) Receptors

The sigma-1 (σ1) receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in various cellular functions, including signal transduction and cell survival.[5] Many piperidine derivatives have been identified as high-affinity ligands for the σ1 receptor.[4][6] The interaction of a this compound derivative with the σ1 receptor could modulate intracellular calcium signaling, a pathway relevant in neurodegenerative diseases and cancer.

The binding of a ligand (agonist) to the σ1 receptor can lead to its dissociation from the Binding Immunoglobulin Protein (BiP) and subsequent translocation, where it can modulate the activity of various ion channels and signaling proteins, including the inositol 1,4,5-trisphosphate receptor (IP3R).[5] This modulation can influence calcium release from the endoplasmic reticulum, impacting downstream cellular processes.

cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol cluster_downstream Downstream Effects GPCR GPCR PLC PLC GPCR->PLC Activates IP3 IP3 PLC->IP3 Generates Sigma1R Sigma-1 Receptor BiP BiP Sigma1R->BiP Dissociates from IP3R IP3 Receptor Sigma1R->IP3R Modulates Ca_Cyto Ca²⁺ (Cytosolic) IP3R->Ca_Cyto Ca²⁺ Release Ligand 4-Chloro-1-ethyl- piperidine Derivative Ligand->Sigma1R Binds IP3->IP3R Binds Ca_ER Ca²⁺ (ER store) Cellular_Response Modulation of Cellular Processes Ca_Cyto->Cellular_Response

Putative signaling pathway involving the sigma-1 receptor.

Assessment of Novelty and Future Directions

The novelty of this compound derivatives lies in the unique combination of substituents on the piperidine core. While the individual components (4-chloro-piperidine and N-ethyl-piperidine) are known in different contexts, their combined influence on biological activity is not well-documented.

  • Structural Novelty : The specific substitution pattern of 4-chloro and 1-ethyl on the piperidine ring is not prevalent in the surveyed literature, suggesting a degree of structural novelty.

  • Pharmacological Novelty : Based on the activities of related compounds, these derivatives could present a novel profile by potentially combining analgesic, anticancer, and/or sigma-1 receptor modulating activities. The ethyl group at the nitrogen is smaller and more flexible than the benzyl or larger alkyl groups found in many potent piperidine-based drugs, which could lead to altered selectivity and pharmacokinetic properties.

  • Future Research : To fully assess the novelty and therapeutic potential of these derivatives, further investigation is warranted. This should include:

    • Synthesis and characterization of a library of this compound derivatives with varying substituents at other positions.

    • In vitro screening against a panel of relevant biological targets, including opioid receptors, acetylcholinesterase, and sigma receptors.

    • Cell-based assays to evaluate their antiproliferative and cytotoxic effects on cancer cell lines.

    • In vivo studies to determine their analgesic, anti-inflammatory, and neuropharmacological effects in animal models.

By systematically exploring the structure-activity relationships of this subclass of piperidine derivatives, researchers can uncover new lead compounds with potentially unique and valuable therapeutic profiles.

References

Safety Operating Guide

Safe Disposal of 4-Chloro-1-ethyl-piperidine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Treat 4-Chloro-1-ethyl-piperidine as a hazardous waste. Proper disposal through an approved waste disposal plant is mandatory.[1] This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.

The proper disposal of this compound, a chlorinated organic compound, is critical to ensure laboratory safety and environmental protection. Due to its chemical nature, this substance cannot be discarded through conventional means. High-temperature incineration is a primary method for the decomposition of halogen-containing organic residues.[2] Adherence to institutional and regulatory protocols is paramount.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all relevant safety precautions have been read and understood.[1] Always handle this compound in a well-ventilated area, preferably under a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[3][4]

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container with "HAZARDOUS WASTE," the chemical name "this compound," and the approximate concentration and quantity.[5]

    • This waste must be segregated from other waste streams, particularly non-halogenated organic solvents, to prevent dangerous reactions and ensure proper disposal pathways.[6] The proportion of halogenated compounds in a non-halogenated waste stream should generally be less than 2%.[6]

  • Container Selection and Management:

    • Use a compatible container for waste collection, typically a high-density polyethylene (HDPE) plastic container.[6] Ensure the container is in good condition, free from leaks or contamination on the exterior.

    • The container must be kept tightly closed at all times, except when adding waste.[5][6] Do not fill containers beyond 90% of their capacity to allow for expansion.[6]

  • Waste Accumulation and Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, such as a satellite accumulation area (SAA) or a safety cabinet.[5][6]

    • Ensure that the storage area is away from incompatible materials like strong oxidizing agents and bases.[1]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide them with a complete and accurate description of the waste, including its composition and volume.

  • Emergency Procedures:

    • In case of a spill, evacuate the area and prevent further leakage if it is safe to do so.[4]

    • Use appropriate absorbent materials for containment and collect the contaminated material into a designated hazardous waste container.[3][4]

    • Report the spill to your institution's safety officer.

Quantitative Data for Waste Disposal

For compliance and safety, it is crucial to maintain accurate records of the hazardous waste generated. The following table should be completed for each container of this compound waste.

ParameterValue
Container ID
Chemical Name This compound
CAS Number 5382-26-3
Concentration (%)
Total Volume (L or kg)
Accumulation Start Date
Disposal Request Date
Disposal Vendor

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols that would require detailed methodologies. For handling procedures related to specific experiments, consult the relevant safety data sheet (SDS) and your institution's standard operating procedures.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_prep Preparation & Collection cluster_storage Storage & Documentation cluster_disposal Disposal & Emergency start Identify this compound Waste ppe Wear Appropriate PPE start->ppe container Select & Label Compatible Hazardous Waste Container ppe->container collect Collect Waste in Designated Container container->collect seal Securely Seal Container (Not exceeding 90% capacity) collect->seal spill Spill Occurs collect->spill No store Store in Designated Satellite Accumulation Area seal->store log Log Waste Details (Volume, Date, etc.) store->log contact_ehs Contact EHS for Pickup log->contact_ehs disposal Dispose via Approved Waste Disposal Plant contact_ehs->disposal spill->seal No emergency Follow Emergency Spill Protocol spill->emergency Yes emergency->collect

Disposal Workflow for this compound

References

Essential Safety and Operational Guide for Handling 4-Chloro-1-ethyl-piperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling, use, and disposal of 4-Chloro-1-ethyl-piperidine. Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a substituted piperidine derivative. While specific toxicity data for this compound is limited, its structural similarity to other chlorinated organic compounds and piperidine derivatives suggests that it should be handled with caution. Potential hazards include skin and eye irritation or burns, respiratory tract irritation, and potential toxicity upon ingestion or inhalation.[1]

The following Personal Protective Equipment (PPE) is mandatory when handling this compound.

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required. A face shield should be worn in situations with a high risk of splashing.[2]
Hand Protection Chemical-resistant gloves must be worn. Given the lack of specific permeation data for this compound, it is recommended to use gloves made of materials known to be resistant to a broad range of chlorinated organic compounds. Nitrile or butyl rubber gloves are a suitable starting point. Double gloving is recommended for enhanced protection. Gloves must be inspected before use and changed immediately if contaminated.[1][2]
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] If a fume hood is not available or if there is a risk of exceeding exposure limits, a full-face respirator with organic vapor cartridges is required.[2]
Skin and Body Protection A lab coat or chemical-resistant apron must be worn. For larger quantities or in situations with a high risk of splashing, impervious clothing should be used.[2] Safety footwear is also recommended.

Glove Selection and Chemical Compatibility

Due to the absence of specific permeation breakthrough time data for this compound, the following recommendations are based on general resistance of common glove materials to chlorinated organic compounds and piperidine derivatives. It is crucial to perform your own risk assessment and, if possible, test the glove material for compatibility before extensive use.

Glove MaterialGeneral Recommendation for Chlorinated Organic CompoundsBreakthrough Time Guidance
Nitrile Good for incidental splash protection.Breakthrough times can vary significantly depending on the specific compound, glove thickness, and manufacturer. For sustained contact, nitrile may not be suitable. Always change gloves immediately after a splash.[1]
Butyl Rubber Generally offers good resistance to a wide range of chemicals, including many chlorinated solvents.Often recommended for handling chlorinated compounds. It is advisable to consult the glove manufacturer's specific chemical resistance guide.
Viton® Excellent resistance to many aggressive chemicals, including chlorinated and aromatic hydrocarbons.A good option for prolonged handling or when a high level of protection is required.
Latex Not Recommended. Poor resistance to many organic solvents.

Important Note: Always consult the manufacturer's specific chemical resistance data for the gloves you intend to use. The information in this table is a general guide and not a substitute for a specific risk assessment.

Handling and Storage Procedures

  • Engineering Controls: Always handle this compound in a properly functioning chemical fume hood.

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

Spill and Emergency Procedures

  • Small Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area well.

  • Large Spills: Evacuate the area immediately. Contact your institution's emergency response team.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Disposal Plan

This compound is a halogenated organic compound and must be disposed of as hazardous waste.

  • Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed container.

  • Waste Segregation: Do not mix halogenated organic waste with non-halogenated waste streams.

  • Disposal Route: Dispose of the waste through your institution's hazardous waste management program. Follow all local, state, and federal regulations for the disposal of halogenated organic waste.

Experimental Workflow and Safety Checkpoints

The following diagram outlines a typical workflow for handling this compound, highlighting critical safety checkpoints.

G Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review SDS and SOP B Don Appropriate PPE A->B Proceed C Prepare Work Area in Fume Hood B->C Proceed S1 PPE Check B->S1 D Weigh/Measure Compound C->D Proceed S2 Fume Hood Check C->S2 E Perform Experiment D->E Proceed F Monitor for Spills/Exposure E->F Continuously G Decontaminate Glassware and Surfaces E->G Experiment Complete H Segregate and Label Waste G->H Proceed I Dispose of Waste via Approved Route H->I Proceed S3 Waste Segregation Check H->S3 J Doff PPE and Wash Hands I->J Proceed

Caption: Workflow for safe handling of this compound.

Logical Relationship of Safety Measures

The following diagram illustrates the logical relationship between hazard identification, control measures, and emergency preparedness.

G cluster_controls Control Measures A Hazard Identification (this compound) B Engineering Controls (Fume Hood) A->B Mitigated by C Administrative Controls (SOPs, Training) A->C Managed by D Personal Protective Equipment (Gloves, Goggles, etc.) A->D Protected by F Emergency Preparedness (Spill Kit, First Aid) A->F Requires E Safe Handling and Disposal B->E C->E D->E

Caption: Interrelation of safety protocols for chemical handling.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.